molecular formula C18H26O2 B13439132 19-Norandrost-4-ene-3b-ol-17-one CAS No. 15396-48-2

19-Norandrost-4-ene-3b-ol-17-one

Cat. No.: B13439132
CAS No.: 15396-48-2
M. Wt: 274.4 g/mol
InChI Key: KOZHWRYZCHJCTL-MTLKIPAASA-N
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Description

19-Norandrost-4-ene-3b-ol-17-one is a useful research compound. Its molecular formula is C18H26O2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15396-48-2

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-16,19H,2-9H2,1H3/t12-,13-,14+,15+,16-,18-/m0/s1

InChI Key

KOZHWRYZCHJCTL-MTLKIPAASA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C[C@H](CC[C@H]34)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(CCC34)O

Origin of Product

United States

Foundational & Exploratory

The Discovery of 19-Norandrost-4-ene-3b-ol-17-one: A Technical History

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

19-Norandrost-4-ene-3b-ol-17-one, a synthetic steroid, holds a significant place in the history of medicinal chemistry and endocrinology. More commonly known in scientific literature as a constitutional isomer of 19-norandrostenedione (B190405), this compound is a member of the 19-nor ("19-desmethyl") class of steroids, characterized by the absence of a methyl group at the C-19 position. Its discovery is not a singular event but rather an outcome of a broader wave of research in the mid-20th century aimed at synthesizing novel testosterone (B1683101) analogs with modified biological activities. This technical guide delves into the historical context of its discovery, the key scientific developments that enabled its synthesis, its pharmacological properties, and the experimental methodologies that have been pivotal in its characterization.

Historical Context: The Dawn of Synthetic Steroids

The story of this compound begins with the burgeoning field of steroid chemistry in the early to mid-20th century. Following the isolation and structural elucidation of testosterone in the 1930s, a global effort ensued to synthesize this potent androgen and its derivatives. The primary goal was to create compounds with dissociated anabolic (muscle-building) and androgenic (masculinizing) effects, which could have significant therapeutic applications.

A pivotal breakthrough came with the development of the Birch reduction , a reaction published by Australian chemist Arthur Birch in 1944. This method allowed for the partial reduction of aromatic rings, a crucial step in the conversion of estrogenic steroids into the 19-norandrostane series.

This chemical innovation paved the way for the seminal work of a research group at Syntex S.A. in Mexico City, led by Carl Djerassi. In 1951, this team achieved the first synthesis of a 19-norprogesterone, a potent progestational agent. This achievement was a landmark in steroid chemistry and demonstrated the therapeutic potential of 19-norsteroids. Shortly thereafter, the synthesis of 19-nortestosterone (nandrolone) was accomplished, a compound that exhibited a favorable anabolic-to-androgenic ratio. This compound emerged from this era of intense synthetic exploration as one of the many derivatives of androstenedione.[1]

Later, in the late 1990s and early 2000s, 19-norandrostenedione and its isomers, including this compound, gained notoriety as "prohormones" in the nutritional supplement market.[1] These compounds were marketed with the claim that they would convert to the potent anabolic steroid nandrolone (B1676933) within the body.[2]

The Genesis of 19-Nor Steroids: Key Experimental Protocols

The synthesis of 19-norandrostanes from estrogenic precursors was a multi-step process that relied on the foundational Birch reduction. The general synthetic strategy involved the reduction of an aromatic A-ring of an estrone (B1671321) derivative, followed by hydrolysis and oxidation to yield the desired 19-norandrostane skeleton.

Experimental Protocol: Synthesis of 19-Norandrostenedione from Estrone Methyl Ether (A Representative Historical Method)

This protocol is a composite representation of the general methods developed during that era.

Objective: To synthesize 19-norandrostenedione from estrone methyl ether.

Materials:

Procedure:

  • Birch Reduction:

    • A solution of estrone methyl ether in a suitable solvent (e.g., anhydrous ether or tetrahydrofuran) is prepared in a three-necked flask equipped with a dry-ice condenser and a stirrer.

    • Anhydrous liquid ammonia is condensed into the flask.

    • Small pieces of lithium metal are added portion-wise to the stirred solution, resulting in a deep blue color, characteristic of the solvated electron.

    • After the reaction is complete (indicated by the persistence of the blue color), absolute ethanol is added cautiously to quench the excess lithium.

    • The ammonia is allowed to evaporate.

  • Hydrolysis of the Enol Ether:

    • The residue from the Birch reduction is dissolved in a suitable solvent like methanol.

    • A dilute solution of hydrochloric acid is added, and the mixture is refluxed. This step hydrolyzes the enol ether intermediate to a ketone.

    • Water is added to the reaction mixture, and the product is extracted with ether.

  • Oxidation of the 17-hydroxyl group:

    • The crude product from the hydrolysis step, dissolved in glacial acetic acid, is treated with a solution of chromium trioxide in aqueous acetic acid at room temperature with stirring.

    • The reaction is monitored for the disappearance of the starting material.

    • Excess oxidizing agent is quenched with methanol.

  • Purification:

    • The reaction mixture is evaporated to dryness, and the residue is extracted with ether.

    • The ethereal solution is washed, dried, and the solvent is evaporated.

    • The resulting crude 19-norandrostenedione is purified by chromatography on alumina (B75360) followed by recrystallization from a suitable solvent system (e.g., acetone-hexane) to yield the final product.

Structural Elucidation in the Mid-20th Century

In the era of its initial synthesis, the structural confirmation of new steroid molecules like this compound relied on a combination of classical and emerging analytical techniques:

  • Elemental Analysis: To determine the empirical formula.

  • Melting Point and Mixed Melting Point: To assess purity and for comparison with known compounds.

  • Optical Rotation: To characterize the stereochemistry.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as ketones and hydroxyls.

  • Ultraviolet (UV) Spectroscopy: To identify and characterize conjugated systems, like the α,β-unsaturated ketone in the A-ring.

Pharmacological Profile and Mechanism of Action

This compound is primarily recognized as a prohormone, a precursor to the more biologically active anabolic steroid, nandrolone (19-nortestosterone).

Metabolic Conversion

Upon oral ingestion, this compound undergoes metabolism, primarily in the liver. The key enzymatic transformations involve:

  • 3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme can oxidize the 3β-hydroxyl group to a 3-keto group, forming 19-norandrost-4-ene-3,17-dione.

  • 17β-hydroxysteroid dehydrogenase (17β-HSD): This enzyme reduces the 17-keto group to a 17β-hydroxyl group, leading to the formation of nandrolone.

The primary urinary metabolites of this compound and other 19-nor prohormones are 19-norandrosterone (B1242311) and 19-noretiocholanolone.[2]

G This compound This compound 19-Norandrost-4-ene-3,17-dione 19-Norandrost-4-ene-3,17-dione This compound->19-Norandrost-4-ene-3,17-dione 3β-HSD 19-Norandrost-4-ene-3b,17b-diol 19-Norandrost-4-ene-3b,17b-diol This compound->19-Norandrost-4-ene-3b,17b-diol 17β-HSD Nandrolone\n(19-Nortestosterone) Nandrolone (19-Nortestosterone) 19-Norandrost-4-ene-3,17-dione->Nandrolone\n(19-Nortestosterone) 17β-HSD Urinary Metabolites\n(19-Norandrosterone, 19-Noretiocholanolone) Urinary Metabolites (19-Norandrosterone, 19-Noretiocholanolone) Nandrolone\n(19-Nortestosterone)->Urinary Metabolites\n(19-Norandrosterone, 19-Noretiocholanolone) Further Metabolism 19-Norandrost-4-ene-3b,17b-diol->Nandrolone\n(19-Nortestosterone) 3β-HSD G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nandrolone Nandrolone AR_HSP_complex AR-HSP Complex Nandrolone->AR_HSP_complex Binds AR AR AR_Nandrolone_complex Nandrolone-AR Complex AR->AR_Nandrolone_complex HSP HSP HSP->AR_HSP_complex AR_HSP_complex->AR Dissociation ARE Androgen Response Element AR_Nandrolone_complex->ARE Binds to AR_Nandrolone_complex->ARE Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effects) mRNA->Protein_Synthesis

References

Synthesis of 19-Norandrost-4-ene-3b-ol-17-one from Steroidal Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 19-Norandrost-4-ene-3b-ol-17-one, a significant 19-norsteroid, from readily available steroidal precursors. Two primary synthetic routes are detailed, starting from either estrone (B1671321) methyl ether or the plant-derived sapogenin, diosgenin (B1670711). This document furnishes detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding of the synthetic processes involved.

Introduction

This compound is a synthetic anabolic steroid, belonging to the class of 19-norsteroids, which are characterized by the absence of a methyl group at the C-19 position of the steroid nucleus. This structural modification influences its biological activity, often leading to a more favorable anabolic to androgenic ratio compared to its parent compounds. The synthesis of this and related 19-norsteroids is of significant interest in medicinal chemistry and drug development. This guide outlines two viable and historically significant synthetic routes to this compound.

Synthetic Pathway 1: Starting from Estrone Methyl Ether

This synthetic route leverages the aromatic A-ring of estrone as a handle for the removal of the C-19 methyl group via a Birch reduction. The synthesis proceeds through the key intermediate, 19-norandrost-4-ene-3,17-dione.

G Estrone_Methyl_Ether Estrone Methyl Ether Dienol_Ether Dienol Ether Intermediate Estrone_Methyl_Ether->Dienol_Ether Birch Reduction (Li, liq. NH3, EtOH) Enone 19-Norandrost-4-ene-3,17-dione Dienol_Ether->Enone Acid Hydrolysis (HCl, MeOH) Target_Molecule This compound Enone->Target_Molecule Selective 3β-Reduction (e.g., Luche Reduction)

Figure 1: Synthetic workflow from Estrone Methyl Ether.
Experimental Protocols

Step 1: Birch Reduction of Estrone Methyl Ether

This step involves the reduction of the aromatic A-ring of estrone methyl ether to a dienol ether intermediate.

  • Materials: Estrone methyl ether, Lithium wire, Anhydrous liquid ammonia (B1221849), Anhydrous ethanol (B145695), Anhydrous diethyl ether.

  • Procedure:

    • In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add anhydrous liquid ammonia (approx. 1300 mL for 7.5 g of starting material).

    • To the stirred liquid ammonia, add small pieces of lithium wire (approx. 8 g) until a persistent blue color is obtained.

    • A solution of estrone methyl ether (7.5 g) in anhydrous diethyl ether (approx. 1000 mL) is added dropwise over 30 minutes.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

    • Slowly add anhydrous ethanol (approx. 175 mL) over 30 minutes to quench the reaction.

    • Allow the ammonia to evaporate overnight.

    • Carefully add water to the residue. The resulting solid dienol ether intermediate is collected by filtration, washed with water, and dried.

Step 2: Acid Hydrolysis to 19-Norandrost-4-ene-3,17-dione

The dienol ether intermediate is hydrolyzed to the corresponding α,β-unsaturated ketone.

  • Materials: Dienol ether intermediate from Step 1, Methanol (B129727), 3 N Hydrochloric acid.

  • Procedure:

    • Dissolve the crude dienol ether (approx. 7.4 g) in methanol (approx. 800 mL).

    • Add 3 N hydrochloric acid (approx. 480 mL) and reflux the mixture for 15 minutes.

    • Cool the reaction mixture and add water to precipitate the product.

    • Extract the product with ether, wash the organic layer with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • The crude 19-nor-Δ4-androstene-3,17-dione can be purified by chromatography on alumina (B75360) and recrystallization from acetone-hexane.[1]

Step 3: Selective 3β-Reduction to this compound

This crucial step involves the stereoselective reduction of the 3-keto group to a 3β-hydroxyl group, while leaving the 17-keto group intact. The Luche reduction is a suitable method for this transformation.

  • Materials: 19-Norandrost-4-ene-3,17-dione, Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), Sodium borohydride (B1222165) (NaBH₄), Methanol.

  • Procedure:

    • Dissolve 19-norandrost-4-ene-3,17-dione (1.0 g, 3.67 mmol) and CeCl₃·7H₂O (1.37 g, 3.67 mmol) in methanol (50 mL) at room temperature.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ (0.14 g, 3.67 mmol) portion-wise over 10 minutes.

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • Quench the reaction by adding water (50 mL).

    • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Quantitative Data
StepProductStarting MaterialYield (%)Melting Point (°C)
1 & 219-Norandrost-4-ene-3,17-dioneEstrone Methyl Ether~45 (overall)165-168
3This compound19-Norandrost-4-ene-3,17-dione>90 (typical for Luche red.)Not specified

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Synthetic Pathway 2: Starting from Diosgenin

Diosgenin, a naturally occurring steroid sapogenin from yams of the Dioscorea genus, is a cost-effective starting material for the synthesis of a wide range of steroids. The synthesis of this compound from diosgenin proceeds via the Marker degradation to produce 16-dehydropregnenolone (B108158) acetate (16-DPA), which is then converted to a 19-norsteroid intermediate.

G Diosgenin Diosgenin Pseudo_Diacetate Pseudodiosgenin Diacetate Diosgenin->Pseudo_Diacetate Acetolysis (Acetic Anhydride) Keto_Ester Keto Ester Intermediate Pseudo_Diacetate->Keto_Ester Oxidation (CrO3 or KMnO4/NaIO4) DPA 16-Dehydropregnenolone Acetate (16-DPA) Keto_Ester->DPA Hydrolysis (NaOAc) Androstenedione Androstenedione DPA->Androstenedione Multi-step conversion Estrone Estrone Androstenedione->Estrone Aromatization Enone 19-Norandrost-4-ene-3,17-dione Estrone->Enone Birch Reduction & Hydrolysis Target_Molecule This compound Enone->Target_Molecule Selective 3β-Reduction

Figure 2: Synthetic workflow from Diosgenin.
Experimental Protocols

Step 1-3: Marker Degradation of Diosgenin to 16-Dehydropregnenolone Acetate (16-DPA)

This three-step process converts diosgenin into the key intermediate 16-DPA.

  • Materials: Diosgenin, Acetic anhydride (B1165640), A suitable hydrocarbon solvent (e.g., heptane), Chromium trioxide (CrO₃) or Potassium permanganate (B83412) (KMnO₄) with Sodium periodate (B1199274) (NaIO₄), Sodium acetate.

  • Procedure (Optimized):

    • Acetolysis: Heat a mixture of diosgenin and acetic anhydride in a pressure reactor in a hydrocarbon solvent at approximately 200°C. This step isomerizes diosgenin to pseudodiosgenin diacetate.

    • Oxidation: The crude pseudodiosgenin diacetate is oxidized. A greener alternative to the traditional chromium trioxide is the use of a catalytic amount of KMnO₄ with NaIO₄ as a co-oxidant. This reaction cleaves the furostan (B1232713) side chain.

    • Hydrolysis: The resulting keto ester is hydrolyzed by refluxing with sodium acetate in acetic acid to yield 16-DPA.

Step 4: Conversion of 16-DPA to Androstenedione

This conversion involves several steps, including hydrogenation of the 16,17-double bond, oximation, Beckmann rearrangement, and hydrolysis. A more direct route involves microbial transformation.

Step 5: Aromatization of Androstenedione to Estrone

Androstenedione can be converted to estrone through aromatization, a reaction catalyzed by the enzyme aromatase in biological systems. In a laboratory setting, this can be achieved using specific chemical reagents.

Step 6 & 7: Conversion of Estrone to this compound

Once estrone is obtained, the synthesis follows the same pathway as described in Synthetic Pathway 1 , starting with the methylation of the phenolic hydroxyl group to form estrone methyl ether, followed by Birch reduction, hydrolysis, and selective 3β-reduction.

Quantitative Data for Marker Degradation
StepProductStarting MaterialYield (%)
1-316-Dehydropregnenolone Acetate (16-DPA)Diosgenin~60-75 (overall)

Note: The subsequent steps from 16-DPA to the final product involve multiple transformations, and the overall yield will depend on the efficiency of each step.

Conclusion

The synthesis of this compound can be effectively achieved from two primary steroidal precursors: estrone methyl ether and diosgenin. The route from estrone methyl ether is more direct, relying on the well-established Birch reduction to create the 19-nor steroid backbone. The route from diosgenin, while longer, utilizes a readily available and economical starting material, making it suitable for larger-scale production. The key challenges in both syntheses lie in achieving high yields and, particularly in the final step, ensuring the stereoselective reduction of the 3-keto group to the desired 3β-hydroxyl configuration. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this and other important 19-norsteroids.

References

chemical structure and stereochemistry of 19-Norandrost-4-ene-3b-ol-17-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data for 19-Norandrost-4-ene-3β-ol-17-one, a compound of interest in various scientific and pharmaceutical research fields.

Chemical Structure and Properties

19-Norandrost-4-ene-3β-ol-17-one, also known as 3β-Hydroxy-4-estren-17-one, is a synthetic anabolic steroid.[1] Its structure is derived from testosterone (B1683101) through the removal of the methyl group at the C19 position, a feature denoted by the "19-nor" prefix.[2][3] This modification significantly influences its biological activity and metabolic fate. The chemical formula for this compound is C₁₈H₂₆O₂.[2][4]

The key functional groups that define its chemical character are a hydroxyl group (-OH) at the 3β-position and a ketone group (=O) at the 17-position of the steroid nucleus.[2] The presence of the double bond between C4 and C5 is indicated by "androst-4-ene".

Stereochemistry

The stereochemistry of 19-Norandrost-4-ene-3β-ol-17-one is crucial for its biological function, particularly its interaction with androgen receptors.[2] The specific spatial arrangement of its atoms is defined by the following IUPAC name: (3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one.[1] The "3β" designation indicates that the hydroxyl group at the third carbon atom is oriented "upwards" or out of the plane of the steroid ring system. This specific orientation is a key factor in its binding affinity to androgen receptors.[2]

Quantitative Data

A summary of the available quantitative data for 19-Norandrost-4-ene-3β-ol-17-one is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₈H₂₆O₂[2][4]
Molecular Weight274.4 g/mol [2]
IUPAC Name(3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one[1]
Melting PointNot Determined[4]

Metabolism

19-Norandrost-4-ene-3β-ol-17-one is a precursor, or prohormone, to the anabolic steroid nandrolone (B1676933) (19-nortestosterone).[5][6] In the body, it undergoes metabolic conversion to this more active compound.[7] The primary metabolic transformation involves the enzymatic reduction of the 17-keto group to a 17β-hydroxyl group. This conversion is a critical step for its anabolic activity.

Metabolism 19-Norandrost-4-ene-3b-ol-17-one This compound Nandrolone (19-Nortestosterone) Nandrolone (19-Nortestosterone) This compound->Nandrolone (19-Nortestosterone) Metabolic Conversion Synthesis_Workflow cluster_synthesis Enzymatic Synthesis Substrate Norandrostenedione Microorganism Zygowilliopsis sp. WY7905 Substrate->Microorganism Conditions 30°C, pH 8, 24h Microorganism->Conditions Product This compound Conditions->Product Analytical_Workflow cluster_analysis Analytical Workflow Sample This compound GCMS GC-MS Analysis Sample->GCMS NMR 1H NMR Analysis Sample->NMR Data Structural & Quantitative Data GCMS->Data NMR->Data

References

An In-depth Technical Guide to the Chemical Differences Between 19-Norandrost-4-ene-3b-ol-17-one and Nandrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the chemical properties, metabolism, and biological interactions of 19-Norandrost-4-ene-3b-ol-17-one and its well-known isomer, nandrolone (B1676933). This document is intended to serve as a comprehensive resource for researchers and professionals involved in steroid chemistry, pharmacology, and drug development.

Core Chemical Distinctions

This compound and nandrolone are isomers, sharing the same molecular formula (C₁₈H₂₆O₂) and molecular weight (274.40 g/mol ). Both are classified as 19-nor anabolic-androgenic steroids (AAS), meaning they lack the methyl group at the C-19 position, a characteristic that distinguishes them from testosterone (B1683101).

The fundamental chemical difference lies in the placement of the hydroxyl (-OH) and ketone (=O) functional groups on the steroid nucleus.

  • This compound: Possesses a hydroxyl group at the 3-beta (3β) position and a ketone group at the 17-position.[1]

  • Nandrolone (19-Nortestosterone): Features a ketone group at the 3-position and a hydroxyl group at the 17-beta (17β) position.[2]

This seemingly minor structural variance leads to significant differences in their biological activity and metabolic fate. This compound functions as a prohormone to nandrolone.[3] Upon administration, it undergoes metabolic conversion to the more biologically active nandrolone.[3]

Data Presentation: A Comparative Analysis

The following tables summarize the key chemical and pharmacokinetic properties of both compounds.

Table 1: Chemical and Physical Properties

PropertyThis compoundNandrolone
IUPAC Name (3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Synonyms 3β-Hydroxy-4-estren-17-one19-Nortestosterone, Estr-4-en-17β-ol-3-one
Molecular Formula C₁₈H₂₆O₂C₁₈H₂₆O₂
Molecular Weight 274.40 g/mol 274.40 g/mol
Melting Point Not Determined124 °C

Table 2: Pharmacokinetic and Receptor Binding Data

ParameterThis compoundNandrolone
Oral Bioavailability Data not readily available; expected to be low due to extensive first-pass metabolism.[3]<3% (in pigs)[2]
Metabolism Prohormone to nandrolone; undergoes rapid first-pass metabolism.[3]Metabolized by 5α-reductase to weaker androgens (e.g., 5α-dihydronandrolone).[2]
Elimination Half-life Data not readily available.<4.3 hours (unesterified)[2]
Androgen Receptor (AR) Binding Affinity Data not readily available, but expected to be lower than nandrolone.Lower than dihydrotestosterone (B1667394) (DHT), but binds with higher affinity than testosterone in some tissues.[3][4]

Metabolic Pathways and Logical Relationships

The following diagrams illustrate the structural differences and metabolic conversion pathways.

Figure 1: Structural Isomerism

G This compound This compound Nandrolone Nandrolone This compound->Nandrolone 3β-HSD 5α-Dihydronandrolone 5α-Dihydronandrolone Nandrolone->5α-Dihydronandrolone 5α-reductase 19-Norandrosterone & 19-Noretiocholanolone 19-Norandrosterone & 19-Noretiocholanolone Nandrolone->19-Norandrosterone & 19-Noretiocholanolone Metabolism

Figure 2: Metabolic Conversion Pathway

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound to the androgen receptor.

Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the androgen receptor, thereby determining its relative binding affinity.

Materials:

  • Receptor Source: Cytosol preparation from rat ventral prostate or a recombinant human androgen receptor.

  • Radioligand: [³H]-R1881 (Methyltrienolone), a high-affinity synthetic androgen.

  • Test Compound: this compound or nandrolone, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Buffers: Tris-EDTA-Dithiothreitol (TED) buffer.

  • Separation Medium: Hydroxylapatite slurry or charcoal-dextran suspension.

  • Scintillation Cocktail and Counter.

Procedure:

  • Receptor Preparation: Prepare a cytosol fraction from rat ventral prostates by homogenization and ultracentrifugation.

  • Assay Incubation: In duplicate tubes, combine the receptor preparation with a fixed concentration of [³H]-R1881 and varying concentrations of the unlabeled test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled R1881).

  • Equilibrium: Incubate the mixture at 4°C for 18-24 hours to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add hydroxylapatite slurry or charcoal-dextran to each tube to adsorb the free radioligand. Centrifuge to pellet the adsorbent.

  • Quantification: Measure the radioactivity in the supernatant (bound ligand) using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

G start Prepare Receptor, Radioligand, and Test Compound incubate Incubate to Reach Equilibrium start->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 quantify->analyze

Figure 3: AR Binding Assay Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Steroids in Urine

This protocol provides a general method for the detection and quantification of anabolic steroids and their metabolites in urine samples.

Objective: To extract, derivatize, and analyze steroids from a urine matrix to identify and quantify their presence.

Materials:

  • Urine Sample

  • Internal Standard: e.g., deuterated nandrolone.

  • Enzyme: β-glucuronidase from E. coli.

  • Solid-Phase Extraction (SPE) Cartridges: C18 or similar.

  • Solvents: Methanol (B129727), diethyl ether, n-hexane.

  • Derivatizing Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide.

  • GC-MS System with a suitable capillary column (e.g., HP-5MS).

Procedure:

  • Sample Preparation: Add an internal standard to the urine sample. Adjust the pH and add β-glucuronidase to hydrolyze conjugated steroids. Incubate at 50-60°C for 1-3 hours.

  • Extraction: Perform solid-phase extraction (SPE) to isolate the steroids. Condition the SPE cartridge, apply the sample, wash with water, and elute the steroids with an organic solvent like methanol or diethyl ether.

  • Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add the derivatizing agent (MSTFA) and heat at 60-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a temperature program to separate the different steroid derivatives. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted analysis or full scan mode for identification.

  • Data Analysis: Identify compounds based on their retention times and mass spectra compared to reference standards. Quantify the analytes by comparing their peak areas to that of the internal standard.

G start Sample Preparation (Hydrolysis) extract Solid-Phase Extraction (SPE) start->extract derivatize Derivatization (TMS Ethers) extract->derivatize analyze GC-MS Analysis derivatize->analyze quantify Data Analysis and Quantification analyze->quantify

Figure 4: GC-MS Analysis Workflow

Conclusion

While this compound and nandrolone are structurally similar, their distinct arrangements of functional groups result in a prohormone-hormone relationship. This compound serves as a metabolic precursor to the more biologically active nandrolone. Understanding these chemical nuances is critical for the accurate interpretation of pharmacological and toxicological data, as well as for the development of new therapeutic agents and effective doping control methods. Further research is warranted to fully quantify the pharmacokinetic profile and receptor binding affinity of this compound to provide a more complete comparative analysis.

References

physical and chemical properties of 19-Norandrost-4-ene-3b-ol-17-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 19-Norandrost-4-ene-3b-ol-17-one

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry. This document details the compound's characteristics, analytical methodologies, and metabolic pathways.

Chemical and Physical Properties

This compound is a synthetic anabolic steroid, structurally related to nandrolone (B1676933) (19-nortestosterone).[1] It is recognized as a precursor in the biosynthesis of nandrolone.[2][3][4] The absence of the methyl group at the C19 position is a key structural feature that distinguishes it from testosterone (B1683101) and influences its biological activity.[1][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name (3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one[1][6][7]
Alternate IUPAC Name (3β)-3-hydroxyestr-4-en-17-one[8]
CAS Number 15396-48-2[1][5][6]
Molecular Formula C18H26O2[1][5][8]
Molecular Weight 274.40 g/mol [8]
Appearance White powder[8]
Melting Point Not Determined[8]
Solubility 1 mg/mL in Acetonitrile[6]
Canonical SMILES CC12CCC3C(C1CCC2=O)CCC4=CC(CCC34)O[1]
InChI Key KOZHWRYZCHJCTL-MTLKIPAASA-N[1]

Biological Activity and Metabolism

This compound functions as a prohormone, with its biological effects largely attributed to its conversion to more potent androgens like nandrolone. It exhibits anabolic properties, promoting muscle growth, with comparatively weak androgenic effects.[3][5]

The compound binds with high selectivity to the androgen receptor (AR), although its ability to transactivate AR-dependent gene expression is reported to be about ten times lower than that of dihydrotestosterone (B1667394) (DHT).[3][4][5] Its metabolites may also exhibit weak activity at the estrogen receptor (ER).[5]

The hepatic metabolism of this compound is extensive and involves rapid first-pass elimination.[1] Key metabolic transformations include oxidation and reduction reactions catalyzed by various enzymes.

Metabolic Pathway

The primary metabolic pathway involves the conversion of this compound into its active metabolite, nandrolone (19-nortestosterone), and subsequent metabolites. This process is primarily mediated by hepatic enzymes.

Metabolic Pathway of this compound Prohormone This compound Nandrolone Nandrolone (19-Nortestosterone) Prohormone->Nandrolone 17β-HSD Dihydro 5α-Dihydronandrolone Nandrolone->Dihydro 5α-reductase Metabolites Further Metabolites (e.g., 19-Norandrosterone, 19-Noretiocholanolone) Nandrolone->Metabolites Hydroxylation (CYP450) Dihydro->Metabolites Conjugation Glucuronide/Sulfate Conjugates (Excretion) Metabolites->Conjugation

Caption: Hepatic metabolism of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate study and quantification of this compound. Below are summaries of analytical protocols derived from available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the analyte.

  • Sample Preparation: Dilute approximately 17 mg of the analyte in deuterated chloroform (B151607) (CDCl3). Add tetramethylsilane (B1202638) (TMS) as a 0 ppm reference standard and dimethylfumarate as a quantitative internal standard.[8]

  • Instrumentation: 400 MHz NMR spectrometer.[8]

  • Acquisition Parameters:

    • Spectral Width: Must include the range from -3 ppm to 13 ppm.[8]

    • Pulse Angle: 90°.[8]

    • Delay Between Pulses: 45 seconds.[8]

Gas Chromatography/Mass Spectrometry (GC/MS)
  • Objective: To identify and quantify the analyte in a sample matrix.

  • Sample Preparation: Prepare a solution of the analyte at a concentration of approximately 4 mg/mL in chloroform (CHCl3).[8]

  • Instrumentation: Agilent gas chromatograph coupled with a mass spectrometer (MS) detector.[8]

  • Chromatographic Conditions:

    • Column: HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.[8]

    • Carrier Gas: Helium at a flow rate of 1.5 mL/min.[8]

    • Injection: 1 µL injection volume with a split ratio of 25:1.[8]

    • Injector Temperature: 280°C.[8]

    • Oven Program:

      • Initial temperature of 100°C, hold for 1.0 min.[8]

      • Ramp up to 280°C at a rate of 12°C/min.[8]

      • Hold at 280°C for 9.0 min.[8]

  • Mass Spectrometry Conditions:

    • MSD Transfer Line Temperature: 280°C.[8]

    • MS Source Temperature: 230°C.[8]

    • MS Quadrupole Temperature: 150°C.[8]

    • Acquisition Mode: Scan mode, with a mass scan range of 30-550 amu.[8]

    • Retention Time: Approximately 14.81 minutes under these conditions.[8]

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve sample in Chloroform (4 mg/mL) Inject Inject 1 µL (25:1 split) Prep->Inject Column Separate on HP-5 MS column Inject->Column Oven Execute temperature program Column->Oven Ionize Electron Ionization Oven->Ionize Detect Scan m/z 30-550 Ionize->Detect Analyze Analyze Mass Spectrum (RT ~14.81 min) Detect->Analyze

Caption: General experimental workflow for GC/MS analysis.

Enzymatic Synthesis

While detailed chemical synthesis routes are complex, an enzymatic approach has been reported.

  • Objective: To synthesize nandrolone from a precursor steroid.

  • Method: Biotransformation of norandrostenedione using the microbial strain Zygowilliopsis sp. WY7905.[5]

  • Reaction Conditions:

    • Temperature: 30°C.[5]

    • pH: 8.[5]

    • Incubation Time: 24 hours.[5]

  • Yield: A yield of 53% was reported under these optimized conditions.[5]

Conclusion

This compound is a significant compound in the study of anabolic androgens. Its role as a prohormone to nandrolone defines its primary biological activity. The information and protocols provided in this guide serve as a foundational resource for researchers engaged in the analysis, synthesis, and biological investigation of this and related steroids. Further research is warranted to fully elucidate its physical properties, such as its melting point, and to explore its complete toxicological and pharmacological profiles.

References

An In-Depth Technical Guide to the Mechanism of Action of 19-Norandrost-4-ene-3b-ol-17-one on Androgen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 19-Norandrost-4-ene-3b-ol-17-one, a prohormone that exerts its biological effects through conversion to the potent anabolic steroid nandrolone (B1676933) and subsequent interaction with androgen receptors. This document details the metabolic pathways, receptor binding kinetics, downstream signaling events, and standardized experimental protocols for assessing its activity.

Core Mechanism of Action

This compound, also known as 19-norandrostenedione, is a synthetic prohormone that serves as a precursor to nandrolone (19-nortestosterone).[1] Its mechanism of action is indirect and relies on its metabolic conversion to nandrolone, which is the primary active compound that interacts with androgen receptors.

Metabolic Conversion to Nandrolone

Upon administration, this compound undergoes enzymatic conversion to nandrolone. This biotransformation is a critical step for its anabolic and androgenic effects. The primary enzyme involved in this conversion is 17β-hydroxysteroid dehydrogenase (17β-HSD), which reduces the 17-keto group to a 17β-hydroxyl group.

Nandrolone itself is further metabolized, primarily by the enzyme 5α-reductase, to 5α-dihydronandrolone (DHN).[2] Unlike the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), the 5α-reduction of nandrolone results in a metabolite with a weaker affinity for the androgen receptor.[2] This metabolic characteristic is believed to contribute to the favorable anabolic-to-androgenic ratio of nandrolone.

Interaction with the Androgen Receptor

Nandrolone, the active metabolite of this compound, functions as an agonist for the androgen receptor (AR), a ligand-activated nuclear transcription factor. The binding of nandrolone to the ligand-binding domain (LBD) of the AR initiates a conformational change in the receptor protein.

Androgen Receptor Activation and Downstream Signaling

The binding of nandrolone to the androgen receptor triggers the dissociation of heat shock proteins (HSPs), leading to receptor dimerization and translocation from the cytoplasm to the nucleus. Inside the nucleus, the nandrolone-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the basal transcription machinery, ultimately leading to the transcription of androgen-responsive genes.

In skeletal muscle, the activation of the androgen receptor by nandrolone stimulates downstream signaling pathways that promote muscle growth. One of the key pathways involved is the PI3K/Akt signaling cascade.[3] The activated AR can interact with the p85α subunit of PI3K, leading to the activation of Akt. Activated Akt, in turn, promotes protein synthesis through the mTOR pathway and inhibits protein degradation by phosphorylating and inactivating FoxO transcription factors, which are responsible for the expression of atrogenes like MuRF1 and MAFbx.[3][4]

Quantitative Data

The following tables summarize the quantitative data regarding the binding affinity and biological activity of this compound and its metabolites.

Table 1: Relative Binding Affinity of this compound and its Metabolites to the Androgen Receptor

CompoundRelative Binding Affinity (%)
This compound Not directly available; acts as a prohormone
Nandrolone ~50-100% of Testosterone
5α-Dihydronandrolone (DHN) ~50% of Nandrolone
Testosterone 100% (Reference)
Dihydrotestosterone (DHT) ~200-300% of Testosterone

Relative binding affinities can vary depending on the specific assay conditions and the source of the androgen receptor.

Table 2: Anabolic and Androgenic Activity of Nandrolone (Hershberger Assay)

CompoundAnabolic Activity (Levator Ani Muscle Weight)Androgenic Activity (Ventral Prostate/Seminal Vesicle Weight)Anabolic-to-Androgenic Ratio
Nandrolone HighModerateHigh
Testosterone Propionate HighHigh~1

The Hershberger assay is a standardized in vivo method in rats to assess the anabolic and androgenic properties of a substance.[5][6]

Experimental Protocols

Androgen Receptor Competitive Binding Assay (Rat Prostate Cytosol)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the androgen receptor using rat ventral prostate cytosol.

Materials:

  • Male Sprague-Dawley rats (castrated 24 hours prior to the experiment)

  • Homogenization Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4

  • Radioligand: [³H]-R1881 (Methyltrienolone)

  • Unlabeled Competitor (for non-specific binding): High concentration of unlabeled R1881

  • Test Compound: this compound or its metabolites

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid

Procedure:

  • Cytosol Preparation: Euthanize castrated rats and dissect the ventral prostates. Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

  • Assay Setup: In microcentrifuge tubes, combine the prostate cytosol, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or unlabeled R1881. Include tubes for total binding (only [³H]-R1881 and cytosol) and non-specific binding (with a high concentration of unlabeled R1881).

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP.

  • Washing: Wash the HAP pellets multiple times with wash buffer to remove unbound radioligand.

  • Quantification: Resuspend the final HAP pellets in ethanol (B145695) and transfer to scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Androgen Receptor Transactivation Assay (Luciferase Reporter)

This protocol outlines a cell-based reporter gene assay to measure the ability of a compound to activate the androgen receptor and induce gene transcription.

Materials:

  • Human prostate cancer cell line (e.g., LNCaP or PC-3) or other suitable cell line (e.g., HEK293)

  • Expression vector for the human androgen receptor (if the cell line does not endogenously express it)

  • Reporter vector containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium (phenol red-free)

  • Test compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the androgen receptor expression vector (if necessary) and the ARE-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment: After transfection, plate the cells in a multi-well plate. Treat the cells with varying concentrations of the test compound or a known androgen (e.g., DHT) as a positive control. Include a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent to the cell lysate.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the fold induction of luciferase activity against the log concentration of the test compound to determine the EC50 value.

In Vivo Hershberger Assay

The Hershberger assay is the standard in vivo method to assess the anabolic and androgenic potential of a substance.[5][6]

Animals:

  • Immature, castrated male rats

Procedure:

  • Animal Preparation: Castrate peripubertal male rats. Allow for a recovery period.

  • Dosing: Administer the test compound (e.g., this compound or nandrolone) daily for a set period (typically 7-10 days) via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., testosterone propionate).

  • Necropsy and Tissue Collection: At the end of the dosing period, euthanize the animals and carefully dissect and weigh the following tissues:

    • Anabolic indicator: Levator ani muscle

    • Androgenic indicators: Ventral prostate, seminal vesicles, glans penis, and bulbocavernosus muscle.

  • Data Analysis: Compare the weights of the anabolic and androgenic tissues in the treated groups to the vehicle control group. An increase in the levator ani muscle weight indicates anabolic activity, while an increase in the weights of the ventral prostate and seminal vesicles indicates androgenic activity. The anabolic-to-androgenic ratio is calculated by comparing the relative effects on these tissues.

Visualizations

Metabolic Conversion and Signaling Pathway cluster_0 Metabolic Conversion cluster_1 Cellular Action and Signaling cluster_2 Cellular Action and Signaling This compound This compound Nandrolone Nandrolone This compound->Nandrolone 17b-HSD 5a-Dihydronandrolone 5a-Dihydronandrolone Nandrolone->5a-Dihydronandrolone 5a-reductase AR Androgen Receptor Nandrolone->AR Binds AR_N Nandrolone-AR Complex AR->AR_N Nucleus Nucleus AR_N->Nucleus Translocation ARE Androgen Response Element AR_N->ARE Binds Gene Target Gene Transcription ARE->Gene PI3K PI3K Gene->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR FoxO FoxO Akt->FoxO Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Protein_Degradation Decreased Protein Degradation FoxO->Protein_Degradation AR_Binding_Assay_Workflow start Start prep_cytosol Prepare Rat Prostate Cytosol start->prep_cytosol setup_assay Set up Assay Tubes (Radioligand, Cytosol, Test Compound) prep_cytosol->setup_assay incubate Incubate at 4°C for 18-24 hours setup_assay->incubate separate Separate Bound and Free Ligand (Hydroxylapatite Adsorption) incubate->separate wash Wash Pellets to Remove Unbound Ligand separate->wash quantify Quantify Radioactivity (Liquid Scintillation) wash->quantify analyze Data Analysis (Calculate IC50) quantify->analyze end End analyze->end Transactivation_Assay_Workflow start Start culture_transfect Culture and Transfect Cells (AR and Reporter Plasmids) start->culture_transfect treat Treat Cells with Test Compound culture_transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Reporter Activity (e.g., Luminescence) lyse->measure analyze Data Analysis (Calculate EC50) measure->analyze end End analyze->end

References

The In Vivo Pharmacokinetics of 19-Norandrost-4-ene-3b-ol-17-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Norandrost-4-ene-3b-ol-17-one is a prohormone that is structurally related to the anabolic steroid nandrolone (B1676933) (19-nortestosterone). As a precursor to nandrolone, its pharmacokinetic profile is of significant interest for understanding its biological activity, metabolic fate, and for the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data, metabolic pathways, and experimental methodologies related to this compound and its closely related analogues.

Due to a lack of direct pharmacokinetic studies on this compound, this guide focuses on the in vivo behavior of its immediate precursors, 19-norandrostenedione (B190405) and 19-norandrostenediol. These compounds readily convert to nandrolone in the body, and their study provides critical insights into the likely pharmacokinetics of this compound.

Metabolic Pathway and Bioactivation

Upon oral administration, 19-norandrostenedione and its related compounds undergo extensive first-pass metabolism in the liver. The primary metabolic conversion is the reduction of the 17-keto group to a 17β-hydroxyl group, yielding the biologically active anabolic steroid, nandrolone.[1] Nandrolone is then further metabolized into various compounds, with the most significant being 19-norandrosterone (B1242311) and 19-noretiocholanolone, which are primarily excreted in the urine as glucuronide and sulfate (B86663) conjugates.

The metabolic conversion is a critical step for the anabolic activity of these prohormones. The efficiency of this conversion can be influenced by the route of administration, with oral administration leading to significant hepatic metabolism.

Metabolic_Pathway cluster_precursors Prohormone Administration cluster_activation Hepatic Bioactivation cluster_metabolism Further Metabolism cluster_excretion Urinary Excretion This compound This compound Nandrolone Nandrolone This compound->Nandrolone 17β-HSD 19-Norandrostenedione 19-Norandrostenedione 19-Norandrostenedione->Nandrolone 17β-HSD 19-Norandrosterone 19-Norandrosterone Nandrolone->19-Norandrosterone 5α-reductase 19-Noretiocholanolone 19-Noretiocholanolone Nandrolone->19-Noretiocholanolone 5β-reductase Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates 19-Norandrosterone->Glucuronide/Sulfate Conjugates 19-Noretiocholanolone->Glucuronide/Sulfate Conjugates

Metabolic pathway of 19-nor prohormones.

Quantitative Pharmacokinetic Data

Human Pharmacokinetic Data

A study in healthy male volunteers who received a single oral dose of 100 mg of 19-nor-4-androstene-3,17-diol provides the following plasma concentration data.

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Nandrolone 2.6 ± 1.51.5 ± 0.58.9 ± 3.4
19-Norandrosterone 18.3 ± 9.83.0 ± 1.0147.2 ± 65.1
19-Noretiocholanolone 4.9 ± 2.13.5 ± 1.242.6 ± 18.7
Data presented as mean ± SD.
Animal Pharmacokinetic Data

A study in orchiectomized rats investigated the serum concentrations of 19-norandrostenedione (NOR) and its metabolite nandrolone (NT) after oral and subcutaneous administration.

Administration RouteDose (mg/kg)NOR Cmax (ng/mL)NT Cmax (ng/mL)
Oral 11.5 ± 0.50.8 ± 0.3
Oral 104.2 ± 1.82.1 ± 0.9
Subcutaneous 12.8 ± 1.11.2 ± 0.4
Data presented as mean ± SD.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of the experimental protocols from the key studies cited.

Human Oral Administration Study
  • Subjects: Healthy male volunteers.

  • Dosage: A single oral dose of 100 mg of 19-nor-4-androstene-3,17-diol.

  • Blood Sampling: Venous blood samples were collected at baseline and at various time points post-administration.

  • Sample Preparation: Plasma was separated by centrifugation. For analysis of total steroid concentrations, plasma samples were subjected to enzymatic hydrolysis with β-glucuronidase from E. coli to deconjugate the metabolites.

  • Analytical Method: Gas chromatography-mass spectrometry (GC-MS) was used for the quantification of nandrolone, 19-norandrosterone, and 19-noretiocholanolone.

Human_Study_Workflow Volunteer Recruitment Volunteer Recruitment Oral Dosing Oral Dosing Volunteer Recruitment->Oral Dosing Blood Sampling Blood Sampling Oral Dosing->Blood Sampling Time course Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Enzymatic Hydrolysis Enzymatic Hydrolysis Plasma Separation->Enzymatic Hydrolysis GC-MS Analysis GC-MS Analysis Enzymatic Hydrolysis->GC-MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis GC-MS Analysis->Pharmacokinetic Analysis

Workflow for the human pharmacokinetic study.
Rat Oral and Subcutaneous Administration Study

  • Animal Model: Orchiectomized Wistar rats.

  • Dosage:

    • Oral: 0.1, 1, or 10 mg/kg body weight of 19-norandrostenedione.

    • Subcutaneous: 1 mg/kg body weight of 19-norandrostenedione.

  • Blood Sampling: Blood was collected via cardiac puncture at the time of sacrifice.

  • Sample Preparation: Serum was separated by centrifugation. Samples were analyzed for both free and glucuronidated forms of 19-norandrostenedione and nandrolone.

  • Analytical Method: Gas chromatography-mass spectrometry (GC-MS) was employed for the determination of serum steroid concentrations.

Conclusion

The in vivo pharmacokinetics of this compound are characterized by rapid and extensive first-pass metabolism to nandrolone following oral administration. While direct pharmacokinetic data for the parent compound is scarce, studies on its precursors, 19-norandrostenedione and 19-norandrostenediol, provide valuable insights into its metabolic fate and the resulting plasma concentrations of the active metabolite, nandrolone, and its downstream metabolites. The primary urinary excretion products are the glucuronide and sulfate conjugates of 19-norandrosterone and 19-noretiocholanolone. Further research is warranted to fully characterize the pharmacokinetic profile of this compound itself. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacology, and anti-doping science.

References

The Metabolic Journey of 19-Norandrost-4-ene-3b-ol-17-one in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of the synthetic prohormone 19-Norandrost-4-ene-3b-ol-17-one in the human body. The compound, a derivative of androstenedione, is known for its conversion to the potent anabolic steroid nandrolone (B1676933) (19-nortestosterone). Understanding its metabolic pathway and the resulting urinary metabolites is crucial for drug development, clinical toxicology, and anti-doping efforts.

Metabolic Transformation and Key Metabolites

Upon oral ingestion, this compound undergoes significant first-pass metabolism in the liver. The primary transformation involves the reduction of the 17-keto group and the oxidation of the 3-beta-hydroxyl group, leading to the formation of its principal active metabolite, nandrolone. This conversion is primarily catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs).

Subsequently, nandrolone is further metabolized through reduction by 5α-reductase and 5β-reductase enzymes, as well as hydroxylation. The major urinary metabolites that have been consistently identified are 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE). These metabolites are then conjugated with glucuronic acid or sulfate (B86663) in the liver to increase their water solubility and facilitate their excretion in the urine.

The metabolic pathway can be visualized as follows:

Metabolic Pathway of this compound This compound This compound Nandrolone (19-Nortestosterone) Nandrolone (19-Nortestosterone) This compound->Nandrolone (19-Nortestosterone) 17β-HSD 19-Norandrosterone (19-NA) 19-Norandrosterone (19-NA) Nandrolone (19-Nortestosterone)->19-Norandrosterone (19-NA) 5α-reductase 19-Noretiocholanolone (19-NE) 19-Noretiocholanolone (19-NE) Nandrolone (19-Nortestosterone)->19-Noretiocholanolone (19-NE) 5β-reductase Conjugated Metabolites (Glucuronides & Sulfates) Conjugated Metabolites (Glucuronides & Sulfates) 19-Norandrosterone (19-NA)->Conjugated Metabolites (Glucuronides & Sulfates) 19-Noretiocholanolone (19-NE)->Conjugated Metabolites (Glucuronides & Sulfates) Urinary Excretion Urinary Excretion Conjugated Metabolites (Glucuronides & Sulfates)->Urinary Excretion Experimental Workflow for Urinary Metabolite Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Sample Collection Urine Sample Collection Addition of Internal Standard Addition of Internal Standard Urine Sample Collection->Addition of Internal Standard Enzymatic Hydrolysis Enzymatic Hydrolysis Addition of Internal Standard->Enzymatic Hydrolysis Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Enzymatic Hydrolysis->Solid-Phase Extraction (SPE) Derivatization (for GC-MS) Derivatization (for GC-MS) Solid-Phase Extraction (SPE)->Derivatization (for GC-MS) GC-MS or LC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Solid-Phase Extraction (SPE)->GC-MS or LC-MS/MS Analysis Derivatization (for GC-MS)->GC-MS or LC-MS/MS Analysis Quantification Quantification GC-MS or LC-MS/MS Analysis->Quantification Data Interpretation Data Interpretation Quantification->Data Interpretation

An In-depth Technical Guide on the Anabolic to Androgenic Ratio of 19-Norandrost-4-ene-3b-ol-17-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the anabolic to androgenic ratio of 19-Norandrost-4-ene-3b-ol-17-one, a prohormone to the potent anabolic steroid nandrolone (B1676933). This document delves into the underlying pharmacology, experimental determination of its anabolic and androgenic properties, and the associated molecular pathways.

Introduction

This compound is a synthetic steroid that serves as a metabolic precursor to nandrolone (19-nortestosterone). Its biological activity, particularly its anabolic and androgenic effects, are primarily attributable to this conversion. Nandrolone is structurally similar to testosterone (B1683101) but lacks the carbon atom at the 19th position (C-19), a modification that significantly alters its pharmacological profile. Notably, nandrolone exhibits a high anabolic-to-androgenic ratio, making it a subject of interest for therapeutic applications aiming to promote anabolism with minimized androgenic side effects.

Quantitative Data on Anabolic and Androgenic Activity

The anabolic and androgenic potential of a steroid is quantified by comparing its effects on specific muscle and reproductive tissues, respectively. The anabolic activity is typically assessed by measuring the growth of the levator ani muscle in rats, while androgenic activity is determined by the weight increase of the prostate and seminal vesicles.

The active metabolite of this compound, nandrolone, is recognized for having one of the highest ratios of anabolic to androgenic effects among all anabolic steroids.[1]

CompoundAnabolic:Androgenic RatioAnabolic Potency Ratio (vs. Testosterone Propionate)Androgenic Potency Ratio (vs. Testosterone Propionate)
Testosterone 1:111
Nandrolone ~10:1[2]3.29–4.92[3]0.31–0.41[3]

Note: The anabolic to androgenic ratio is a relative measure and can vary based on the specific experimental model and assessment methodology.

Experimental Protocol: The Hershberger Assay

The Hershberger assay is the gold standard in vivo bioassay for determining the androgenic and anti-androgenic properties of a substance. The protocol is standardized by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 441.

Principle

The assay utilizes castrated male rats, in which the androgen-dependent tissues regress. The administration of a substance with androgenic properties will stimulate the growth of these tissues. The anabolic effect is measured by the weight increase of the levator ani muscle, while the androgenic effect is determined by the weight increase of the ventral prostate and seminal vesicles.

Methodology
  • Animal Model: Immature, castrated male rats (typically Sprague-Dawley or Wistar strains) are used.[4] Castration is performed to eliminate endogenous androgen production.

  • Acclimation and Grouping: Following castration, the animals are allowed to recover and acclimate for a period of 7-10 days. They are then randomly assigned to control and treatment groups.

  • Dosing: The test substance (this compound or its active metabolite, nandrolone) is administered daily for 10 consecutive days.[4] Administration can be via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected and weighed:

    • Ventral prostate

    • Seminal vesicles (with coagulating glands and fluids)

    • Levator ani-bulbocavernosus (LABC) muscle

    • Cowper's glands

    • Glans penis[5]

  • Data Analysis: The weights of the androgen-dependent tissues from the treated groups are compared to those of the vehicle control group. The anabolic to androgenic ratio is calculated by comparing the relative increase in the weight of the levator ani muscle to the relative increase in the weight of the ventral prostate and/or seminal vesicles.

Signaling and Metabolic Pathways

Metabolic Conversion of this compound

This compound is a prohormone that undergoes metabolic conversion to the biologically active nandrolone. This conversion is a critical step for its anabolic and androgenic effects. The primary enzymatic reaction is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD), which reduces the 17-keto group to a 17β-hydroxyl group.[6]

Metabolic_Conversion This compound This compound Nandrolone (19-Nortestosterone) Nandrolone (19-Nortestosterone) This compound->Nandrolone (19-Nortestosterone) 17β-Hydroxysteroid Dehydrogenase

Caption: Metabolic conversion to nandrolone.

Androgen Receptor Signaling Pathway

The anabolic and androgenic effects of nandrolone are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nandrolone Nandrolone AR_HSP AR-HSP Complex Nandrolone->AR_HSP AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binding Gene Target Gene Transcription ARE->Gene Initiation mRNA mRNA Gene->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Caption: Androgen receptor signaling cascade.

Pathway Description:

  • Ligand Binding: Nandrolone enters the cell and binds to the androgen receptor (AR) located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).

  • Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.

  • Dimerization and Nuclear Translocation: The activated AR molecules form homodimers and translocate into the nucleus.

  • DNA Binding and Gene Transcription: In the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Protein Synthesis: This binding initiates the transcription of genes involved in protein synthesis, leading to the anabolic effects observed in muscle tissue.

The reduced androgenicity of nandrolone compared to testosterone is partly due to its interaction with the enzyme 5α-reductase. While 5α-reductase converts testosterone to the more potent androgen dihydrotestosterone (B1667394) (DHT), it converts nandrolone to the less potent 5α-dihydronandrolone.[3]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Hershberger assay for assessing the anabolic and androgenic activity of a test compound.

Hershberger_Workflow start Start castration Castration of Immature Male Rats start->castration acclimation Acclimation Period (7-10 days) castration->acclimation grouping Randomization into Treatment Groups acclimation->grouping dosing Daily Dosing (10 days) grouping->dosing necropsy Necropsy (24h after last dose) dosing->necropsy weighing Dissection and Weighing of Target Tissues necropsy->weighing analysis Data Analysis and Ratio Calculation weighing->analysis end End analysis->end

Caption: Hershberger assay experimental workflow.

Conclusion

This compound functions as a prohormone, with its significant anabolic and reduced androgenic effects being mediated by its conversion to nandrolone. The favorable anabolic-to-androgenic ratio of nandrolone is a result of its specific interactions with the androgen receptor and its metabolic fate, particularly its conversion to a less potent androgen by 5α-reductase. The Hershberger assay remains the definitive method for the experimental determination of these properties, providing crucial data for the development and characterization of anabolic agents. This guide provides a foundational understanding for researchers and professionals in the field of steroid pharmacology and drug development.

References

The Prohormone 19-Norandrost-4-ene-3b-ol-17-one: A Technical Guide to its Conversion to Nandrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 19-Norandrost-4-ene-3b-ol-17-one, a prohormone of the potent anabolic steroid nandrolone (B1676933) (19-nortestosterone). The document details the metabolic conversion, mechanism of action, and the analytical methodologies used for its detection and characterization. Quantitative data on related compounds are presented to offer a comparative perspective. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction

This compound is a synthetic steroid that gained attention as a dietary supplement marketed as a prohormone.[1] Structurally similar to androstenedione, it is a precursor to the anabolic steroid nandrolone.[1] The biological activity of this compound is primarily dependent on its metabolic conversion to nandrolone within the body.[2] Nandrolone is known for its significant anabolic properties, promoting muscle growth and protein synthesis, with a lower androgenic activity compared to testosterone (B1683101).[2][3] This document serves as a technical resource for professionals engaged in the study of prohormones, steroid metabolism, and androgen receptor signaling.

Metabolic Conversion to Nandrolone

The primary metabolic fate of this compound is its conversion to nandrolone. This biotransformation is a critical step for its biological activity.

Enzymatic Conversion

The conversion of this compound to nandrolone is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) .[2] This enzyme facilitates the reduction of the 17-keto group to a 17β-hydroxyl group, yielding the active hormone nandrolone.[2] This process predominantly occurs in the liver during first-pass metabolism.[2][3]

Subsequent Metabolism of Nandrolone

Once formed, nandrolone is further metabolized into various compounds, including 19-norandrosterone (B1242311) and 19-noretiocholanolone, which are eventually conjugated with glucuronic acid or sulfate (B86663) for excretion in the urine.[2] The detection of these metabolites is a common method in anti-doping tests.[4]

Mechanism of Action: Androgen Receptor Signaling

The anabolic effects of this compound are mediated through the action of its metabolite, nandrolone, on the androgen receptor (AR).

Androgen Receptor Binding

Nandrolone binds to and activates the androgen receptor, a ligand-activated nuclear transcription factor.[2] While nandrolone's binding affinity for the AR is lower than that of dihydrotestosterone (B1667394) (DHT), it is sufficient to initiate the downstream signaling cascade that leads to its anabolic effects.[2]

Cellular Signaling Pathway

Upon binding to nandrolone in the cytoplasm, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. Inside the nucleus, the nandrolone-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in muscle protein synthesis and other anabolic processes.

Quantitative Data

CompoundParameterValueSpecies/SystemReference
19-Norandrostenedione (B190405) Anabolic Activity (Levator Ani Muscle Growth)Stimulation ObservedRat (Orchiectomized)[1][5]
Androgenic Activity (Prostate/Seminal Vesicle Growth)Weak StimulationRat (Orchiectomized)[1][5]
AR Transactivation Potency vs. DHT10-fold lowerIn vitro[6]
Nandrolone Relative Binding Affinity (RBA) for AR vs. MethyltrienoloneHighRat Skeletal Muscle & Prostate[7]

Table 1: Summary of Quantitative Data for Related Compounds

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis

GC-MS is a standard method for the detection and quantification of prohormones and their metabolites in biological samples.

Objective: To identify and quantify this compound and its metabolites.

Methodology:

  • Sample Preparation:

    • Extraction: Steroids are extracted from the biological matrix (e.g., urine, serum) using liquid-liquid extraction with an organic solvent like diethyl ether or a solid-phase extraction (SPE) column.

    • Hydrolysis: For conjugated metabolites, enzymatic hydrolysis with β-glucuronidase is performed.

  • Derivatization: To increase volatility and improve chromatographic separation, the extracted steroids are derivatized. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis:

    • Gas Chromatograph (GC): The derivatized sample is injected into the GC, where it is vaporized and separated based on boiling point and affinity for the stationary phase of the GC column.

      • Typical GC parameters:

        • Injector Temperature: 280 °C

        • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute all compounds of interest.

        • Carrier Gas: Helium

    • Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the MS, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The instrument is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the androgen receptor.

Objective: To measure the IC50 or Ki value of a test compound for the androgen receptor.

Methodology:

  • Reagents and Materials:

    • Recombinant human androgen receptor (AR)

    • Radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881)

    • Test compound (this compound)

    • Unlabeled competitor (for determining non-specific binding)

    • Assay buffer

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • A constant concentration of the AR and the radiolabeled androgen are incubated in the wells of a 96-well plate.

    • Increasing concentrations of the unlabeled test compound are added to the wells.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal).

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

    • The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Hershberger Bioassay for Anabolic and Androgenic Activity

The Hershberger assay is an in vivo method to assess the anabolic and androgenic properties of a substance.

Objective: To determine the anabolic and androgenic effects of a test substance in a castrated rat model.

Methodology:

  • Animals: Peripubertal male rats are castrated to remove the endogenous source of androgens.

  • Dosing: After a recovery period, the animals are treated with the test substance (e.g., this compound) daily for a set period (typically 10 days). A vehicle control group and a positive control group (treated with a known androgen like testosterone propionate) are included.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the weights of specific androgen-responsive tissues are measured.

    • Anabolic indicator: Levator ani muscle weight.

    • Androgenic indicators: Ventral prostate and seminal vesicle weights.

  • Data Analysis: The tissue weights of the treated groups are compared to the vehicle control group. A statistically significant increase in the levator ani muscle weight indicates anabolic activity, while a significant increase in the ventral prostate and seminal vesicle weights indicates androgenic activity.

Visualizations

Metabolic Conversion of this compound prohormone This compound nandrolone Nandrolone (19-Nortestosterone) prohormone->nandrolone Metabolic Conversion enzyme 17β-Hydroxysteroid Dehydrogenase (17β-HSD) in Liver enzyme->prohormone

Caption: Metabolic pathway of this compound to nandrolone.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nandrolone Nandrolone ar_hsp Androgen Receptor (AR) + Heat Shock Proteins (HSP) nandrolone->ar_hsp Binds to AR ar_nandrolone Nandrolone-AR Complex ar_hsp->ar_nandrolone HSP Dissociation ar_dimer Nandrolone-AR Dimer ar_nandrolone->ar_dimer Translocation & Dimerization are Androgen Response Element (ARE) on DNA ar_dimer->are Binds to transcription Modulation of Gene Transcription are->transcription Initiates

Caption: Nandrolone-mediated androgen receptor signaling pathway.

Experimental Workflow for Hershberger Bioassay start Start: Peripubertal Male Rats castration Surgical Castration start->castration recovery Recovery Period castration->recovery dosing 10-Day Dosing Regimen (Vehicle, Test Substance, Positive Control) recovery->dosing necropsy Necropsy dosing->necropsy weighing Weighing of Androgen-Dependent Tissues (Levator Ani, Ventral Prostate, Seminal Vesicles) necropsy->weighing analysis Statistical Analysis of Tissue Weights weighing->analysis end End: Determination of Anabolic/ Androgenic Activity analysis->end

Caption: Workflow of the Hershberger bioassay for anabolic/androgenic activity.

Conclusion

This compound serves as a prohormone, exerting its primary biological effects following its conversion to nandrolone. The anabolic actions are a result of nandrolone's interaction with the androgen receptor and the subsequent modulation of gene expression. While specific quantitative data for this compound remains elusive in the public domain, the provided information on related compounds and detailed experimental protocols offers a solid foundation for researchers and drug development professionals. Further studies are warranted to precisely quantify the conversion efficiency and receptor affinity of this specific prohormone to fully elucidate its pharmacological profile.

References

A Chemoenzymatic Pathway for the Synthesis of 19-Norandrostenedione from Phytosterols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a robust, multi-stage chemoenzymatic pathway for the synthesis of 19-norandrostenedione (B190405), a crucial intermediate in the production of various steroidal hormones, starting from abundant and cost-effective phytosterols (B1254722). The process integrates microbial biotransformation with targeted chemical synthesis. The synthesis is primarily divided into three core stages: (1) The microbial side-chain cleavage of phytosterols using engineered bacterial strains to produce the C19 steroid intermediate, androstenedione (B190577) (AD). (2) The chemical conversion of androstenedione, often via its co-product androstadienedione (ADD), to estrone (B1671321) through an aromatization process that removes the C-19 methyl group. (3) The chemical reduction and hydrolysis of estrone, principally via the Birch reduction, to yield the final product, 19-norandrostenedione. This document provides an in-depth overview of the reaction pathways, detailed experimental protocols, and quantitative data to support process development and optimization.

Stage 1: Microbial Production of Androstenedione (AD) from Phytosterols

The foundational step in this synthetic pathway is the conversion of the aliphatic side-chain of phytosterols (e.g., β-sitosterol, campesterol, stigmasterol) into a keto group at the C-17 position, yielding androstenedione (AD) and its derivative androstadienedione (ADD). This biotransformation is efficiently carried out by various microorganisms, most notably from the genus Mycolicibacterium (formerly Mycobacterium).[1][2] These bacteria possess the necessary enzymatic machinery to selectively cleave the sterol side-chain without degrading the core tetracyclic steroid nucleus.[3]

The low aqueous solubility of both the phytosterol substrate and the steroid products presents a significant challenge.[1] To overcome this, industrial processes often employ two-phase aqueous-organic systems or utilize solubilizing agents like chemically modified cyclodextrins to enhance substrate bioavailability and process yield.[4]

Biochemical Pathway

The microbial conversion of phytosterols to AD is a multi-enzyme process. Key enzymatic steps involve the oxidation of the 3β-hydroxyl group and isomerization of the double bond, followed by the stepwise degradation of the C-17 side chain. To maximize the accumulation of AD and ADD, the bacterial strains used are often mutated to lack key enzymes responsible for steroid nucleus degradation, such as 3-ketosteroid-9α-hydroxylase (Ksh) and 3-ketosteroid-1-dehydrogenase (KstD).[3][5]

G cluster_0 Microbial Biotransformation (Mycolicibacterium sp.) Phytosterol Phytosterols (e.g., β-Sitosterol) Intermediate1 Androst-5-ene-3,17-dione Phytosterol->Intermediate1 Side-chain cleavage (Multi-step enzymatic process) AD Androst-4-ene-3,17-dione (AD) Intermediate1->AD Isomerase ADD Androsta-1,4-diene-3,17-dione (ADD) AD->ADD 3-ketosteroid-Δ1-dehydrogenase (KstD) Degradation Steroid Nucleus Degradation Products ADD->Degradation 3-ketosteroid-9α-hydroxylase (Ksh)

Caption: Microbial conversion of phytosterols to AD and ADD.
Quantitative Data: Microbial Biotransformation

The efficiency of microbial conversion can vary significantly based on the strain, substrate concentration, and fermentation conditions. The table below summarizes typical yields reported in the literature.

Microorganism StrainSubstrate Concentration (g/L)Molar Yield (%)Fermentation Time (h)Reference
Mycolicibacterium sp. VKM Ac-1815D2573 (AD)Not Specified[6]
Mycobacterium sp. NRRL B-3805Not Specified49.8 (AD)144[7]
Mycobacterium sp. NRRL B-3683Not Specified41.9 (AD)288[7]
Mycolicibacterium neoaurum ZJUVN-0820~60 (AD)168[4] (interpolated)
Experimental Protocol: Phytosterol to AD Fermentation

This protocol is a representative example for the lab-scale bioconversion of phytosterols to androstenedione.

  • Inoculum Preparation:

    • Prepare a seed culture medium containing (per liter): 10 g glucose, 10 g peptone, 2 g K₂HPO₄, and 1 g MgSO₄·7H₂O.

    • Inoculate the medium with a stock culture of a suitable microorganism (e.g., Mycolicibacterium neoaurum).

    • Incubate at 30-32°C with shaking at 200 rpm for 24-48 hours until a dense culture is obtained.

  • Fermentation Medium:

    • Prepare the main fermentation medium containing (per liter): 20 g phytosterols, 5 g glucose, 5 g (NH₄)₂SO₄, 2 g K₂HPO₄, 1 g MgSO₄·7H₂O, and trace elements.

    • To enhance solubility, the phytosterols can be dissolved in an organic phase (e.g., soybean oil) to create a two-phase system or complexed with a solubilizing agent like hydroxypropyl-β-cyclodextrin.

  • Biotransformation:

    • Inoculate the fermentation medium with 5-10% (v/v) of the seed culture.

    • Maintain the fermentation at 30-34°C with vigorous agitation (e.g., 400 rpm) to ensure proper aeration and mixing of phases.[8]

    • Monitor the conversion process over 144-288 hours by periodically taking samples.

  • Extraction and Analysis:

    • Extract the steroid products from the fermentation broth using a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform).

    • Concentrate the organic extract under reduced pressure.

    • Analyze the product mixture (AD and ADD) and quantify the yield using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

Stage 2: Chemical Conversion of AD/ADD to Estrone

The critical step of removing the C-19 angular methyl group is not readily achieved through microbial pathways. Therefore, a chemical approach is employed. This typically involves the aromatization of the A-ring of the steroid, which concurrently eliminates the C-19 methyl group to form an estrogen. Androstadienedione (ADD), a common co-product of phytosterol fermentation, serves as an excellent starting material for this conversion. A patented industrial process describes a two-step chemical reaction for this transformation.

Chemical Pathway

The process involves a dehydrogenation or aromatization reaction that converts the dienone structure of ADD into the phenolic A-ring characteristic of estrone. This high-temperature reaction efficiently achieves the desired C-19 demethylation.

G cluster_1 Chemical Aromatization ADD Androsta-1,4-diene-3,17-dione (ADD) Estrone Estrone ADD->Estrone High-Temperature Dehydrogenation (e.g., Mineral Oil, 250-350°C)

Caption: Chemical aromatization of ADD to Estrone.
Quantitative Data: ADD to Estrone Conversion

Starting MaterialReaction TypeYield (%)Key ConditionsReference
ADDAromatization60-65High Temperature (250-350°C) in mineral oil[10]
Experimental Protocol: ADD to Estrone Synthesis

This protocol is based on a patented industrial method for the aromatization of ADD.

  • Reaction Setup:

    • In a reaction vessel equipped for high-temperature distillation, charge androstadienedione (ADD) and a high-boiling point inert solvent such as mineral oil.

    • The ratio of ADD to solvent can be optimized but is typically in the range of 1:5 to 1:10 (w/w).

  • Aromatization Reaction:

    • Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature between 250°C and 350°C.

    • Maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC. During the reaction, water and methane (B114726) are eliminated.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the mixture.

    • Isolate the crude estrone product. This can be achieved by steam distillation to remove the mineral oil or by extraction with a suitable solvent system.

    • The crude product is then purified by recrystallization from a solvent such as ethanol (B145695) or acetone (B3395972) to yield pure estrone. The purity should be confirmed to meet standards (e.g., >99.0% by HPLC).

Stage 3: Synthesis of 19-Norandrostenedione from Estrone

The final stage in the pathway involves the conversion of estrone into 19-norandrostenedione. The most effective and widely cited method for this transformation is the Birch reduction . This reaction selectively reduces the aromatic A-ring of estrone to a non-conjugated diene. Subsequent acid-catalyzed hydrolysis of the intermediate enol ether isomerizes the double bond into conjugation with the ketone, yielding the final product.

Chemical Pathway

The Birch reduction of an estrone derivative (typically the 3-methyl ether, which is easily prepared) involves dissolving metal (lithium or sodium) in liquid ammonia (B1221849) to create solvated electrons. These electrons reduce the aromatic ring. An alcohol is added as a proton source. The resulting dihydro-enol ether is then hydrolyzed with acid to produce the α,β-unsaturated ketone system of 19-norandrostenedione.

G cluster_2 Birch Reduction & Hydrolysis Estrone Estrone EstroneME Estrone Methyl Ether Estrone->EstroneME Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) EnolEther 3-Methoxy-19-norandrosta- 2,5(10)-dien-17-one EstroneME->EnolEther Birch Reduction (Li, liq. NH₃, EtOH) NorAD 19-Norandrostenedione EnolEther->NorAD Acid Hydrolysis (e.g., HCl, reflux)

Caption: Synthesis of 19-Norandrostenedione from Estrone.
Quantitative Data: Estrone to 19-Norandrostenedione Conversion

The synthesis of 19-nortestosterone (which has a 17β-hydroxyl group) from the corresponding estradiol (B170435) methyl ether proceeds with high yield. The subsequent oxidation to 19-norandrostenedione is also very efficient.

StepStarting MaterialReagentsYield (%)Reference
Birch Reduction & Hydrolysis (to 19-Nortestosterone)Estradiol Methyl EtherLi, liq. NH₃, EtOH; then Oxalic Acid70-77[7]
Oxidation19-NortestosteroneCrO₃, Pyridine>90[7]

Note: The process starting from estrone would involve reduction of the C-17 ketone to an alcohol (to make estradiol), methylation, Birch reduction, hydrolysis, and finally re-oxidation of the C-17 alcohol back to a ketone (Oppenauer oxidation is a classic method for this step). A more direct route from the estrone-derived enol ether is also feasible.

Experimental Protocol: Birch Reduction of Estrone Derivative

This protocol is adapted from the classic procedure described by Wilds and Nelson for the synthesis of 19-nor steroids.[7]

  • Preparation of Starting Material:

    • Convert estrone to its 3-methyl ether by reacting it with dimethyl sulfate (B86663) in the presence of potassium carbonate in an acetone solvent. Purify the product by recrystallization.

  • Birch Reduction:

    • Caution: This reaction uses liquid ammonia and alkali metals and must be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Set up a three-necked flask with a dry ice condenser, a gas inlet, and a mechanical stirrer.

    • Condense anhydrous ammonia (approx. 500 mL for 10g of starting material) into the flask at -78°C.

    • Add small, clean pieces of lithium wire (approx. 2 molar equivalents) to the liquid ammonia until a persistent deep blue color is obtained.

    • Add a solution of the estrone methyl ether dissolved in a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF) dropwise to the ammonia solution.

    • After the addition is complete, stir the reaction for 1-2 hours.

    • Slowly add an alcohol (e.g., ethanol or tert-butanol, approx. 10 molar equivalents) to quench the reaction, which is observed by the disappearance of the blue color.

    • Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Hydrolysis and Isolation:

    • Carefully add water to the residue, followed by extraction with ether or ethyl acetate.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude enol ether intermediate.

    • To hydrolyze the enol ether, dissolve the crude product in a mixture of methanol (B129727) and water, add a mineral acid (e.g., hydrochloric acid), and reflux the solution for 30-60 minutes.

    • Cool the reaction mixture and precipitate the product by adding water.

    • Collect the solid by filtration, wash with water until neutral, and dry.

    • Purify the crude 19-norandrostenedione by recrystallization from a suitable solvent (e.g., acetone-hexane) to obtain the final product.

Overall Process Workflow

The integrated chemoenzymatic route provides a comprehensive and scalable method for producing 19-norandrostenedione from a sustainable feedstock.

Caption: Overall chemoenzymatic synthesis pathway.

References

The Historical Application of Norandrogens in Combating Muscle Wasting: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the historical medical use of norandrogens, a class of synthetic androgens, for the treatment of muscle wasting conditions, also known as cachexia and sarcopenia. Historically, norandrogens, most notably nandrolone (B1676933) decanoate, were investigated and utilized for their anabolic properties to counteract the debilitating loss of lean body mass associated with various chronic diseases and aging. This document details the clinical evidence, experimental methodologies employed in historical research, and the underlying molecular mechanisms of norandrogen action on skeletal muscle. Quantitative data from key clinical trials are presented in structured tables for comparative analysis. Detailed experimental protocols for assessing muscle mass and strength, as described in the cited literature, are provided to aid in the design and interpretation of contemporary research. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise understanding of the scientific principles discussed.

A Historical Perspective on Norandrogens for Muscle Wasting

The therapeutic potential of androgenic anabolic steroids (AAS) in treating chronic debilitating illnesses was recognized as early as the 1940s.[1] The development of synthetic derivatives of testosterone (B1683101), such as nandrolone (19-nortestosterone), in the 1950s marked a significant advancement.[2] These "norandrogens" were engineered to maximize anabolic effects (muscle and bone growth) while minimizing androgenic side effects (virilization).[2] This favorable therapeutic profile led to their investigation and use in a variety of conditions characterized by muscle wasting.

During the 1990s, the HIV/AIDS epidemic brought the devastating consequences of cachexia to the forefront of clinical concern, prompting significant research into anabolic therapies.[3] Norandrogens, particularly nandrolone decanoate, became a key area of investigation for treating HIV-associated wasting.[3][4] Concurrently, research also explored their use in other catabolic states, including those associated with chronic renal failure, cancer, and severe burns.[1][4] While the advent of other therapies has since narrowed their clinical application, the historical data from this era provides a valuable foundation for understanding the potential and limitations of androgen modulation in the context of muscle wasting.

Quantitative Efficacy of Norandrogens in Historical Clinical Trials

The following tables summarize quantitative data from key historical clinical trials investigating the effects of norandrogens on muscle wasting. These studies primarily focused on changes in lean body mass (LBM), body weight, and in some cases, functional strength.

Table 1: Efficacy of Nandrolone Decanoate in HIV-Associated Muscle Wasting

Study (Year)Patient PopulationTreatment Group (Dose)Control GroupDuration (weeks)Change in Lean Body Mass (LBM)Change in Body WeightReference
Gold J, et al. (1996)24 men with HIV wastingNandrolone Decanoate (100 mg every 2 weeks)Open-label16+3.0 kg (by anthropometry)+0.14 kg/week [5]
Storer TW, et al. (2005)HIV-infected men with weight lossNandrolone Decanoate (150 mg every 2 weeks)Placebo12+1.6 kg (by DEXA)Not significantly different from placebo[6]
A randomized, placebo-controlled trial (2006)303 HIV-positive men with weight lossNandrolone Decanoate (150 mg every 2 weeks)Placebo12+1.34 kg (fat-free mass)+1.48 kg[7][8]
Therapeutic effects of nandrolone and testosterone (2010)104 men with AIDS Wasting SyndromeNandrolone Decanoate (150 mg every 2 weeks)Placebo12Not reported+3.20 kg[9]

Table 2: Efficacy of Nandrolone Decanoate in Other Muscle Wasting Conditions

Study (Year)Patient PopulationTreatment Group (Dose)Control GroupDurationChange in Lean Body Mass (LBM)Other Key OutcomesReference
A randomized, controlled trial (2006)79 patients on hemodialysisNandrolone Decanoate (100 mg/week for women; 200 mg/week for men)Placebo12 weeks+3.1 kg (by DEXA)Increased quadriceps cross-sectional area[10]
Anabolic Effects of Nandrolone Decanoate (1999)29 patients on dialysisNandrolone Decanoate (100 mg/week)Placebo6 months+4.5 kgImproved walking and stair-climbing time[11]
A randomized phase II dose-finding study (2016)54 patients with chronic kidney disease stage 5Nandrolone Decanoate (50, 100, or 200 mg/week for males; halved for females)Non-randomized controls24 weeksDose-responsive increase in appendicular lean mass-[12]

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for the primary methods used to assess the efficacy of norandrogens in the historical clinical trials cited.

Assessment of Body Composition: Dual-Energy X-ray Absorptiometry (DEXA)

DEXA was a cornerstone for quantifying changes in body composition in many of the pivotal norandrogen trials.

  • Principle: DEXA utilizes two X-ray beams of different energy levels to differentiate between bone mineral, fat mass, and lean soft tissue. The differential attenuation of these beams allows for the quantification of each component.[12]

  • Pre-Scan Protocol:

    • Patient Preparation: Patients were typically required to fast for a specified period (e.g., 4-5 hours) before the scan to ensure an empty gastrointestinal tract, which could otherwise interfere with soft tissue measurements.[9] They were also instructed to void their bladder immediately before the scan.

    • Attire: Patients wore minimal clothing, such as a hospital gown, and removed all metal objects (jewelry, zippers, etc.) that could create artifacts in the scan image.

    • Positioning: The patient was positioned supine on the DEXA scanner table. Consistent positioning was crucial for serial measurements. The body was aligned with the central axis of the scanner, with arms placed at the sides and legs slightly separated.

  • Scan Acquisition:

    • Calibration: The DEXA instrument was calibrated daily using a spine phantom and weekly with a step phantom to ensure measurement accuracy and stability over time.[9]

    • Scan Mode: A whole-body scan was performed. Historical scanners, such as the Lunar DPX, had scan times of 10 to 20 minutes depending on the patient's size.[13]

    • Analysis: Specialized software was used to analyze the scan data and provide measurements of total and regional bone mineral content, fat mass, and lean body mass.

Assessment of Muscle Strength

Muscle strength was a key functional outcome in many studies, assessed through various methods.

  • Principle: This method provides an objective measure of isometric grip strength, which is often used as a proxy for overall muscle strength.

  • Protocol:

    • Device: The Jamar hand dynamometer was the most commonly cited instrument in historical and contemporary literature.[6]

    • Patient Positioning: The patient was seated with their shoulder adducted and neutrally rotated, elbow flexed at 90 degrees, forearm in a neutral position, and wrist held between 0 and 30 degrees of extension. The arm was not supported.[6][14]

    • Procedure: The patient was instructed to squeeze the dynamometer with maximal effort for a duration of approximately 3 seconds.[6]

    • Repetitions: The test was typically repeated three times on each hand, with a rest period of at least 60 seconds between trials to prevent fatigue.[6]

    • Data Recording: The mean of the three trials for each hand was recorded in kilograms or pounds.

  • Principle: MMT is a standardized clinical examination used to assess the strength of specific muscle groups against gravity and manual resistance.

  • Protocol (based on the Medical Research Council - MRC scale):

    • Patient Positioning: The patient was positioned to allow for the full range of motion of the joint being tested, initially against gravity.[15][16]

    • Instructions and Demonstration: The examiner explained and demonstrated the desired movement to the patient.[15]

    • Testing Procedure:

      • The patient was asked to perform the movement through the full range of motion against gravity.

      • If the patient could complete the movement, the examiner applied manual resistance to the limb. The resistance was applied opposite to the line of pull of the muscle being tested.[17]

      • If the patient was unable to move against gravity, they were repositioned to a gravity-eliminated plane to assess muscle contraction.[17]

    • Grading (MRC Scale):

      • 0: No visible or palpable muscle contraction.[5]

      • 1: Trace of contraction (flicker or palpable tendon).[5]

      • 2: Full range of motion in a gravity-eliminated position.[5]

      • 3: Full range of motion against gravity.[5]

      • 4: Full range of motion against gravity with moderate resistance.[5]

      • 5: Full range of motion against gravity with maximal resistance.[5]

    • Muscle Groups Tested: Commonly tested muscle groups in studies of muscle wasting include shoulder abductors, elbow flexors, wrist extensors, hip flexors, knee extensors, and ankle dorsiflexors.[15]

Molecular Mechanisms of Norandrogen-Induced Muscle Hypertrophy

Norandrogens exert their anabolic effects on skeletal muscle through a complex interplay of genomic and non-genomic signaling pathways. The primary mechanism involves the activation of the androgen receptor (AR).

Androgen Receptor-Mediated Signaling

Norandrogens, being synthetic androgens, bind to and activate the AR located in the cytoplasm of muscle cells.[18] This ligand-bound AR complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[19] This binding initiates the transcription of genes involved in muscle protein synthesis and hypertrophy.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norandrogen Norandrogen AR Androgen Receptor (AR) Norandrogen->AR Binds to AR_complex Norandrogen-AR Complex AR->AR_complex AR_complex_nuc Norandrogen-AR Complex AR_complex->AR_complex_nuc Translocation ARE Androgen Response Element (ARE) AR_complex_nuc->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Muscle Protein Synthesis mRNA->Protein_Synthesis Translation Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Androgen Receptor Signaling Pathway
Role of Satellite Cells and Myonuclear Accretion

Satellite cells, the resident stem cells of skeletal muscle, play a crucial role in muscle repair and hypertrophy. Norandrogens have been shown to stimulate the proliferation of satellite cells.[16][20] These activated satellite cells can then fuse with existing muscle fibers, donating their nuclei. This process, known as myonuclear accretion, increases the myonuclear domain, allowing for enhanced protein synthesis and subsequent muscle fiber hypertrophy.[16][20]

Satellite_Cell_Activation Norandrogen Norandrogen Satellite_Cell Quiescent Satellite Cell Norandrogen->Satellite_Cell Stimulates Activated_Satellite_Cell Activated/ Proliferating Satellite Cell Satellite_Cell->Activated_Satellite_Cell Activation & Proliferation Muscle_Fiber Muscle Fiber Activated_Satellite_Cell->Muscle_Fiber Fusion & Myonuclear Accretion Hypertrophied_Fiber Hypertrophied Muscle Fiber Muscle_Fiber->Hypertrophied_Fiber Leads to Myonuclei New_Myonuclei

Norandrogen-Induced Satellite Cell Activation
Interaction with Other Signaling Pathways

The anabolic effects of norandrogens are also mediated through crosstalk with other key signaling pathways involved in muscle growth.

  • IGF-1/Akt/mTOR Pathway: Androgen receptor activation can lead to an increase in the local production of Insulin-like Growth Factor 1 (IGF-1) in muscle tissue.[21][22] IGF-1, in turn, activates the PI3K/Akt signaling cascade, which is a central regulator of muscle protein synthesis through the activation of the mammalian target of rapamycin (B549165) (mTOR).[22]

  • Notch Signaling: Norandrogens have been shown to upregulate Numb, an inhibitor of the Notch signaling pathway.[18][21] By inhibiting Notch, which typically suppresses myoblast differentiation, norandrogens promote the differentiation of myogenic progenitor cells, contributing to muscle growth.[18][21]

Crosstalk_Signaling_Pathways cluster_igf1 IGF-1 Pathway cluster_notch Notch Pathway Norandrogen Norandrogen AR Androgen Receptor Norandrogen->AR Activates IGF1 IGF-1 AR->IGF1 Increases Numb Numb AR->Numb Upregulates PI3K_Akt PI3K/Akt IGF1->PI3K_Akt Activates mTOR mTOR PI3K_Akt->mTOR Activates Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Stimulates Notch Notch Numb->Notch Inhibits Myoblast_Diff Myoblast Differentiation Notch->Myoblast_Diff Inhibits Muscle_Hypertrophy Muscle Hypertrophy Myoblast_Diff->Muscle_Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Crosstalk of Norandrogen Signaling with IGF-1 and Notch Pathways

Conclusion

The historical use of norandrogens for muscle wasting has provided a wealth of knowledge regarding their efficacy, safety, and mechanisms of action. Clinical trials, particularly in the context of HIV-associated wasting, demonstrated the potential of these agents to increase lean body mass and, in some cases, improve physical function. The experimental methodologies developed and refined during this period, such as the use of DEXA for body composition analysis and standardized muscle strength testing, continue to be relevant in contemporary research. Furthermore, the elucidation of the molecular pathways, including the central role of the androgen receptor and its interaction with other key signaling cascades, has paved the way for the development of more targeted anabolic therapies, such as selective androgen receptor modulators (SARMs).[2] This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, offering valuable insights from the past to inform the future of therapeutic strategies for combating muscle wasting.

References

Methodological & Application

Application Note: Quantitative Analysis of 19-Norandrost-4-ene-3β-ol-17-one in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Norandrost-4-ene-3β-ol-17-one, an isomer of 19-norandrosterone (B1242311), is a significant metabolite of nandrolone (B1676933) and other anabolic androgenic steroids. Accurate and sensitive quantification of this metabolite in human urine is crucial for various applications, including clinical and forensic toxicology, anti-doping control, and metabolic studies. This application note provides a detailed protocol for the quantification of 19-norandrost-4-ene-3β-ol-17-one in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is designed to be robust, sensitive, and specific, ensuring reliable results for research and drug development purposes.

Principle

This method employs a sample preparation procedure involving enzymatic hydrolysis to cleave glucuronide and sulfate (B86663) conjugates, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The extracted analyte is then separated from endogenous matrix components using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a deuterated internal standard to correct for matrix effects and variations in sample processing.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the LC-MS/MS analysis of 19-norandrosterone and its conjugates in urine, compiled from various studies.[1][2][3]

ParameterTypical Value Range
Lower Limit of Quantification (LLOQ)0.2 - 1.0 ng/mL
Limit of Detection (LOD)0.04 - 0.5 ng/mL
Linearity (r²)> 0.99
Recovery85 - 110%
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%

Experimental Protocols

Materials and Reagents
  • 19-Norandrost-4-ene-3β-ol-17-one reference standard

  • 19-Norandrosterone-d4 (internal standard)

  • β-glucuronidase from E. coli

  • Phosphate (B84403) buffer (pH 7.0)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode)

Sample Preparation
  • Urine Sample Collection and Storage: Collect urine samples in sterile containers and store at -20°C until analysis.

  • Internal Standard Spiking: To 2 mL of urine, add a known concentration of 19-norandrosterone-d4 internal standard.

  • Enzymatic Hydrolysis:

    • Add 1 mL of phosphate buffer (pH 7.0) to the urine sample.

    • Add 50 µL of β-glucuronidase solution.

    • Incubate the mixture at 55-60°C for 1-2 hours to hydrolyze the conjugated metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum or with nitrogen.

    • Elute the analyte with 3 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions Compound
19-Norandrost-4-ene-3β-ol-17-one
19-Norandrost-4-ene-3β-ol-17-one (Qualifier)
19-Norandrosterone-d4 (IS)

Note: Collision energies should be optimized for the specific instrument being used.

Data Analysis and Quantification
  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

  • Determine the concentration of 19-norandrost-4-ene-3β-ol-17-one in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample (2 mL) add_is Spike with Internal Standard (19-Norandrosterone-d4) urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 55-60°C) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_ms LC-MS/MS System reconstitution->lc_ms_ms data_acquisition Data Acquisition (MRM Mode) lc_ms_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification results Final Results (ng/mL) quantification->results

Caption: Experimental workflow for the quantification of 19-norandrost-4-ene-3β-ol-17-one in urine.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of 19-norandrost-4-ene-3β-ol-17-one in human urine. The protocol includes a robust sample preparation procedure and optimized LC-MS/MS parameters to ensure high accuracy and precision. This method is well-suited for researchers, scientists, and drug development professionals who require accurate measurement of this key nandrolone metabolite.

References

Application Notes and Protocols for 19-Norandrost-4-ene-3b-ol-17-one Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of synthetic anabolic steroids, such as 19-Norandrost-4-ene-3b-ol-17-one, in human plasma is critical for various applications, including clinical research, diagnostics, and anti-doping control. The complex nature of the plasma matrix, with its high protein and lipid content, necessitates a robust sample preparation method. Effective sample preparation is essential to remove interfering substances, concentrate the analyte of interest, and ensure the reliability and sensitivity of subsequent analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed protocols for three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. These methodologies are based on established protocols for the analysis of C19 steroids and other anabolic agents in plasma.

Data Presentation: Comparative Performance of Sample Preparation Methods

The following table summarizes typical performance data for the extraction of various steroids from plasma using different sample preparation techniques. While specific data for this compound may vary, this table provides a comparative overview of expected recoveries and limits of quantitation (LOQs) for structurally similar analytes.

AnalyteSample Preparation MethodRecovery Rate (%)Lower Limit of Quantitation (LLOQ)
TestosteronePolymeric Reversed-Phase SPE95%2 pg/mL
TestosteroneSupported Liquid Extraction (SLE)90 - 107%500 pg/mL[1]
AndrostenedioneSupported Liquid Extraction (SLE)82 - 112%Not Specified
General Steroid PanelSolid-Phase Extraction (SPE)87 - 101%Not Specified[2]
General Steroid PanelLiquid-Liquid Extraction (LLE)80 - 120%0.38 - 1.18 ng/mL[3]
General Steroid PanelProtein Precipitation & LLE86.4 - 115.0%0.005 - 1 ng/mL[4]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a highly effective technique for cleaning up and concentrating analytes from complex matrices, offering high analyte recovery and cleaner extracts compared to other methods.[2] This protocol is a general guideline and can be optimized for specific applications.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18 or polymeric sorbent)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., ethyl acetate (B1210297), dichloromethane)[1][2]

  • Internal standard solution

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. In a microcentrifuge tube, add an appropriate amount of internal standard to 200–500 µL of plasma. Vortex briefly.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through the sorbent, followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow and consistent flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of a weak organic solvent like hexane (B92381) to remove interfering lipids.[2]

  • Analyte Elution: Elute the analyte of interest with 1-3 mL of an appropriate elution solvent (e.g., ethyl acetate or dichloromethane) into a clean collection tube.[1][2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[2] Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 methanol/water).[1][2] Vortex to ensure complete dissolution before analysis.

SPE_Workflow Start Start: Plasma Sample Pre_treatment Sample Pre-treatment (Add Internal Standard) Start->Pre_treatment Sample_Loading Sample Loading Pre_treatment->Sample_Loading Conditioning SPE Cartridge Conditioning (Methanol, Water) Conditioning->Sample_Loading Washing Washing Step (Water, Hexane) Sample_Loading->Washing Elution Analyte Elution (Ethyl Acetate) Washing->Elution Evaporation Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Solid-Phase Extraction (SPE) Workflow
Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases.[5]

Materials:

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate)[4][5]

  • Internal standard solution

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 500 µL of plasma in a clean tube, add 100 µL of the internal standard solution and vortex for 30 seconds.[6]

  • Extraction: Add 5 mL of MTBE (or another suitable organic solvent) to the sample.[6] Vortex vigorously for 2-5 minutes to ensure thorough mixing and extraction.[4][6]

  • Phase Separation: Centrifuge the mixture at 12,000 rpm for 5 minutes to separate the aqueous and organic layers.[4]

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35-55°C.[4][6] Reconstitute the residue in 100 µL of 30-50% methanol in water.[4][6] Vortex and proceed to analysis.

LLE_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Extraction Solvent (e.g., MTBE) Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge (Phase Separation) Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporation Evaporation (Nitrogen Stream) Collect_Organic->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Liquid-Liquid Extraction (LLE) Workflow
Protein Precipitation Protocol

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[7] It is often followed by LLE or SPE for further cleanup.

Materials:

  • Precipitating solvent (e.g., ice-cold acetonitrile (B52724) or methanol)[4][7]

  • Internal standard solution

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: In a polypropylene (B1209903) tube, add 5 µL of the internal standard working solution to 100 µL of plasma.[4]

  • Precipitation: Add 200 µL of ice-cold acetonitrile to the sample.[4] Vortex for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for further processing (e.g., LLE or direct injection if the instrument can tolerate the matrix).

  • Further Processing (Optional but Recommended): For a cleaner sample, proceed with an LLE step as described in the previous protocol by adding an immiscible organic solvent to the supernatant.

PP_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Precipitating Solvent (e.g., Acetonitrile) Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge (Pellet Proteins) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Further_Processing Further Processing (e.g., LLE or Direct Injection) Collect_Supernatant->Further_Processing

References

Topic: Developing In Vitro Assays for 19-Norandrost-4-ene-3b-ol-17-one Androgenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Introduction

19-Norandrost-4-ene-3b-ol-17-one is a synthetic steroid and a derivative of androstenedione.[1] Structurally related to the anabolic-androgenic steroid (AAS) nandrolone (B1676933) (19-nortestosterone), it is considered a prohormone.[1][2][3] In the body, it can be metabolized to nandrolone, which is a potent agonist of the androgen receptor (AR).[2][3][4] Given its potential conversion to a powerful AAS, it is critical to characterize its intrinsic androgenic activity and its potency as a prohormone.

The biological effects of androgens are primarily mediated through the androgen receptor, a ligand-activated nuclear transcription factor.[5] In its unbound state, the AR resides in the cytoplasm complexed with heat shock proteins (HSPs).[6] Upon binding to an androgen, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[6] Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes, thereby modulating their transcription and leading to a physiological response.[6][7]

These application notes provide detailed protocols for two standard in vitro assays to quantify the androgenic activity of this compound:

  • Androgen Receptor (AR) Competitive Binding Assay: To determine the compound's affinity for the AR.

  • AR-Mediated Transcriptional Activation Assay: To measure the compound's ability to activate AR-dependent gene expression.

Androgen Signaling Pathway

The diagram below illustrates the classical pathway of androgen receptor activation, which forms the basis for the subsequent experimental protocols.

G_Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen 19-Norandrost-4-ene- 3b-ol-17-one AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR Active AR AR_HSP->AR HSP Dissociation AR_Dimer_Cytoplasm AR Dimer AR->AR_Dimer_Cytoplasm Dimerization AR_Dimer_Nucleus AR Dimer AR_Dimer_Cytoplasm->AR_Dimer_Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer_Nucleus->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Androgenic Response) mRNA->Protein Translation

Caption : The classical androgen receptor (AR) signaling pathway.

Experimental Protocols

Protocol 1: AR Competitive Binding Assay

This assay quantifies the affinity of this compound for the human androgen receptor by measuring its ability to displace a high-affinity radiolabeled androgen.

Principle: A fixed concentration of a radiolabeled androgen (e.g., [³H]-Dihydrotestosterone or [³H]-R1881) is incubated with a source of AR (recombinant protein or cell lysate) in the presence of varying concentrations of the test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the AR. The concentration at which the test compound displaces 50% of the bound radioligand is its IC50 value.[8]

Materials:

  • AR Source: Recombinant human AR ligand-binding domain (LBD) or cytosolic extracts from AR-expressing cells (e.g., LNCaP).

  • Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Methyltrienolone ([³H]-R1881).

  • Test Compound: this compound.

  • Positive Control: Unlabeled Dihydrotestosterone (DHT).

  • Assay Buffer: e.g., TEGMD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).[8]

  • Separation Method: 96-well filter plates (e.g., GF/B filters) or hydroxylapatite slurry.[8]

  • Scintillation Cocktail & Scintillation Counter.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (DHT) in the assay buffer. A typical concentration range is 10⁻¹² M to 10⁻⁵ M.[8] The final solvent (e.g., DMSO) concentration should be kept constant and low (<1%).

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: AR source + Radioligand + Assay Buffer.

    • Non-specific Binding: AR source + Radioligand + a saturating concentration of unlabeled DHT (e.g., 10 µM).[8]

    • Test Compound: AR source + Radioligand + serially diluted test compound.

  • Incubation: Incubate the plate at 4°C for 18-24 hours with gentle agitation to allow the binding to reach equilibrium.[8]

  • Separation: Separate the receptor-bound radioligand from the free radioligand using a filter binding assay.[8] Transfer the contents of the assay plate to a pre-soaked filter plate and apply a vacuum to aspirate the liquid.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to each well of the filter plate and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC50 value.

Data Presentation:

CompoundIC50 (nM)Relative Binding Affinity (RBA) %
Dihydrotestosterone (DHT)e.g., 1.5100%
This compoundData(IC50 of DHT / IC50 of Test Compound) x 100
Protocol 2: AR-Mediated Transcriptional Activation Assay

This cell-based reporter gene assay measures the ability of a compound to act as an agonist and activate the transcriptional function of the AR.

Principle: A host cell line (e.g., PC3, HEK293) is engineered to express the human AR and a reporter gene (e.g., luciferase) under the control of a promoter containing AREs. When an active androgen binds to the AR, the complex activates the transcription of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the androgenic activity of the compound.[9][10]

Materials:

  • Cell Line: Human cell line (e.g., prostate cancer PC-3, human embryonic kidney HEK293) stably co-transfected with a human AR expression vector and an ARE-luciferase reporter vector.[9]

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.

  • Test Compound: this compound.

  • Positive Control: Dihydrotestosterone (DHT).

  • Assay Plates: White, clear-bottom 96-well cell culture plates.

  • Luciferase Assay System: Lysis buffer and luciferase substrate.

  • Luminometer.

Methodology Workflow:

G_Reporter_Assay_Workflow start Start plate_cells Seed AR-reporter cells in a 96-well plate (in CS-FBS medium) start->plate_cells attach Incubate 24h for cell attachment plate_cells->attach treat Treat cells with serially diluted test compound or DHT attach->treat incubate Incubate for another 24 hours treat->incubate lyse Wash with PBS and lyse cells incubate->lyse measure Add luciferase substrate and measure luminescence lyse->measure analyze Plot dose-response curve and calculate EC50 measure->analyze end End analyze->end

Caption : Experimental workflow for the AR transcriptional activation assay.

Detailed Steps:

  • Cell Plating: Seed the AR-reporter cells into 96-well plates at an appropriate density (e.g., 10,000 cells/well) in a medium containing CS-FBS and allow them to attach for 24 hours.

  • Compound Treatment: Remove the seeding medium and replace it with fresh medium containing serial dilutions of the test compound or DHT (e.g., 10⁻¹² M to 10⁻⁵ M). Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

  • Cell Lysis: Aspirate the medium, wash the cells gently with phosphate-buffered saline (PBS), and then add cell lysis buffer to each well.

  • Luminescence Measurement: Transfer the cell lysate to a white opaque 96-well plate. Add the luciferase assay reagent according to the manufacturer's instructions and immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the normalized response against the log concentration of the compound.

    • Use a sigmoidal dose-response (variable slope) equation to calculate the EC50 (the concentration that elicits 50% of the maximal response) and the maximum efficacy (Emax) relative to DHT.

Data Presentation:

CompoundEC50 (nM)Efficacy (% of DHT Emax)
Dihydrotestosterone (DHT)e.g., 0.1100%
This compoundDataCalculated

Interpretation of Results

  • Binding vs. Activation: A compound can bind to the AR (low IC50) but may not effectively activate it (high EC50 or low efficacy), which would classify it as an antagonist or partial agonist. Conversely, a compound that binds and effectively activates the receptor is an agonist.

  • Potency and Efficacy: The IC50 from the binding assay indicates binding affinity, while the EC50 from the transactivation assay indicates functional potency. The Emax value indicates the maximal effect a compound can produce relative to a full agonist like DHT.

  • Prohormone Activity: Since this compound is a known prohormone, its activity in cell-based assays may reflect the combined effect of the parent compound and its metabolites (like nandrolone) if the cells have the necessary metabolic enzymes (e.g., 17β-hydroxysteroid dehydrogenases). Comparing results across different cell lines with varying metabolic capacities can provide further insight.

References

Application of 19-Norandrost-4-ene-3b-ol-17-one in C2C12 Myoblast Differentiation Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-C2C12-NANDR-01

Introduction

19-Norandrost-4-ene-3b-ol-17-one is a synthetic prohormone that serves as a precursor to the anabolic steroid nandrolone (B1676933) (19-nortestosterone). Within the body, it undergoes metabolic conversion to its active form, nandrolone, which is known for its anabolic properties, including the promotion of muscle growth and protein synthesis.[1][2] The C2C12 myoblast cell line, derived from mouse satellite cells, is a well-established in vitro model for studying the molecular mechanisms of myogenesis, including the differentiation of myoblasts into mature myotubes.[3][4][5] Androgens are known modulators of skeletal muscle development and regeneration, making the C2C12 model system highly relevant for investigating the myogenic effects of compounds like this compound and its active metabolite, nandrolone.[6]

This application note provides an overview of the research on the effects of nandrolone on C2C12 myoblast differentiation, summarizes the available quantitative data, and offers detailed protocols for conducting relevant experiments. The primary mechanism of action for nandrolone involves its interaction with the androgen receptor, which subsequently modulates the transcription of genes involved in muscle protein synthesis and differentiation.[2]

Principle

The study of this compound's effects on myogenesis in C2C12 cells relies on the principle that this compound is metabolized to nandrolone, which then influences myogenic signaling pathways. Research indicates that nandrolone treatment of C2C12 myoblasts can upregulate key myogenic regulatory factors (MRFs) and modulate signaling pathways that control muscle cell differentiation. A notable mechanism involves the stabilization of the Numb protein through the inhibition of the E3 ubiquitin ligase mdm2.[7] Numb acts as an inhibitor of Notch signaling, a pathway that typically represses myogenesis. By suppressing Notch signaling, nandrolone promotes the differentiation of myoblasts.[7]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on the effects of nandrolone on C2C12 myoblast differentiation.

Table 1: Effect of Nandrolone on MyoD Expression in C2C12 Myoblasts

TreatmentTime PointMyoD mRNA Level (Fold Change vs. Vehicle)MyoD Protein Level (Fold Change vs. Vehicle)
500 nmol/L Nandrolone24 hSignificant increaseSignificant increase
500 nmol/L Nandrolone48 hPeak increasePeak increase

Data synthesized from research indicating a moderate but significant upregulation of MyoD mRNA and protein expression upon nandrolone treatment.[8]

Table 2: Effect of Nandrolone on Numb Protein Half-Life in Differentiating C2C12 Myoblasts

TreatmentNumb Protein Half-Life
Vehicle~10 hours
Nandrolone~18 hours

Data derived from studies showing nandrolone-induced stabilization of the Numb protein.[7]

Experimental Protocols

C2C12 Cell Culture and Differentiation

This protocol describes the standard procedure for maintaining C2C12 myoblasts and inducing their differentiation into myotubes.

Materials:

  • C2C12 myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3][4]

  • Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[3][4]

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.25% Trypsin-EDTA

  • Cell culture flasks and plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Maintenance: Culture C2C12 myoblasts in GM in a humidified incubator. Passage the cells when they reach 70-80% confluency to avoid spontaneous differentiation.[3]

  • Seeding for Differentiation: Seed C2C12 cells in multi-well plates at a density that allows them to reach 80-90% confluency within 24 hours.

  • Induction of Differentiation: Once the cells are confluent, aspirate the GM, wash the cells once with PBS, and replace the medium with DM. This is considered day 0 of differentiation.[3][4]

  • Treatment: Add this compound or nandrolone at the desired concentrations to the DM. A vehicle control (e.g., DMSO) should be run in parallel.

  • Maintenance of Differentiating Cultures: Replace the DM (with or without treatment) every 24-48 hours. Myotube formation should be visible within 3-5 days.[4]

Immunofluorescence Staining for Myosin Heavy Chain (MHC)

This protocol is for visualizing and quantifying myotube formation by staining for the terminal differentiation marker, Myosin Heavy Chain.

Materials:

  • Differentiated C2C12 cells on coverslips or in imaging plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Anti-sarcomeric Myosin Heavy Chain (MyHC) antibody

  • Secondary antibody: Fluorescently-conjugated anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Fixation: After the desired differentiation period, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.[9]

  • Blocking: Wash the cells three times with PBS and block with Blocking Buffer for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the cells with the primary anti-MyHC antibody (diluted in Blocking Buffer) overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.[9]

  • Nuclear Staining: Wash the cells three times with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells twice with PBS and mount the coverslips on slides with mounting medium. Visualize the stained myotubes using a fluorescence microscope.

Quantitative Real-Time PCR (qPCR) for Myogenic Markers

This protocol details the measurement of mRNA expression levels of key myogenic regulatory factors.

Materials:

  • C2C12 cells (control and treated)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., MyoD, Myogenin) and a reference gene (e.g., GAPDH, ActB)

  • qPCR instrument

Procedure:

  • RNA Extraction: At the desired time points, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reactions by combining the cDNA, qPCR master mix, and specific primers for the target and reference genes.

  • Data Analysis: Run the qPCR program on a thermal cycler. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and control samples.

Visualizations

experimental_workflow cluster_culture Cell Culture & Seeding cluster_differentiation Differentiation & Treatment cluster_analysis Analysis start Start with C2C12 Myoblasts culture Culture in Growth Medium (GM) start->culture seed Seed cells for experiment culture->seed induce Induce differentiation with DM seed->induce Cells reach confluency treat Treat with this compound induce->treat control Vehicle Control induce->control if_stain Immunofluorescence Staining (MHC) treat->if_stain After differentiation period qpcr qPCR (MyoD, Myogenin) treat->qpcr At various time points control->if_stain After differentiation period control->qpcr At various time points microscopy Microscopy & Image Analysis if_stain->microscopy data_analysis Gene Expression Analysis qpcr->data_analysis

Caption: Experimental workflow for studying the effects of this compound on C2C12 myoblast differentiation.

nandrolone_signaling Nandrolone Nandrolone mdm2 mdm2 (E3 Ubiquitin Ligase) Nandrolone->mdm2 inhibits Numb Numb Protein mdm2->Numb promotes degradation of Notch Notch Signaling Numb->Notch inhibits Myogenesis Myogenic Differentiation Numb->Myogenesis promotes Notch->Myogenesis inhibits

References

animal models for studying the anabolic effects of 19-Norandrost-4-ene-3b-ol-17-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

19-Norandrost-4-ene-3b-ol-17-one is a synthetic anabolic steroid derived from testosterone (B1683101).[1] It is distinguished from testosterone by the absence of a methyl group at the 19th carbon position, a structural change that influences its pharmacological properties.[1] This compound is known for its anabolic effects, including the promotion of muscle growth and recovery, and has been explored for therapeutic applications in conditions associated with muscle wasting.[1][2] Animal models are indispensable tools for elucidating the mechanisms of action, anabolic potency, and potential adverse effects of such compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of rodent models to study the anabolic effects of this compound.

Recommended Animal Models

Rodent models, particularly rats and mice, are well-established for studying the effects of anabolic agents. Wistar or Sprague-Dawley rats are frequently used due to their size, which facilitates surgical manipulations and tissue collection, and their well-characterized physiological responses to anabolic steroids.[3][4][5][6][7]

Rationale for Rodent Models:

  • Physiological Similarity: Rodent musculature and endocrine systems share significant similarities with humans, making them suitable for studying anabolic processes.

  • Genetic Homogeneity: The use of inbred strains minimizes genetic variability, leading to more reproducible experimental outcomes.

  • Cost-Effectiveness and Handling: Rodents are relatively inexpensive to acquire and maintain, and their small size makes them easy to handle in a laboratory setting.

  • Established Methodologies: A wealth of literature exists on the use of rodents in muscle biology and endocrinology research, providing a strong foundation for experimental design.[3][4][5][8][9][10][11][12][13]

Experimental Protocols

Animal Acclimatization and Housing
  • Acclimatization: Upon arrival, allow animals to acclimate to the facility for at least one week before initiating any experimental procedures. This minimizes stress-related physiological changes that could confound results.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and constant temperature and humidity. Provide ad libitum access to standard chow and water.[7]

Orchiectomy (Surgical Castration)

To eliminate the confounding influence of endogenous androgens, orchiectomy (castration) is a standard procedure in studies evaluating the anabolic and androgenic effects of exogenous compounds.[6][14][15]

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or a combination of ketamine/xylazine injection).

  • Surgical Procedure:

    • Make a small incision in the scrotum.

    • Exteriorize the testes, ligate the spermatic cord and blood vessels, and then remove the testes.

    • Suture the incision.

  • Post-Operative Care: Administer analgesics as needed and allow for a recovery period of at least one week before starting the treatment.

Dosing and Administration
  • Compound Preparation: Dissolve this compound in a suitable vehicle, such as sesame oil or a mixture of 3% ethanol (B145695) and 13% cyclodextrin.[7]

  • Route of Administration: Subcutaneous (s.c.) injection is a common and effective route for administering anabolic steroids in rodent models.[6][14][15][16]

  • Dosage: The appropriate dosage will depend on the specific research question. A starting point could be a dose-response study ranging from 1 to 10 mg/kg of body weight per day.[6][15][16]

  • Treatment Duration: A typical treatment period to observe significant anabolic effects on muscle mass ranges from 4 to 12 weeks.[4][11]

Assessment of Anabolic Effects
  • Body Weight: Record the body weight of each animal at the beginning of the study and at regular intervals (e.g., weekly) throughout the treatment period.

  • Organ Weights: At the end of the study, euthanize the animals and carefully dissect and weigh key anabolic and androgenic-sensitive tissues. These include:

    • Anabolic Tissues: Levator ani muscle, gastrocnemius muscle, and soleus muscle.[6][14][17]

    • Androgenic Tissues: Ventral prostate and seminal vesicles.[6][14][17]

    • Other Organs: Heart, liver, and kidneys to assess potential side effects.[4][6][9]

  • Histology:

    • Excise a cross-section of the gastrocnemius or plantaris muscle.

    • Freeze the muscle sample in isopentane (B150273) cooled by liquid nitrogen.

    • Cut transverse sections (e.g., 10 µm thick) using a cryostat.

    • Stain the sections with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology.

  • Fiber Cross-Sectional Area (CSA):

    • Capture digital images of the H&E-stained sections.

    • Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual muscle fibers. An increase in CSA is indicative of muscle hypertrophy.[11]

Biochemical Analysis
  • Serum Hormone Levels: Collect blood samples at the end of the study to measure serum levels of testosterone and other relevant hormones using ELISA or mass spectrometry.[17]

  • Markers of Protein Synthesis: Analyze the expression and phosphorylation status of key proteins in the anabolic signaling pathway in muscle tissue lysates via Western blotting.[3][5][8] Key targets include:

    • Akt (Protein Kinase B) and its phosphorylated form (p-Akt)[11]

    • mTOR (mammalian target of rapamycin) and its downstream effectors, S6K1 and 4E-BP1.[3][5][8]

Data Presentation

Table 1: Effects of this compound on Body and Organ Weights in Orchiectomized Rats
Treatment GroupFinal Body Weight (g)Levator Ani Weight (mg)Gastrocnemius Weight (mg)Ventral Prostate Weight (mg)Seminal Vesicle Weight (mg)
Sham ControlDataDataDataDataData
Orchiectomized (ORX) + VehicleDataDataDataDataData
ORX + Compound (Low Dose)DataDataDataDataData
ORX + Compound (High Dose)DataDataDataDataData
ORX + Testosterone (Positive Control)DataDataDataDataData
Table 2: Muscle Fiber Cross-Sectional Area and Biochemical Markers
Treatment GroupGastrocnemius Fiber CSA (µm²)p-Akt / Total Akt Ratiop-S6K1 / Total S6K1 Ratio
Sham ControlDataDataData
Orchiectomized (ORX) + VehicleDataDataData
ORX + Compound (Low Dose)DataDataData
ORX + Compound (High Dose)DataDataData
ORX + Testosterone (Positive Control)DataDataData

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis A Animal Acclimatization (1 week) B Orchiectomy A->B C Post-Surgery Recovery (1 week) B->C D Treatment Administration (Subcutaneous, 4-12 weeks) C->D E Weekly Body Weight Measurement D->E F Euthanasia & Tissue Collection D->F G Organ Weight Measurement F->G H Muscle Histology (H&E) F->H I Biochemical Analysis (Western Blot, ELISA) F->I J Data Analysis G->J H->J I->J

Caption: Experimental workflow for assessing anabolic effects.

Putative Anabolic Signaling Pathway

G cluster_cell Muscle Cell Compound This compound AR Androgen Receptor (AR) Compound->AR PI3K PI3K AR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Inhibition PS Protein Synthesis (Muscle Hypertrophy) S6K1->PS eIF4E->PS

Caption: Putative PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: Measuring Androgen Receptor Binding Affinity of 19-Norandrost-4-ene-3b-ol-17-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the androgen receptor (AR) binding affinity of 19-Norandrost-4-ene-3b-ol-17-one. This compound, also known as 19-nor-dehydroepiandrosterone (19-nor-DHEA), is a prohormone that is metabolized to the potent anabolic steroid nandrolone (B1676933) (19-nortestosterone). Direct quantitative binding affinity data for this compound is not extensively available in public literature. However, a related prohormone, 19-norandrostenedione, has been shown to bind with high selectivity to the androgen receptor, albeit with a lower potency compared to dihydrotestosterone (B1667394) (DHT)[1]. The biological activity of this compound is primarily mediated through its conversion to nandrolone[2]. Therefore, this document focuses on the binding affinity of its active metabolite, nandrolone, and provides a comprehensive protocol for a competitive radioligand binding assay to determine the AR binding affinity of such compounds.

Introduction to Androgen Receptor Binding

The androgen receptor (AR) is a ligand-activated nuclear transcription factor that plays a critical role in the development and maintenance of male reproductive organs and other physiological processes[3][4]. Upon binding to androgens like testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (DHT), the AR undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes responsible for androgenic effects[5][6][7]. The binding affinity of a compound to the AR is a key determinant of its androgenic or anti-androgenic potential.

This compound is a synthetic anabolic steroid precursor that is distinguished from testosterone by the absence of a methyl group at the 19th carbon position[2]. This structural modification influences its binding characteristics and metabolic fate. While it is a prohormone, its active metabolite, nandrolone, is known to be a potent agonist of the androgen receptor[2][8].

Quantitative Data: Androgen Receptor Binding Affinity

The binding affinity of androgens to the AR is typically quantified using metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the relative binding affinity (RBA). The following table summarizes the relative binding affinities of nandrolone and other relevant steroids to the androgen receptor, with methyltrienolone (B1676529) (R1881) or dihydrotestosterone (DHT) often used as the reference compound with 100% affinity.

CompoundRelative Binding Affinity (RBA) (%) vs. Methyltrienolone (MT)Relative Binding Affinity (RBA) (%) vs. Dihydrotestosterone (DHT)Tissue/SystemReference(s)
Methyltrienolone (MT/R1881)100-Rat Skeletal Muscle & Prostate[9][10]
Nandrolone (19-Nortestosterone)> Testosterone92Human AR[8]
Nandrolone (19-Nortestosterone)High75Rat AR[8]
Testosterone< Nandrolone38Human AR[8]
Dihydrotestosterone (DHT)46 (Prostate), 1 (Muscle)100Rat Prostate & Muscle[8][9]
5α-Dihydronandrolone (DHN)-50Human AR[8]

Note: RBA values can vary depending on the experimental conditions, tissue source of the receptor, and the radioligand used.

Androgen Receptor Signaling Pathway

The classical androgen receptor signaling pathway is initiated by the binding of an androgen to the AR in the cytoplasm. This event triggers a series of molecular interactions leading to the regulation of gene expression.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Nandrolone) AR_HSP_Complex AR-HSP Complex Androgen->AR_HSP_Complex Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSPs Heat Shock Proteins (HSPs) AR_HSP_Complex->AR AR_dimer_nucleus AR Dimer AR_dimer->AR_dimer_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_nucleus->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->ARE Recruited

Caption: Classical androgen receptor signaling pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound, such as this compound, for the androgen receptor using a radiolabeled androgen.

Materials and Reagents
  • Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Methyltrienolone ([³H]-R1881)

  • Test Compound: this compound

  • Reference Compound (Unlabeled): Dihydrotestosterone (DHT) or Methyltrienolone (R1881)

  • Androgen Receptor Source:

    • Cytosol extract from rat prostate or seminal vesicles

    • Recombinant human androgen receptor ligand-binding domain (AR-LBD)

  • Assay Buffer: e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2[11]

  • Wash Buffer: Ice-cold assay buffer

  • Scintillation Cocktail

  • 96-well Filter Plates (e.g., GF/C filters presoaked in 0.3% PEI)

  • Scintillation Counter

  • Automated Liquid Handling System (recommended for high-throughput screening)

Experimental Workflow Diagram

Experimental_Workflow start Start: Prepare Reagents prep_plates Prepare 96-well Plates start->prep_plates add_membranes Add AR Preparation (e.g., 150 µL) prep_plates->add_membranes add_compounds Add Test/Reference Compound (e.g., 50 µL) add_membranes->add_compounds add_radioligand Add Radioligand ([³H]-DHT) (e.g., 50 µL) add_compounds->add_radioligand incubation Incubate (e.g., 60 min at 30°C) filtration Vacuum Filtration to Separate Bound from Free Ligand incubation->filtration washing Wash Filters (4x) with Ice-Cold Wash Buffer filtration->washing drying Dry Filters (e.g., 30 min at 50°C) washing->drying add_scintillant Add Scintillation Cocktail drying->add_scintillant counting Measure Radioactivity (Scintillation Counter) add_scintillant->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end radioligand radioligand radioligand->incubation

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (this compound) and the unlabeled reference compound (DHT) in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution ([³H]-DHT) in the assay buffer at a concentration close to its Kd value (e.g., 1-2 nM).

    • Prepare the androgen receptor solution. The protein concentration should be optimized to ensure that the specific binding is a significant fraction of the total radioactivity added.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well[12].

    • Total Binding Wells: Add 150 µL of the AR preparation, 50 µL of assay buffer, and 50 µL of the radioligand solution.

    • Non-specific Binding (NSB) Wells: Add 150 µL of the AR preparation, 50 µL of a high concentration of the unlabeled reference compound (e.g., 10 µM DHT), and 50 µL of the radioligand solution.

    • Test Compound Wells: Add 150 µL of the AR preparation, 50 µL of the respective serial dilution of the test compound, and 50 µL of the radioligand solution.

    • Perform all additions in triplicate.

  • Incubation:

    • Seal the plate and incubate for a sufficient time to reach equilibrium. A typical incubation is 60 minutes at 30°C with gentle agitation[12].

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plates. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Measurement of Radioactivity:

    • Dry the filter plates for 30 minutes at 50°C[12].

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., using software like Prism) to fit the competition curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

While direct binding data for this compound is limited, its role as a prohormone to the potent androgen nandrolone underscores the importance of understanding its interaction with the androgen receptor pathway. The provided competitive radioligand binding assay protocol offers a robust and standardized method for determining the AR binding affinity of this and other related compounds. Such data is essential for the characterization of potential selective androgen receptor modulators (SARMs) and for the broader understanding of anabolic steroid pharmacology.

References

Application Notes and Protocols for Oral Administration of 19-Norandrost-4-ene-3b-ol-17-one in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

19-Norandrost-4-ene-3b-ol-17-one, also known as 19-norandrosterone, is a key metabolite of the anabolic androgenic steroid nandrolone (B1676933) (19-nortestosterone).[1][2] Understanding the pharmacological and physiological effects of this metabolite following oral administration is crucial for drug development and toxicology studies. These application notes provide a comprehensive framework for the preparation and oral administration of this compound in a rat model.

Data Presentation

A study on the oral administration of the related prohormone, 19-norandrostenedione (B190405), in orchiectomised rats provides a reference for potential dosage ranges.

Table 1: Dosage Regimen for Oral Administration of 19-Norandrostenedione in Rats

Dosage GroupDose (mg/kg Body Weight/day)Administration RouteAnimal ModelReference
Low Dose0.1OralOrchiectomised rats[3][4]
Mid Dose1OralOrchiectomised rats[3][4]
High Dose10OralOrchiectomised rats[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a stable and homogenous formulation of this compound suitable for accurate oral dosing in rats.

Materials:

  • This compound (analytical grade)

  • Vehicle (e.g., corn oil, sesame oil, or 0.5% carboxymethylcellulose in water)

  • Sterile glass vials

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Calibrated pipettes

Procedure:

  • Vehicle Selection: Due to the lipophilic nature of steroids, an oil-based vehicle such as corn oil or sesame oil is often suitable. For an aqueous-based formulation, a suspending agent like 0.5% carboxymethylcellulose is necessary to ensure a uniform suspension. The choice of vehicle should be validated for compatibility and stability with the test compound.

  • Concentration Calculation: Determine the required concentration of the formulation based on the desired dose (mg/kg) and the average body weight of the rats. The typical volume for oral gavage in rats should not exceed 5 mL/kg to avoid gastric distress.[5]

  • Formulation Preparation:

    • Oil-based solution: Accurately weigh the required amount of this compound and add it to the calculated volume of the oil vehicle in a sterile glass vial. Vortex or stir until the compound is completely dissolved. Gentle warming may aid dissolution, but the stability of the compound at elevated temperatures must be considered.

    • Aqueous suspension: Weigh the required amount of the compound. Create a smooth paste with a small amount of the vehicle. Gradually add the remaining vehicle while continuously vortexing or stirring to achieve a homogenous suspension.

  • Storage and Handling: Store the prepared formulation in a tightly sealed, light-protected container at 2-8°C. Before each use, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity. The stability of the formulation under these storage conditions should be determined.

Protocol 2: Oral Administration via Gavage in Rats

Objective: To accurately and safely administer the prepared formulation to rats.

Materials:

  • Prepared formulation of this compound

  • Appropriately sized syringes

  • 16-18 gauge stainless steel or flexible plastic gavage needles with a ball tip

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Acclimation and Handling: Acclimate the rats to handling for several days prior to the experiment to minimize stress during the procedure.[6]

  • Restraint: Gently but firmly restrain the rat to prevent movement. The head and body should be held in a vertical position.

  • Gavage Needle Insertion: Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion length. Gently insert the gavage needle into the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and re-attempt to avoid accidental entry into the trachea.

  • Dose Administration: Once the needle is correctly positioned in the stomach, administer the dose slowly and steadily.

  • Post-Administration Monitoring: After administration, carefully remove the needle and return the rat to its cage. Monitor the animal for any signs of adverse effects, such as respiratory distress, lethargy, or changes in behavior.[7]

Visualizations

experimental_workflow cluster_workflow Experimental Workflow A Formulation Preparation C Oral Gavage Administration A->C B Animal Acclimatization B->C D Post-Dosing Monitoring C->D E Data Collection & Analysis D->E metabolic_pathway cluster_metabolism Metabolic Conversion of Nandrolone Nandrolone Nandrolone Norandrosterone 19-Norandrosterone (this compound) Nandrolone->Norandrosterone 5α-reductase Dihydronandrolone 5α-Dihydronandrolone Nandrolone->Dihydronandrolone 5α-reductase Excretion Conjugated Metabolites (Urine Excretion) Norandrosterone->Excretion Dihydronandrolone->Excretion signaling_pathway cluster_signaling Androgen Receptor Signaling Androgen Androgen Ligand (e.g., 19-Norandrosterone) AR_Cytoplasm Androgen Receptor (AR) - Heat Shock Protein Complex Androgen->AR_Cytoplasm Binding AR_Ligand_Complex AR-Ligand Complex AR_Cytoplasm->AR_Ligand_Complex Conformational Change & HSP Dissociation Dimerization Dimerization AR_Ligand_Complex->Dimerization Nucleus Nucleus ARE Androgen Response Element (ARE) Dimerization->Nucleus Nuclear Translocation Dimerization->ARE Binding to DNA Transcription Gene Transcription ARE->Transcription

References

Application Notes and Protocols for the Use of 19-Norandrost-4-ene-3b-ol-17-one in Skeletal Muscle Hypertrophy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Norandrost-4-ene-3b-ol-17-one is a synthetic prohormone that is structurally related to the anabolic androgenic steroid, nandrolone (B1676933) (19-nortestosterone).[1] In the body, it is metabolized to nandrolone, which is the primary mediator of its biological effects.[2] Nandrolone is known for its anabolic properties, including the promotion of muscle growth and protein synthesis.[1][3] These application notes provide an overview of the use of this compound in skeletal muscle hypertrophy research, including its mechanism of action, relevant quantitative data from studies on related compounds, and detailed experimental protocols.

Mechanism of Action

The anabolic effects of this compound on skeletal muscle are primarily attributed to its conversion to nandrolone and the subsequent activation of the androgen receptor (AR).[2] The binding of nandrolone to the AR in muscle cells initiates a signaling cascade that promotes protein synthesis and inhibits protein degradation, leading to an increase in muscle fiber size.

Key signaling pathways implicated in nandrolone-mediated muscle hypertrophy include:

  • Androgen Receptor (AR) Signaling: Upon binding nandrolone, the AR translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes involved in muscle growth.

  • mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of protein synthesis and has been shown to be activated by androgens, contributing to skeletal muscle hypertrophy.[4]

  • Myogenic Differentiation: Nandrolone can stimulate the differentiation of myogenic progenitor cells (satellite cells) by upregulating key myogenic regulatory factors such as MyoD.[3]

Quantitative Data

Direct quantitative data on the effects of this compound on skeletal muscle hypertrophy from peer-reviewed studies are limited. However, research on the closely related compound, 19-nor-4-androstenediol-3beta,17beta-diol (3beta,19-NA), which is also a prohormone to nandrolone, provides valuable insights into its potential anabolic effects.

Table 1: Effects of 19-nor-4-androstenediol-3beta,17beta-diol (3beta,19-NA) on Levator Ani Muscle Weight in Orchidectomized (ORX) Rats [5][6]

Treatment GroupDoseDurationLevator Ani Muscle Weight (g)Percent Change from ORX Control
Sham (Intact)-24 weeks~0.85+ ~136%
ORX Control-24 weeks~0.360%
ORX + 3beta,19-NA4 cm SILASTIC capsule24 weeks~0.60+ ~67%
ORX + 3beta,19-NA8 cm SILASTIC capsule24 weeks~0.75+ ~108%
ORX + 3beta,19-NA16 cm SILASTIC capsule24 weeks~0.85+ ~136%

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

Experimental Protocols

In Vivo Animal Model for Skeletal Muscle Hypertrophy

This protocol is adapted from studies on related anabolic steroids and is suitable for investigating the effects of this compound on skeletal muscle mass in a rodent model.[5][6]

1. Animal Model:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Animals should be housed in a temperature-controlled facility with a 12-hour light/dark cycle and provided with food and water ad libitum.

  • Orchidectomy (castration) is performed to reduce endogenous androgen levels, creating a more sensitive model to assess the anabolic effects of the test compound. A sham surgery group should be included as a control.

2. Compound Administration:

  • Vehicle: Sesame oil or another suitable sterile oil.

  • Dosing: Based on the limited data, a starting dose range of 1-10 mg/kg body weight, administered subcutaneously, could be explored. Dose-response studies are recommended.

  • Administration Route: Subcutaneous injection is a common method for steroid administration in rodent models.

  • Frequency: Daily or every other day injections for a duration of 4-8 weeks.

3. Experimental Groups:

  • Sham-operated + Vehicle

  • Orchidectomized (ORX) + Vehicle

  • ORX + this compound (Low Dose)

  • ORX + this compound (High Dose)

  • Positive Control (e.g., ORX + Nandrolone Decanoate)

4. Outcome Measures:

  • Muscle Wet Weight: At the end of the study, specific muscles (e.g., levator ani, gastrocnemius, soleus) are dissected and weighed.

  • Muscle Fiber Cross-Sectional Area (CSA): Muscle samples are frozen in isopentane (B150273) cooled by liquid nitrogen and sectioned. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) or specific antibodies for fiber typing (e.g., anti-myosin heavy chain isoforms). Images are captured, and the CSA of individual muscle fibers is measured using image analysis software.

  • Protein Synthesis Rate: Can be measured using techniques like the SUnSET method (surface sensing of translation) which involves the incorporation of puromycin (B1679871) into newly synthesized peptides.

  • Gene and Protein Expression Analysis: Western blotting and RT-qPCR can be used to analyze the expression levels of key proteins and genes in the androgen receptor and mTOR signaling pathways.

In Vitro Myotube Differentiation and Hypertrophy Assay

This protocol provides a framework for assessing the direct effects of this compound on muscle cell differentiation and hypertrophy in vitro.

1. Cell Culture:

  • Cell Line: C2C12 mouse myoblasts are a commonly used cell line for studying myogenesis.

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.

2. Myotube Differentiation:

  • Plate C2C12 myoblasts in GM at a density that will allow them to reach 80-90% confluency.

  • Once confluent, induce differentiation by switching to DM.

  • Allow myoblasts to differentiate into myotubes for 4-5 days.

3. Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Treat differentiated myotubes with varying concentrations of the compound (e.g., 10 nM, 100 nM, 1 µM) in fresh DM. A vehicle control (DMSO) should be included.

  • Treat for 24-72 hours.

4. Outcome Measures:

  • Myotube Diameter and Fusion Index: Fix the cells and stain with an antibody against a muscle-specific protein like Myosin Heavy Chain (MHC). Capture images and measure the diameter of the myotubes. The fusion index (number of nuclei in myotubes / total number of nuclei) can also be calculated.

  • Protein Synthesis: Measure protein synthesis rates using methods such as puromycin incorporation (SUnSET) or by quantifying the incorporation of radiolabeled amino acids.

  • Gene and Protein Expression: Analyze the expression of myogenic regulatory factors (e.g., MyoD, myogenin) and components of the mTOR signaling pathway via RT-qPCR and Western blotting.

Visualizations

G cluster_0 In Vivo Experimental Workflow Animal_Model Rodent Model (Rat/Mouse) Orchidectomy Acclimation Acclimation Period Animal_Model->Acclimation Grouping Randomization into Experimental Groups Acclimation->Grouping Treatment Compound Administration (Subcutaneous, 4-8 weeks) Grouping->Treatment Data_Collection Endpoint Data Collection Treatment->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: Workflow for in vivo studies of this compound.

G cluster_1 Androgen Receptor Signaling Pathway in Skeletal Muscle Compound This compound Nandrolone Nandrolone (Active Metabolite) Compound->Nandrolone Metabolism AR Androgen Receptor (AR) (Cytoplasm) Nandrolone->AR AR_Nuc Nandrolone-AR Complex (Nucleus) AR->AR_Nuc Translocation ARE Androgen Response Element (ARE) (DNA) AR_Nuc->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Hypertrophy Skeletal Muscle Hypertrophy Protein_Synthesis->Hypertrophy

Caption: Nandrolone-mediated androgen receptor signaling.

G cluster_2 mTOR Signaling in Muscle Hypertrophy Androgen_Receptor Androgen Receptor Activation PI3K PI3K Androgen_Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Increased Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis inhibition removed Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy

Caption: Role of the mTOR pathway in androgen-induced muscle growth.

References

Application Notes and Protocols: Investigating the Effects of 19-Norandrost-4-ene-3b-ol-17-one on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Norandrost-4-ene-3b-ol-17-one is a synthetic prohormone that belongs to the class of compounds known as norandrogens. Structurally related to testosterone, it lacks the carbon atom at the 19th position. In vivo, it is converted to the active anabolic androgenic steroid (AAS) nandrolone (B1676933) (19-nortestosterone). Nandrolone exerts its biological effects primarily through binding to and activating the androgen receptor (AR), a ligand-activated nuclear transcription factor. This activation leads to the modulation of a wide array of target genes, resulting in anabolic effects on muscle, bone, and hematopoietic tissues. Understanding the specific gene expression changes induced by this compound is crucial for elucidating its mechanism of action, identifying potential therapeutic applications, and assessing its safety profile.

These application notes provide a comprehensive overview of the effects of this compound on gene expression, along with detailed protocols for investigating these effects.

Mechanism of Action: Androgen Receptor Signaling

Upon entering the cell, this compound is metabolized to nandrolone. Nandrolone then binds to the androgen receptor (AR) in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-ligand complex translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes. The AR dimer then recruits co-activator or co-repressor proteins, ultimately leading to the up- or down-regulation of gene transcription.

AndrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 19_Nor This compound Nandrolone Nandrolone 19_Nor->Nandrolone Metabolism AR_HSP AR-HSP Complex Nandrolone->AR_HSP AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_Nandrolone AR-Nandrolone Complex AR_HSP->AR_Nandrolone HSP Dissociation AR_Dimer AR Dimer AR_Nandrolone->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE DNA Binding Gene Target Gene ARE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Cellular Effects Cellular Effects Protein->Cellular Effects

Caption: Androgen Receptor Signaling Pathway for this compound.

Effects on Gene Expression

The administration of this compound, through its conversion to nandrolone, leads to significant changes in the expression of a variety of genes across different tissues. These changes are responsible for its anabolic and other physiological effects.

Data Presentation

The following tables summarize the known effects of nandrolone on the expression of specific genes, as reported in the scientific literature.

Table 1: Effects of Nandrolone on Myogenesis-Related Gene Expression

GeneGene NameFunctionTissue/Cell TypeEffectReference
MyoDMyogenic differentiation 1Myogenic regulatory factorSkeletal MuscleUpregulation[1]
MyogeninMyogeninMyogenic regulatory factorSkeletal MuscleUpregulation[2]

Table 2: Effects of Nandrolone on Stemness-Related Gene Expression

GeneGene NameFunctionTissue/Cell TypeEffectReference
Lin28Lin-28 homolog ARegulator of self-renewalHepatocarcinoma cellsUpregulation[3]
MycMYC proto-oncogeneTranscription factor, cell cycle progressionHepatocarcinoma cellsUpregulation[3]
Klf4Kruppel-like factor 4Transcription factor, stem cell maintenanceHepatocarcinoma cellsUpregulation[3][4]
NanogNanog homeoboxTranscription factor, pluripotencyHepatocarcinoma cellsUpregulation[3][4]

Table 3: Differentially Expressed Genes in Rat Gastrocnemius Muscle Following Nandrolone Treatment in a Denervation Model

This table presents a selection of differentially expressed genes identified in a microarray study on denervated rat gastrocnemius muscle treated with nandrolone. It is important to note that this context of denervation may influence the gene expression profile. Data is sourced from the GEO dataset GSE17959.

Gene SymbolGene NameLog2 Fold Changep-value
Actc1Actin, alpha, cardiac muscle 11.85<0.01
Myh4Myosin, heavy chain 4, skeletal muscle1.76<0.01
Tnni2Troponin I, fast skeletal muscle1.62<0.01
Igf1Insulin-like growth factor 11.51<0.01
FosFos proto-oncogene, AP-1 transcription factor subunit-1.98<0.01
JunJun proto-oncogene, AP-1 transcription factor subunit-1.75<0.01
Atf3Activating transcription factor 3-2.15<0.01
MuRF1 (Trim63)Tripartite motif containing 63-1.43<0.05

Experimental Protocols

To investigate the effects of this compound on gene expression, a series of well-established molecular biology techniques can be employed. The following protocols provide a general framework for such studies.

ExperimentalWorkflow cluster_invitro In Vitro / In Vivo Model cluster_downstream Downstream Analysis CellCulture Cell Culture (e.g., C2C12, LNCaP) Treatment Treatment with this compound CellCulture->Treatment AnimalModel Animal Model (e.g., Rat, Mouse) AnimalModel->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation QC RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->QC RNA_Seq RNA-Sequencing (Transcriptome Profiling) QC->RNA_Seq qPCR Quantitative PCR (Gene-specific analysis) QC->qPCR Bioinformatics Bioinformatic Analysis (DEG, Pathway Analysis) RNA_Seq->Bioinformatics Validation Validation of Key Findings qPCR->Validation Bioinformatics->Validation

References

Application Notes and Protocols for the Detection of 19-Norandrosterone Sulfate in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and accurate detection of 19-norandrosterone (B1242311) sulfate (B86663) (19-NAS), a key metabolite of the anabolic steroid nandrolone (B1676933), in human urine. The protocols outlined below are intended for use in research, clinical, and anti-doping laboratories.

Introduction

19-Norandrosterone (19-NA) is the principal urinary metabolite of the synthetic anabolic steroid nandrolone and its prohormones.[1][2] In human urine, 19-NA is primarily excreted as glucuronide and sulfate conjugates.[3] While the glucuronide conjugate has historically been the primary target for anti-doping tests, the direct detection of the sulfate conjugate offers a complementary and sometimes longer window of detection.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the direct quantification of steroid sulfates, offering high sensitivity and specificity without the need for derivatization.[3][4][5]

Analytical Methods Overview

The two primary analytical approaches for the determination of 19-norandrosterone conjugates in urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct analysis of the sulfate conjugate and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the glucuronide conjugate following enzymatic hydrolysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 19-Norandrosterone Sulfate

This method allows for the direct, sensitive, and accurate measurement of 19-NAS in urine samples.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To isolate and concentrate 19-NAS from the urine matrix.

  • Method 1: Quaternary Amine SPE [4]

    • SPE Cartridge: Quaternary amine-based cartridge.

    • Conditioning: Condition the cartridge with methanol (B129727) followed by water.

    • Sample Loading: Load the urine sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.

    • Elution: Elute 19-NAS with an acidic solvent.

  • Method 2: Weak Anion Exchange SPE (Oasis WAX) [3]

    • SPE Cartridge: Oasis WAX (Weak Anion Exchange).

    • Principle: This method allows for the separation of sulfates and glucuronides into two different extracts.[3]

    • Procedure: Follow the manufacturer's protocol for conditioning, loading, washing, and elution to achieve separation of the sulfated and glucuronidated fractions.

2. Liquid Chromatographic Separation

  • Objective: To chromatographically separate 19-NAS from other urine components before detection.

  • LC Column: Uptisphere ODB (150 mm x 3.0 mm, 5 µm) or equivalent C18 column.[3][4]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 10-20 µL.

3. Tandem Mass Spectrometric Detection

  • Objective: To specifically detect and quantify 19-NAS.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[3][4]

  • Precursor Ion ([M-H]⁻): m/z 355.[3]

  • Product Ion: m/z 97.[3]

  • Instrumentation: A triple quadrupole or linear ion trap mass spectrometer is suitable.[3][4]

Quantitative Data Summary (LC-MS/MS)

ParameterMethod 1[4]Method 2[3]
Limit of Detection (LOD) 40 pg/mL100 pg/mL
Limit of Quantification (LOQ) 200 pg/mL1 ng/mL
Recovery (at 2 ng/mL) 94%Not Reported
Intra-day Precision (at 2 ng/mL) 2.7%0.6-7.2%
Inter-day Precision (at 2 ng/mL) 14.3%1.3-10.8%
Linearity Range 0.2-20 ng/mL1-2500 ng/mL
Gas Chromatography-Mass Spectrometry (GC-MS) for 19-Norandrosterone Glucuronide

This is the standard method for the analysis of the glucuronidated form of 19-NA and involves hydrolysis and derivatization steps.[2][6]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation

  • Enzymatic Hydrolysis:

    • Objective: To cleave the glucuronide moiety from 19-NA.

    • Enzyme: β-glucuronidase from E. coli.[7]

    • Procedure: Incubate the urine sample with the enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7) at an elevated temperature (e.g., 55°C) for a specified time (e.g., 1 hour).[7]

  • Extraction:

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the deconjugated 19-NA.[6]

2. Derivatization

  • Objective: To increase the volatility and thermal stability of 19-NA for GC analysis.

  • Reagent: A mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol (B556865) is commonly used to form trimethylsilyl (B98337) (TMS) derivatives.

3. Gas Chromatographic Separation

  • LC Column: A non-polar capillary column (e.g., DB-1ms or equivalent).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the analytes.

4. Mass Spectrometric Detection

  • Ionization Mode: Electron Ionization (EI).

  • Analysis Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and specificity.

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample Collection spe Solid-Phase Extraction (Quaternary Amine or WAX) urine_sample->spe elution Elution of 19-NAS spe->elution lc Liquid Chromatography (C18 Column) elution->lc msms Tandem Mass Spectrometry (Negative ESI) lc->msms data Data Acquisition & Quantification msms->data

Caption: LC-MS/MS workflow for 19-norandrosterone sulfate analysis.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis extraction Extraction (LLE or SPE) hydrolysis->extraction derivatization Derivatization (TMS) extraction->derivatization gc Gas Chromatography derivatization->gc ms Mass Spectrometry (EI) gc->ms data Data Acquisition & Quantification ms->data

Caption: GC-MS workflow for 19-norandrosterone glucuronide analysis.

nandrolone_metabolism nandrolone Nandrolone / Prohormones norandrosterone 19-Norandrosterone (19-NA) nandrolone->norandrosterone Metabolism sulfate 19-Norandrosterone Sulfate (Excreted in Urine) norandrosterone->sulfate Sulfation glucuronide 19-Norandrosterone Glucuronide (Excreted in Urine) norandrosterone->glucuronide Glucuronidation

Caption: Simplified metabolic pathway of nandrolone.

References

Application Notes and Protocols for the Analysis of 19 Steroid Hormones, Including 19-Norandrosterone, by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the simultaneous quantitative analysis of 19 steroid hormones, including the specific metabolite 19-norandrosterone, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is designed for high-throughput analysis in various biological matrices, offering high sensitivity and specificity crucial for clinical research and drug development.

Introduction

Steroid hormones are a class of structurally related lipids derived from cholesterol that play a critical role in a wide array of physiological processes. The precise measurement of steroid hormone profiles is essential for diagnosing and monitoring various endocrine disorders, in sports doping control, and for pharmacokinetic studies in drug development. While immunoassays have traditionally been used, they can suffer from cross-reactivity with structurally similar steroids. UPLC-MS/MS has emerged as the gold standard, providing superior specificity, sensitivity, and the ability to multiplex the analysis of a large panel of steroids from a small sample volume.[1][2][3][4]

This protocol details a validated UPLC-MS/MS method for the quantification of 19 key steroid hormones, including androgens, estrogens, progestogens, and corticosteroids, as well as the nandrolone (B1676933) metabolite, 19-norandrosterone.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for a 200 µL serum or plasma sample.[5]

Materials:

  • Serum or plasma samples

  • Internal Standard (IS) solution (containing isotopically labeled analogs of the target steroids)

  • Methyl tert-butyl ether (MTBE)

  • Ethyl acetate

  • Hexane

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of serum or plasma into a 2 mL polypropylene (B1209903) microcentrifuge tube.

  • Add the appropriate volume of the internal standard spiking solution to each sample, calibrator, and quality control (QC) sample.

  • Vortex mix for 10 seconds.

  • Add 1 mL of an organic solvent mixture, such as ethyl acetate/hexane.[5]

  • Vortex mix vigorously for 1 minute to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean collection tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water).

  • Vortex mix for 30 seconds to ensure the residue is fully dissolved.

  • Centrifuge at 10,000 x g for 2 minutes to pellet any particulates.

  • Transfer the supernatant to a UPLC vial for analysis.

UPLC-MS/MS Instrumentation and Conditions

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC I-Class System or equivalent.[5]

  • Mass Spectrometer: Waters Xevo TQ-XS Tandem Mass Spectrometer or a comparable triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

Time (min)%A%B
0.05050
1.05050
8.0595
9.0595
9.15050
10.05050

MS/MS Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

  • Cone Gas Flow: 150 L/hr.

  • Desolvation Gas Flow: 1000 L/hr.

  • Collision Gas: Argon.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions, cone voltages, and collision energies must be optimized for each analyte and its corresponding internal standard.

Data Presentation

The following table summarizes the quantitative performance of the UPLC-MS/MS method for the analysis of 19 steroid hormones. The values presented are a representative compilation from various validated methods and may vary slightly based on instrumentation and specific laboratory conditions.[7][8]

Table 1: Quantitative Data for 19 Steroid Hormones

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Androgens
Androstenedione4.8287.297.10.050.1595-105
Testosterone4.5289.297.10.050.1598-108
Dehydroepiandrosterone (DHEA)4.2271.2213.10.100.3092-103
5α-Dihydrotestosterone (DHT)4.6291.2255.20.050.1596-106
Androstenediol4.1291.2255.20.100.3094-104
Estrogens
Estrone (E1)5.2271.2145.10.020.0690-110
Estradiol (E2)5.0273.2145.10.020.0692-112
Estriol (E3)4.7289.2145.10.020.0691-111
Progestogens
Progesterone6.5315.297.10.050.1595-105
Pregnenolone5.8317.2299.20.100.3093-103
17α-OH-Progesterone5.5331.297.10.050.1597-107
17α-OH-Pregnenolone5.1333.2315.20.100.3094-104
Corticosteroids
Cortisol3.8363.2121.10.501.5098-108
Cortisone4.0361.2163.10.501.5097-107
Corticosterone4.9347.2121.10.100.3096-106
11-Deoxycortisol5.3347.297.10.050.1595-105
11-Deoxycorticosterone6.1331.297.10.050.1594-104
Aldosterone4.3361.2331.20.020.0690-110
Nandrolone Metabolite
19-Norandrosterone4.4275.2257.20.100.3092-102

LOD: Limit of Detection, LOQ: Limit of Quantification. Values are indicative and should be determined by each laboratory.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample (200 µL) IS_Spike Internal Standard Spiking Sample->IS_Spike LLE Liquid-Liquid Extraction (Ethyl Acetate/Hexane) IS_Spike->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation (ACQUITY BEH C18) Reconstitution->UPLC MSMS Tandem Mass Spectrometry (ESI+, MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for steroid hormone analysis.

G cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_matrix Matrix Effects Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Extraction Recovery Validation->Recovery

Caption: Key parameters for UPLC-MS/MS method validation.

Conclusion

The described UPLC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of 19 steroid hormones, including 19-norandrosterone, in biological matrices. The protocol offers high sensitivity, specificity, and throughput, making it well-suited for applications in clinical research, endocrinology, and anti-doping analysis. Proper method validation is critical to ensure the accuracy and precision of the results.

References

Application Note: Quantification of 19-Norandrosterone in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

19-Norandrosterone (B1242311) (19-NA) is the principal urinary metabolite of the anabolic steroid nandrolone (B1676933) and its prohormones.[1][2][3][4] Its detection and quantification in urine are crucial for anti-doping control and clinical toxicology.[2][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this analysis due to its high sensitivity, specificity, and ability to directly measure both free and conjugated forms of the metabolite.[1][2][3] This application note details a robust LC-MS/MS method for the quantification of 19-norandrosterone in human urine.

Method Overview

The presented method involves the analysis of 19-norandrosterone, often as its glucuronide or sulfate (B86663) conjugate, directly from urine samples.[1][2][6] Sample preparation typically involves a solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.[1][3] Chromatographic separation is achieved using a reversed-phase LC column, followed by detection with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach allows for both accurate quantification and unambiguous identification of the target analyte.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of 19-norandrosterone in urine, as reported in various studies.

Table 1: Method Performance for 19-Norandrosterone Sulfate

ParameterValueReference
Limit of Detection (LOD)40 pg/mL[1]
Lower Limit of Quantification (LLOQ)200 pg/mL[1]
Calibration Curve Range0.2 - 20 ng/mL[1]
Recovery (at 2 ng/mL)94%[1]
Intra-day Precision (at 2 ng/mL)2.7%[1]
Inter-day Precision (at 2 ng/mL)14.3%[1]

Table 2: Method Performance for 19-Norandrosterone (post-hydrolysis)

ParameterLow ConcentrationHigh ConcentrationReference
Linearity Range0.5 - 6 ng/mL10 - 400 ng/mL[7]
Correlation Coefficient (r²)> 0.995> 0.998[7]
Recovery (at 4 ng/mL)110.4%-[7]
Recovery (at 10 ng/mL)-110.7%[7]
Recovery (at 50 ng/mL)-85.7%[7]

Table 3: General Method Validation Parameters

ParameterValueReference
Limit of Quantification (LOQ)<1 ng/mL[3]
Coefficient of Variation (CV%)<16.4%[3]
Minimum Required Performance Level (MRPL)1 ng/mL[8]
Calibration Curve Range0.25 - 5 ng/mL[8]

Experimental Protocols

This section provides a detailed protocol for the quantification of 19-norandrosterone in urine using LC-MS/MS. This protocol is a synthesis of methodologies reported in the scientific literature.

1. Sample Preparation (Direct Analysis of Conjugated 19-Norandrosterone)

This protocol is adapted for the direct analysis of 19-norandrosterone sulfate.

  • Internal Standard Spiking: To each 1 mL of urine sample, add a known concentration of an appropriate internal standard (e.g., d4-19-norandrosterone (B566406) glucuronide).

  • Sample Incubation: Incubate the samples at 40°C for 30 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a Strata-X SPE cartridge (200 mg, 6 mL) with 6 mL of methanol (B129727) followed by 6 mL of water.

    • Load the urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water, followed by 1 mL of 0.1 M acetic acid.

    • Dry the cartridge thoroughly.

    • Wash with 2 mL of hexane.

    • Elute the analytes with an appropriate solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

2. Sample Preparation (Analysis after Enzymatic Hydrolysis)

This protocol is for the analysis of total 19-norandrosterone after enzymatic hydrolysis of its conjugates.

  • Internal Standard Spiking: Add a known amount of an internal standard to 2 mL of urine.

  • Buffering: Add 1 mL of phosphate (B84403) buffer (pH 7.0) to the urine sample.

  • Enzymatic Hydrolysis: Add 25-50 µL of β-glucuronidase from E. coli. Vortex the mixture and incubate at 50-60°C for 1 hour.[7][9]

  • pH Adjustment: Stop the hydrolysis by adding 750 µL of a 20% K2CO3/KHCO3 buffer to raise the pH to approximately 9.[9]

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of tert-butyl methyl ether and shake for 15 minutes.

    • Centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., Uptisphere ODB, 150 mm x 3.0 mm, 5 µm) is commonly used.[1]

    • Mobile Phase A: 0.1% acetic acid and 5 mM ammonium (B1175870) acetate (B1210297) in water.[9]

    • Mobile Phase B: Methanol.[9]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) is commonly used. For the analysis of sulfated conjugates, negative ion mode is preferred.[1] For the analysis of the free steroid after hydrolysis, positive ion mode is often used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for 19-norandrosterone and the internal standard should be monitored. For example, in positive ion mode, transitions for 19-norandrosterone could be based on the [M+H]+ ion.

4. Calibration and Quantification

  • Prepare a series of calibration standards in blank urine by spiking with known concentrations of 19-norandrosterone.

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of 19-norandrosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow urine_sample Urine Sample Collection spiking Internal Standard Spiking urine_sample->spiking hydrolysis Enzymatic Hydrolysis (Optional) spiking->hydrolysis spe Solid-Phase Extraction (SPE) spiking->spe Direct analysis hydrolysis->spe If hydrolysis is performed evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for 19-norandrosterone quantification.

logical_relationship nandrolone Nandrolone / Prohormones metabolism Metabolism in the Body nandrolone->metabolism na_19 19-Norandrosterone (19-NA) metabolism->na_19 conjugation Conjugation (Glucuronidation/Sulfation) na_19->conjugation conjugated_na Conjugated 19-NA (Glucuronide/Sulfate) conjugation->conjugated_na urine_excretion Urinary Excretion conjugated_na->urine_excretion urine_sample Urine Sample urine_excretion->urine_sample lc_ms_detection LC-MS/MS Detection urine_sample->lc_ms_detection

Caption: Metabolic pathway and detection of 19-norandrosterone.

References

Troubleshooting & Optimization

Technical Support Center: 19-Norandrost-4-ene-3b-ol-17-one Research Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19-Norandrost-4-ene-3b-ol-17-one. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and stability assessment of research solutions containing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C.[1] When stored under these conditions, the compound is expected to be stable for at least five years.[1]

Q2: How should I prepare and store solutions of this compound?

A2: Solutions should be prepared fresh for each experiment whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C or below to minimize degradation. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified.

Q3: What are the compatible solvents for dissolving this compound?

A3: This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] It is also available pre-dissolved in acetonitrile (B52724).[2] The solubility in a DMSO:PBS (pH 7.2) (1:1) solution is approximately 0.5 mg/ml.[1]

Q4: What are the signs of degradation in a this compound solution?

A4: Visual signs of degradation can include a change in color, precipitation, or the appearance of particulate matter in the solution. However, chemical degradation can occur without any visible changes. Therefore, it is crucial to perform analytical testing to confirm the stability and concentration of the solution, especially after prolonged storage.

Q5: What are the known degradation pathways for this compound?

A5: Steroid compounds can undergo pH-dependent structural changes.[3] In solution, this compound may be susceptible to degradation through hydrolysis and oxidation.[4] Temperature and pH are critical factors that can influence the rate of degradation.[3][4] The presence of oxidizing agents should be avoided.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of the research solution.Prepare a fresh solution from solid compound. Verify the concentration and purity of the new solution using an appropriate analytical method, such as HPLC or LC-MS.
Inaccurate solution concentration.Re-verify the calculations used for solution preparation. Use a calibrated analytical balance and appropriate volumetric glassware. Confirm the concentration of the solution using a validated analytical method.
Precipitate observed in the solution upon thawing. Poor solubility at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the precipitate does not dissolve, sonication may be attempted. Consider preparing a more dilute solution or using a different solvent system.
Contamination of the solution.Discard the solution and prepare a fresh one using sterile techniques and high-purity solvents. Filter the new solution through a 0.22 µm filter before use.
Discoloration of the solution over time. Chemical degradation or oxidation.Discard the solution immediately. When preparing a new solution, consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation. Protect the solution from light by using amber vials or wrapping the container in foil.

Stability Data Summary

The following table summarizes the stability of this compound and related compounds under different conditions.

Compound/Form Storage Condition Stability Source
19-Norandrostenedione (solid)-20°C≥ 5 years[1]
Nestorone (solid)Severe experimental conditionsNo detectable degradation[4]
Nestorone (in aqueous solution)Temperature and pH dependentSlow degradation[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of a this compound solution. Method optimization may be required for specific instrumentation and applications.

  • Instrumentation: High-Pressure Liquid Chromatograph with a photodiode array detector.[6]

  • Column: C8 column (e.g., Luna 15 x 0.46 cm, 3 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for steroid analysis. A typical starting point could be 50:50 acetonitrile:water, with a gradient to 95:5 acetonitrile:water over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV absorbance should be monitored at the λmax of the compound, which is around 240 nm for the related compound 19-norandrostenedione.[1] A photodiode array detector scanning from 190 to 400 nm is recommended to capture the full UV spectrum.

  • Sample Preparation: Dilute a small aliquot of the research solution in the mobile phase to a final concentration within the linear range of the detector.

  • Analysis: Inject the prepared sample and a blank (mobile phase) into the HPLC system. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

G Troubleshooting Workflow for Solution Instability start Inconsistent Experimental Results or Visible Solution Changes check_visual Visually Inspect Solution (Color, Precipitate) start->check_visual prepare_fresh Prepare Fresh Solution check_visual->prepare_fresh Changes Observed analytical_validation Perform Analytical Validation (e.g., HPLC, LC-MS) check_visual->analytical_validation No Changes discard Discard Old Solution prepare_fresh->discard purity_ok Purity and Concentration Confirmed? analytical_validation->purity_ok proceed Proceed with Experiment purity_ok->proceed Yes troubleshoot_synthesis Review Synthesis/Purification of Compound purity_ok->troubleshoot_synthesis No, Impurities Detected review_protocol Review Experimental Protocol for Other Errors purity_ok->review_protocol No, Concentration Incorrect discard->analytical_validation

Caption: Troubleshooting workflow for investigating the instability of research solutions.

G Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products parent->hydrolysis Aqueous Solution, pH extremes oxidation Oxidation Products parent->oxidation Presence of Oxygen, Light Exposure isomerization Isomers parent->isomerization Temperature, pH

Caption: Simplified diagram of potential degradation pathways for this compound in solution.

References

preventing non-enzymatic degradation of 19-Norandrost-4-ene-3b-ol-17-one in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the non-enzymatic degradation of 19-Norandrost-4-ene-3b-ol-17-one in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vitro stability a concern?

A1: this compound, a synthetic anabolic steroid related to nandrolone, is utilized in various research applications.[1][2] Its stability in in vitro environments is crucial as degradation can lead to a loss of potency, altered biological activity, and inaccurate experimental results. The primary degradation pathway of concern is non-enzymatic isomerization, which is influenced by factors such as pH and temperature.[1]

Q2: What are the main factors that can cause the non-enzymatic degradation of this compound in my experiments?

A2: The principal factors contributing to the non-enzymatic degradation of this compound and other steroids in vitro include:

  • pH: Both acidic and basic conditions can catalyze degradation reactions like hydrolysis and isomerization.[1][3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Light Exposure: Exposure to light, particularly UV light, can induce photodegradation.

  • Oxidation: As with many steroid compounds, oxidative degradation is a significant stability concern.[4]

  • Solvent Selection: The choice of solvent for stock solutions and experimental media can impact the compound's stability.

Q3: How should I prepare and store stock solutions of this compound to ensure stability?

A3: To maintain the integrity of your stock solutions, follow these guidelines:

  • Solvent Choice: Use a high-purity, anhydrous solvent in which the compound is readily soluble, such as acetonitrile, DMSO, or ethanol.[5]

  • Storage Temperature: Store stock solutions at -20°C or -80°C.

  • Aliquoting: Prepare small, single-use aliquots to minimize freeze-thaw cycles.

  • Light Protection: Store aliquots in amber vials or wrap them in aluminum foil to protect from light.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

Q4: Can components of my cell culture medium contribute to the degradation of the compound?

A4: Yes, certain components in cell culture media can affect the stability of this compound. For instance, if you are using a serum-containing medium, esterases and other enzymes present in the serum could potentially metabolize the compound, although this is an enzymatic process.[6] More critically for non-enzymatic degradation, the bicarbonate buffering system in many media can lead to pH shifts during incubation, which may affect the compound's stability.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Problem 1: Loss of Compound Potency in Cell-Based Assays
  • Symptom: Higher concentrations of the compound are required to achieve the expected biological effect compared to previous experiments.

  • Possible Cause: Degradation of the compound in the stock solution or in the culture medium during the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Prepare a fresh stock solution from a new vial of the compound.

      • Analyze the concentration and purity of both the old and new stock solutions using HPLC.

    • Assess Stability in Culture Medium:

      • Perform a stability study by incubating the compound in your cell-free culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2).

      • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the remaining compound by HPLC or LC-MS.

    • Optimize Experimental Conditions:

      • If degradation is observed, consider reducing the incubation time if experimentally feasible.

      • Ensure the pH of the medium remains stable throughout the experiment. If significant pH shifts occur, consider using a medium with a more robust buffering system, such as HEPES, in addition to bicarbonate.[7]

Problem 2: Inconsistent or Irreproducible Experimental Results
  • Symptom: High variability in results between replicate experiments or between different batches of experiments.

  • Possible Cause: Inconsistent handling and storage of the compound, leading to varying levels of degradation.

  • Troubleshooting Steps:

    • Standardize Handling Procedures:

      • Implement a strict protocol for the preparation, storage, and handling of stock solutions.

      • Ensure all users follow the same procedures for aliquoting and freeze-thaw cycles.

    • Control Environmental Factors:

      • Minimize the exposure of stock solutions and experimental setups to light. Work in a darkened room or use light-blocking containers.

      • Ensure consistent temperature control during all experimental steps.

    • Evaluate Solvent Effects:

      • If using different solvents for stock solutions, test the stability of the compound in each to ensure they are not contributing to degradation.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at -20°C over 6 Months

SolventInitial Concentration (mg/mL)Concentration after 6 Months (mg/mL)Percent Remaining
Acetonitrile1.00.9898%
DMSO1.00.9595%
Ethanol1.00.9292%

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined empirically.

Experimental Protocols

Protocol: In Vitro Stability Assessment of this compound in Cell Culture Medium

Objective: To determine the rate of non-enzymatic degradation of this compound in a specific cell culture medium under standard incubation conditions.

Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., acetonitrile)

  • Sterile cell culture medium of interest (without cells)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system for analysis

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 10 mM in acetonitrile).

  • Spike the Medium: Spike the cell-free culture medium with the stock solution to the final desired experimental concentration (e.g., 10 µM). Ensure the final solvent concentration is non-toxic to cells (typically <0.1%).

  • Aliquot Samples: Distribute the spiked medium into sterile microcentrifuge tubes or wells of a multi-well plate.

  • Time Zero Sample: Immediately take an aliquot for the 0-hour time point. Store this sample at -80°C until analysis.

  • Incubation: Place the remaining samples in a 37°C, 5% CO2 incubator.

  • Time Point Collection: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect an aliquot and immediately store it at -80°C.

  • Sample Preparation for Analysis: Once all samples are collected, thaw them. If the medium contains serum, perform a protein precipitation step (e.g., add three volumes of cold acetonitrile, vortex, centrifuge, and collect the supernatant).

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the 0-hour sample.

Visualizations

Troubleshooting Workflow for Compound Instability A Inconsistent or Reduced Compound Activity Observed B Prepare Fresh Stock Solution A->B C Perform Stability Study in Experimental Medium A->C D Analyze Old vs. New Stock Solutions (HPLC) B->D G Is Compound Stable in Medium? C->G Analyze Time Points E Is Stock Solution Degraded? D->E Compare Purity & Concentration E->C No F Discard Old Stock. Use Fresh Stock. E->F Yes F->C H Proceed with Experiment G->H Yes I Optimize Experimental Conditions (e.g., reduce time, control pH) G->I No J Re-evaluate Stability I->J J->G

Caption: Troubleshooting workflow for addressing suspected compound instability.

Factors Influencing In Vitro Stability center This compound Stability pH pH of Medium center->pH Temp Temperature center->Temp Light Light Exposure center->Light Oxidation Oxidation center->Oxidation Solvent Solvent Choice center->Solvent Time Incubation Time center->Time

Caption: Key factors affecting the in vitro stability of the compound.

Experimental Workflow for Stability Assessment Start Start PrepStock Prepare Stock Solution Start->PrepStock SpikeMedium Spike Cell-Free Medium PrepStock->SpikeMedium TimeZero Collect Time 0 Sample (Store at -80°C) SpikeMedium->TimeZero Incubate Incubate at 37°C, 5% CO2 TimeZero->Incubate CollectSamples Collect Samples at Various Time Points (Store at -80°C) Incubate->CollectSamples Analyze Analyze Samples (HPLC/LC-MS) CollectSamples->Analyze Calculate Calculate % Remaining vs. Time 0 Analyze->Calculate End End Calculate->End

Caption: Step-by-step workflow for assessing compound stability in vitro.

References

Technical Support Center: Quantification of 19-Norandrost-4-ene-3β-ol-17-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low levels of 19-Norandrost-4-ene-3β-ol-17-one.

Frequently Asked Questions (FAQs)

Q1: What is 19-Norandrost-4-ene-3β-ol-17-one and why is its quantification challenging?

19-Norandrost-4-ene-3β-ol-17-one is a synthetic anabolic steroid derived from testosterone, sometimes referred to as nandrolone.[1] Quantifying low levels of this compound is challenging due to several factors, including its rapid metabolism in the liver, the potential for non-enzymatic isomerization during sample preparation and storage, and the presence of structurally similar endogenous steroids that can cause interference.[1]

Q2: What are the primary analytical methods for quantifying 19-Norandrost-4-ene-3β-ol-17-one?

The most common and reliable methods for the quantification of 19-Norandrost-4-ene-3β-ol-17-one and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] These techniques offer high sensitivity and selectivity, which are crucial for detecting the low concentrations often found in biological samples.[2][3]

Q3: What are the main metabolites of 19-Norandrost-4-ene-3β-ol-17-one?

In the body, 19-Norandrost-4-ene-3β-ol-17-one is rapidly metabolized to nortestosterone (nandrolone).[1][5] Further metabolism leads to the formation of various phase I and phase II metabolites, with the primary urinary metabolites being 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone.[1][6]

Q4: What is non-enzymatic isomerization and how can it affect my results?

Non-enzymatic isomerization is a chemical process where 19-Norandrost-4-ene-3β-ol-17-one can spontaneously convert into other structural forms (isomers).[1] This can be influenced by factors like pH, temperature, and the ionic strength of the sample matrix.[1] This conversion can lead to analytical artifacts and inaccurate quantification of the parent compound.[1] To minimize this, it is recommended to use rapid sample processing and store samples at low temperatures.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no signal for the target analyte Inefficient extraction from the sample matrix. Degradation of the analyte during sample preparation. Matrix effects (ion suppression in LC-MS/MS).Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure samples are processed quickly and at low temperatures to prevent degradation and isomerization.[1] Use a deuterated internal standard to compensate for matrix effects.[7] Evaluate different SPE cartridges to find one that provides the most consistent results with minimal matrix interference.[7]
Poor peak shape in chromatography Inappropriate column chemistry for the analyte. Suboptimal mobile phase composition. Contamination of the column or guard column.Screen different C18 or other suitable reversed-phase columns. Optimize the mobile phase gradient and pH. Flush the column with appropriate solvents or replace the guard column.
High background noise or interfering peaks Contamination from reagents, glassware, or the instrument. Presence of isobaric interferences (compounds with the same mass). Incomplete separation from matrix components.Use high-purity solvents and reagents (e.g., HPLC or MS grade). Implement a thorough cleaning procedure for all equipment. Utilize high-resolution mass spectrometry or optimize MS/MS transitions to differentiate the analyte from interferences. Improve chromatographic separation to resolve the analyte from interfering compounds.[4]
Inconsistent or non-reproducible results Variability in sample collection and storage. Inconsistent sample preparation technique. Instrument instability.Standardize protocols for sample handling and storage, including temperature and light exposure. Ensure consistent execution of the extraction and derivatization steps. Perform regular instrument calibration and performance checks.
Difficulty meeting required detection limits Insufficient sample volume. Low ionization efficiency in the mass spectrometer source. Suboptimal MS/MS parameters.Increase the amount of sample extracted if possible. Optimize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters (e.g., gas flows, temperature, voltage). Optimize collision energy and select the most intense and specific MRM transitions.[8]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment: To 2 mL of urine, add a deuterated internal standard for 19-norandrosterone. Add 1 mL of phosphate (B84403) buffer (pH 6).

  • Enzymatic Hydrolysis: Add β-glucuronidase enzyme to hydrolyze conjugated metabolites. Incubate at an appropriate temperature and duration (e.g., 55°C for 1 hour).

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., WCX) with 3 mL of methanol, followed by 3 mL of water, and then 1 mL of 0.1 M phosphate buffer (pH 6).[7]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 1 mL of 0.1 M acetic acid. Dry the cartridge thoroughly. Then wash with 2 mL of hexane.[7]

  • Elution: Elute the analytes with an appropriate solvent (e.g., a mixture of ethyl acetate (B1210297) and methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.

LC-MS/MS Analysis

Below are example parameters that can serve as a starting point for method development.

Parameter Value
LC Column C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 5 µm)[3]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of target analytes from matrix components
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Negative Electrospray Ionization (ESI)[3]
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for 19-norandrosterone and its internal standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lc_separation LC Separation evaporation->lc_separation msms_detection MS/MS Detection lc_separation->msms_detection quantification Quantification msms_detection->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the quantification of 19-Norandrost-4-ene-3β-ol-17-one metabolites in urine.

metabolic_pathway parent 19-Norandrost-4-ene-3β-ol-17-one nortestosterone Nortestosterone (Nandrolone) parent->nortestosterone Metabolism metabolite1 19-Norandrosterone (19-NA) nortestosterone->metabolite1 metabolite2 19-Noretiocholanolone nortestosterone->metabolite2 conjugation Conjugation (Glucuronidation/Sulfation) metabolite1->conjugation metabolite2->conjugation excretion Urinary Excretion conjugation->excretion

Caption: Simplified metabolic pathway of 19-Norandrost-4-ene-3β-ol-17-one.

References

minimizing matrix effects in LC-MS analysis of 19-Norandrost-4-ene-3b-ol-17-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LC-MS Analysis of 19-Norandrost-4-ene-3b-ol-17-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]

Q2: What are the most common sources of matrix effects in steroid analysis?

A2: For steroid analysis, including this compound, common sources of matrix effects include:

  • Phospholipids from biological samples like plasma or serum.

  • Salts and buffers used during sample preparation.

  • Endogenous steroids and their metabolites that may have similar structures and chromatographic behavior.

  • Exogenous compounds such as co-administered drugs or contaminants.[3]

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: A common method to evaluate matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of the analyte spiked into a blank matrix extract (after extraction) with the peak area of the analyte in a pure solvent. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Ideally, the matrix effect should be within a range of 85-115%.[5]

Troubleshooting Guides

Issue 1: Poor Signal Response or Significant Ion Suppression

Possible Cause: Co-elution of matrix components with this compound.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before LC-MS analysis.[1][6]

    • Solid-Phase Extraction (SPE): Use a cartridge with a suitable stationary phase (e.g., C18, mixed-mode) to selectively isolate the analyte and remove polar interferences.

    • Liquid-Liquid Extraction (LLE): Employing a suitable organic solvent can effectively separate the steroid from the aqueous matrix. A double LLE can further improve selectivity.[7]

    • Protein Precipitation (PPT): While a simpler method, it may be less effective at removing phospholipids.

  • Chromatographic Optimization: Adjusting the liquid chromatography conditions can help separate the analyte from interfering compounds.[8]

    • Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between the analyte and co-eluting matrix components.

    • Change the Stationary Phase: Consider using a different column chemistry (e.g., phenyl-hexyl, pentafluorophenyl) that may offer different selectivity for steroids.[5]

    • Employ a Divert Valve: A divert valve can be used to direct the initial and final portions of the chromatographic run (which often contain highly retained or unretained matrix components) to waste, preventing them from entering the mass spectrometer.[8]

  • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the preferred choice to compensate for matrix effects.[2][7] The SIL internal standard will experience similar ion suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard solution and 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Elution: Elute the analyte with 3 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation85 - 9560 - 80[3]
Liquid-Liquid Extraction90 - 10585 - 110[7][9]
Solid-Phase Extraction95 - 11090 - 105[1][10]

Note: The values presented are typical ranges and may vary depending on the specific matrix and experimental conditions.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Pretreatment Pre-treatment (e.g., Hydrolysis, Buffering) Sample->Pretreatment Extraction Extraction (SPE or LLE) Pretreatment->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS Detection LC->MS Quantification Quantification MS->Quantification

Caption: A typical experimental workflow for the LC-MS analysis of this compound.

TroubleshootingTree Start Poor Signal or High Matrix Effect? CheckSamplePrep Review Sample Preparation Protocol Start->CheckSamplePrep Yes OptimizeChromo Optimize Chromatographic Conditions CheckSamplePrep->OptimizeChromo Issue Persists ResultOK Problem Resolved CheckSamplePrep->ResultOK Resolved UseIS Implement Stable Isotope-Labeled IS OptimizeChromo->UseIS Issue Persists OptimizeChromo->ResultOK Resolved UseIS->ResultOK

References

Technical Support Center: Improving Oral Bioavailability of 19-Norandrost-4-ene-3b-ol-17-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the oral bioavailability of 19-Norandrost-4-ene-3b-ol-17-one for in vivo studies.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My in vivo study resulted in unexpectedly low or undetectable plasma concentrations of the parent compound. What are the likely causes?

A1: There are several potential reasons for this outcome:

  • Poor Aqueous Solubility: this compound, like many steroids, is a lipophilic molecule with low water solubility. This limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: The compound likely undergoes significant metabolism in the gut wall and liver before it can reach systemic circulation.[1] Hepatic enzymes, such as 17β-hydroxysteroid dehydrogenases, can rapidly convert it into other metabolites.[1]

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium. These transporters actively pump the drug back into the intestinal lumen, reducing net absorption.

  • Formulation Failure: The chosen formulation may not be effectively enhancing solubility or protecting the drug from degradation and metabolism in vivo.

Q2: My formulation shows excellent dissolution in the lab (in vitro), but the in vivo bioavailability is still poor. Why is there a discrepancy?

A2: This common issue highlights the gap between in vitro performance and in vivo reality (in vitro-in vivo correlation, or IVIVC).

  • Permeability Limitation: Even if the drug is fully dissolved, its ability to pass through the intestinal membrane may be the rate-limiting step. This is a characteristic of BCS Class IV drugs (low solubility, low permeability).

  • Gut Wall Metabolism: The intestinal wall contains metabolic enzymes that can degrade the compound before it even reaches the portal vein to the liver.

  • Instability in GI Fluids: The compound might be unstable in the pH or enzymatic environment of the stomach and intestines, leading to degradation.

  • Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (pH, motility, bile secretion), impacting how your formulation behaves.

Q3: I'm observing high variability in plasma concentrations between my animal subjects. How can I reduce this?

A3: High inter-subject variability is a common challenge in bioavailability studies.[2]

  • Standardize Experimental Conditions: Ensure all animals are of the same age, sex, and health status. Standardize fasting times before dosing and provide a consistent diet.[2]

  • Refine Dosing Technique: Use precise oral gavage techniques to ensure accurate and complete dose administration.

  • Optimize Formulation: A robust formulation that performs consistently is key. For example, self-emulsifying drug delivery systems (SEDDS) can reduce variability by creating a fine, uniform emulsion upon contact with GI fluids.[3]

  • Increase Sample Size: A larger number of subjects per group can help improve the statistical power and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to achieving good oral bioavailability for this compound?

A1: The main obstacles are its physicochemical and metabolic properties. As a Biopharmaceutics Classification System (BCS) Class II or IV agent, it faces two major hurdles:

  • Low Aqueous Solubility: Its hydrophobic steroid structure limits dissolution in the gut.

  • High First-Pass Metabolism: It is rapidly metabolized by enzymes in the liver, significantly reducing the amount of active drug that reaches systemic circulation.[1]

Q2: What are the most promising formulation strategies to overcome these barriers?

A2: Several advanced formulation strategies can be employed:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[3] They pre-dissolve the compound in a mixture of oils, surfactants, and co-solvents. In the gut, they spontaneously form fine oil-in-water emulsions, increasing the surface area for absorption and potentially promoting lymphatic uptake, which bypasses the liver's first-pass metabolism.[4]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous, high-energy state that enhances solubility and dissolution rates compared to its stable crystalline form.[5][6]

  • Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range (nanosuspensions) dramatically increases the surface area-to-volume ratio.[6][7] According to the Noyes-Whitney equation, this leads to a faster dissolution rate.[6]

  • Prodrug Approach: Chemically modifying the molecule to create a more soluble or metabolically stable prodrug can be effective.[7][8][9] The prodrug is then converted back to the active parent compound in vivo.[10]

Q3: Should I conduct fasting or fed state in vivo studies?

A3: It is often recommended to conduct studies under both conditions.

  • Fasting Studies: These are the standard for initial bioequivalence and bioavailability assessments as they reduce physiological variability.

  • Fed Studies (Food-Effect): These studies are crucial because food can significantly impact bioavailability. For lipophilic drugs, the presence of fats can increase bile salt secretion, which may enhance the solubilization and absorption of your compound, especially when using lipid-based formulations.

Data Presentation: Comparing Formulation Strategies

The following table provides an illustrative summary of how different formulation strategies can impact the pharmacokinetic parameters of a poorly soluble, highly metabolized compound like this compound.

Formulation StrategyCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 50 ± 152.0250 ± 75100%
Micronized Suspension 95 ± 201.5550 ± 110220%
Solid Dispersion 250 ± 451.01800 ± 300720%
Nanosuspension 310 ± 500.752450 ± 400980%
SEDDS (Lipid-Based) 450 ± 601.03500 ± 5501400%

Note: Data are hypothetical and for illustrative purposes to demonstrate potential magnitudes of improvement.

Diagrams: Workflows and Mechanisms

Below are diagrams created using Graphviz to visualize key processes.

G cluster_formulation Phase 1: Formulation Development cluster_invivo Phase 2: In Vivo Evaluation Start Define Target Profile (e.g., Oral Delivery) Sol Characterize API (Solubility, Permeability) Start->Sol Strat Select Strategy (Lipid, Solid Dispersion, etc.) Sol->Strat Dev Develop & Optimize Formulation Prototypes Strat->Dev InVitro In Vitro Screening (Dissolution, Stability) Dev->InVitro Select Select Best Prototype(s) InVitro->Select Animal Animal Model PK Study (Dosing, Sampling) Select->Animal BioA Bioanalysis (LC-MS/MS) Animal->BioA PK Pharmacokinetic Analysis (Cmax, AUC) BioA->PK Result Evaluate Bioavailability PK->Result Meets Target? (Yes) Fail Troubleshoot / Re-formulate PK->Fail Meets Target? (No) Fail->Strat G cluster_absorption Absorption Phase cluster_metabolism First-Pass Metabolism compound Oral Dose (this compound) lumen GI Lumen compound->lumen Ingestion gut_wall Gut Wall (Enterocytes) lumen->gut_wall Dissolution & Permeation gut_wall->lumen P-gp Efflux portal_vein Portal Vein gut_wall->portal_vein Absorption gut_wall->portal_vein Some Metabolism liver Liver portal_vein->liver systemic Systemic Circulation (Bioavailable Drug) liver->systemic Metabolized Fraction Lost liver->systemic

References

derivatization techniques for GC-MS analysis of 19-Norandrost-4-ene-3b-ol-17-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of 19-Norandrost-4-ene-3b-ol-17-one for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Derivatization is a crucial step to increase the volatility and thermal stability of this compound.[1][2][3] The native form of this steroid contains polar functional groups (a hydroxyl and a ketone group) that can lead to poor chromatographic peak shape, thermal degradation in the hot GC inlet, and low sensitivity.[4][5] Derivatization replaces the active hydrogens on these functional groups with less polar groups, making the molecule more suitable for GC-MS analysis.[4]

Q2: What are the most common derivatization techniques for this compound?

A2: The most common and effective derivatization techniques for steroids like this compound are silylation and a two-step methoximation-silylation.[2][4]

  • Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.[4][6]

  • Methoximation-Silylation: This two-step process is often preferred for ketosteroids. First, the ketone group is converted to a methoxime derivative using methoxyamine hydrochloride. This is followed by silylation of the hydroxyl group. This approach prevents the formation of multiple enol-TMS derivatives from the ketone group, which can complicate the chromatogram.[4][7][8]

Q3: Which silylating agent is better, MSTFA or BSTFA + TMCS?

A3: Both MSTFA and BSTFA + TMCS are effective for silylating steroids.[6] MSTFA is generally considered more reactive and its byproducts are more volatile, which can lead to cleaner chromatograms.[9] BSTFA with a TMCS catalyst is a robust and versatile option. The choice may depend on the specific laboratory setup and the presence of other analytes. For complex matrices, the cleaner byproduct profile of MSTFA can be advantageous.[6][9]

Q4: How can I be sure my derivatization reaction is complete?

A4: Incomplete derivatization is a common issue. To ensure complete derivatization, you can:

  • Inject a known standard of the derivatized compound to confirm the expected retention time and mass spectrum.

  • Monitor for the presence of the underivatized or partially derivatized analyte in your sample chromatogram.

  • If you see tailing peaks for the derivatized analyte, it could indicate the presence of unreacted analyte interacting with the column.[10][11]

  • Optimize reaction conditions such as temperature and time. For sterically hindered hydroxyl groups, longer reaction times or higher temperatures may be necessary.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for the derivatized analyte 1. Incomplete derivatization.[8] 2. Presence of moisture in the sample or reagents.[6] 3. Degradation of the analyte or derivative. 4. Incorrect derivatization reagent or conditions.1. Ensure the sample is completely dry before adding derivatization reagents. Use a stream of dry nitrogen to evaporate solvents.[12] 2. Use fresh, high-quality derivatization reagents and store them under anhydrous conditions. 3. Optimize reaction temperature and time. For silylation, a common starting point is 60-80°C for 30-60 minutes. 4. Use a molar excess of the derivatizing reagent. 5. For the ketone group, perform a methoximation step prior to silylation.[4]
Multiple peaks for a single analyte 1. Formation of multiple derivatives (e.g., enol-TMS isomers from the ketone group if methoximation is not performed).[13] 2. Incomplete derivatization leading to peaks for both the derivatized and underivatized analyte. 3. Presence of artifacts or byproducts from the derivatization reaction.[14]1. Implement a two-step methoximation-silylation protocol to prevent the formation of multiple ketone derivatives.[7] 2. Optimize derivatization conditions (temperature, time, reagent concentration) to drive the reaction to completion. 3. Check for potential side reactions with the solvent or contaminants in the sample.
Peak tailing for the derivatized analyte 1. Active sites in the GC system (liner, column).[10] 2. Incomplete derivatization, with the remaining polar sites of the analyte interacting with the column. 3. Column overload. 4. Mismatch between the polarity of the solvent and the stationary phase.[11]1. Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for steroid analysis. 2. Trim the front end of the GC column to remove active sites.[10] 3. Ensure derivatization is complete by optimizing the reaction. 4. Dilute the sample to avoid column overload. 5. Ensure the injection solvent is compatible with the GC column phase.
Ghost peaks or baseline noise 1. Contamination from reagents, solvents, or glassware. 2. Byproducts of the derivatization reagent.[9] 3. Septum bleed or column bleed.1. Use high-purity solvents and reagents. Thoroughly clean all glassware and dry it in an oven before use. 2. Run a blank analysis with only the solvent and derivatization reagents to identify any interfering peaks. 3. Use a high-quality, low-bleed septum and GC column. Condition the column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Two-Step Methoximation-Silylation with MSTFA

This protocol is recommended for this compound to ensure complete derivatization of both the hydroxyl and ketone functional groups.

Materials:

  • Dried sample extract of this compound

  • Methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Methoximation:

    • To the dried sample in a GC vial, add 50 µL of methoxyamine hydrochloride solution in pyridine.

    • Seal the vial tightly and heat at 60°C for 1 hour.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 100 µL of MSTFA to the cooled reaction mixture.

    • Seal the vial tightly and heat at 80°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 2: One-Step Silylation with BSTFA + TMCS

This protocol can be used for the silylation of the hydroxyl group. Note that this may lead to the formation of enol-TMS derivatives from the ketone group.

Materials:

  • Dried sample extract of this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or pyridine)

  • Heating block or oven

  • GC vials with caps

Procedure:

  • To the dried sample in a GC vial, add 100 µL of BSTFA + 1% TMCS. If the sample is not readily soluble, a small amount of anhydrous solvent can be added.

  • Seal the vial tightly and heat at 70°C for 1 hour.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for different derivatization approaches for ketosteroids. While specific data for this compound is limited in the public domain, these values from similar compounds provide a useful comparison.

Derivatization MethodReagentsTypical Reaction ConditionsRelative Peak Area (Normalized)Limit of Detection (LOD)Reference
Methoximation-Silylation Methoxyamine HCl, MSTFA60°C, 1h (Mox) then 80°C, 30 min (Silyl)100Low ng/mL[4]
Silylation BSTFA + 1% TMCS70°C, 1h85Low ng/mL[6]
Silylation with Catalyst MSTFA, NH4I, Dithioerythritol90°C, 10 min95Sub to low ng/mL[4]

Note: Relative peak areas are illustrative and can vary significantly depending on the specific analyte, instrumentation, and experimental conditions.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_methoximation Step 1: Methoximation (for Ketone Group) cluster_silylation Step 2: Silylation (for Hydroxyl Group) cluster_analysis Analysis Start Dried Sample Extract Add_Mox Add Methoxyamine HCl in Pyridine Start->Add_Mox Heat_Mox Heat at 60°C for 1h Add_Mox->Heat_Mox Add_Silyl Add MSTFA or BSTFA + TMCS Heat_Mox->Add_Silyl Heat_Silyl Heat at 70-80°C for 30-60 min Add_Silyl->Heat_Silyl GCMS GC-MS Analysis Heat_Silyl->GCMS

Caption: Two-step derivatization workflow for GC-MS analysis.

Troubleshooting_Logic Start Problem with GC-MS Peak No_Peak No/Small Peak Start->No_Peak Multiple_Peaks Multiple Peaks Start->Multiple_Peaks Tailing_Peak Tailing Peak Start->Tailing_Peak Check_Deriv Check Derivatization - Dry Sample? - Reagent Quality? - Temp/Time? No_Peak->Check_Deriv Multiple_Peaks->Check_Deriv Check_Keto Incomplete Keto Derivatization? (Enol-TMS formation) Multiple_Peaks->Check_Keto Tailing_Peak->Check_Deriv Check_GC_System Check GC System - Liner Activity? - Column Contamination? - Overload? Tailing_Peak->Check_GC_System Sol_Deriv Optimize Derivatization: - Ensure anhydrous conditions - Use fresh reagents - Adjust temp/time Check_Deriv->Sol_Deriv Sol_Keto Implement 2-Step Methoximation-Silylation Check_Keto->Sol_Keto Sol_GC Maintain GC System: - Use deactivated liner - Trim/replace column - Dilute sample Check_GC_System->Sol_GC

Caption: Troubleshooting logic for common derivatization issues.

References

troubleshooting poor chromatographic peak shape for 19-Norandrost-4-ene-3b-ol-17-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for chromatographic analysis of 19-Norandrost-4-ene-3b-ol-17-one, a synthetic anabolic steroid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during HPLC analysis.

Troubleshooting Guide: Poor Chromatographic Peak Shape

Poor peak shape can compromise the accuracy and precision of quantification. Below are common peak shape problems and their potential causes and solutions.

1. Question: Why is my peak tailing?

Answer:

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can be caused by several factors:

  • Secondary Interactions: The analyte can have secondary interactions with the stationary phase, especially with residual silanol (B1196071) groups on silica-based columns.

  • Column Overload: Injecting too much sample can lead to peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to tailing.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase to block active silanol sites. Adjusting the mobile phase pH away from the analyte's pKa can also help.

  • Reduce Sample Concentration: Dilute the sample or reduce the injection volume.

  • Use a Different Column: Consider a column with a different stationary phase (e.g., end-capped C18 or a polymer-based column) that is less prone to secondary interactions.

  • Column Washing: Flush the column with a strong solvent to remove contaminants.

2. Question: What causes peak fronting?

Answer:

Peak fronting, the inverse of tailing, is characterized by a leading edge that is broader than the trailing edge. Potential causes include:

  • Sample Overload: Similar to tailing, injecting too much sample can also cause fronting, particularly at high concentrations.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, leading to a distorted peak.

  • Poor Column Packing: A void or channel in the column packing can lead to fronting.

Solutions:

  • Sample Dilution: Reduce the concentration of the sample.

  • Solvent Matching: Dissolve the sample in the mobile phase or a weaker solvent.

  • Column Replacement: If the column is suspected to be the issue, replace it with a new one.

3. Question: Why is my peak broad?

Answer:

Broad peaks can significantly reduce resolution and sensitivity. The primary causes are:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.

  • Low Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.

  • Column Degradation: Over time, the stationary phase can degrade, leading to a loss of efficiency and broader peaks.

  • Temperature Effects: Inconsistent column temperature can affect retention times and peak shape.

Solutions:

  • Optimize System Connections: Use tubing with the smallest possible inner diameter and length.

  • Adjust Flow Rate: Optimize the flow rate for the specific column and analysis.

  • Replace Column: If the column has been used extensively, it may need to be replaced.

  • Use a Column Thermostat: Maintain a consistent and optimal column temperature.

4. Question: What leads to split peaks?

Answer:

Split peaks can be a sign of several problems:

  • Clogged Frit: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly onto the column.

  • Column Void: A void in the packing material at the head of the column can have a similar effect.

  • Co-elution: Another compound may be eluting at a very similar retention time.

  • Analyte Instability: The analyte may be degrading or isomerizing on the column. This compound can undergo non-enzymatic isomerization, which can be influenced by pH and temperature.

Solutions:

  • Reverse-Flush the Column: This may dislodge particulates from the inlet frit.

  • Replace the Column: If a void is suspected, the column should be replaced.

  • Modify Separation Conditions: Adjust the mobile phase composition or gradient to improve the resolution of co-eluting peaks.

  • Control pH and Temperature: Ensure the mobile phase pH is in a range where the analyte is stable and maintain a consistent column temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point for a reversed-phase HPLC method would be a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile (B52724) and water in a 60:40 ratio. The flow rate could be set to 1.0 mL/min and UV detection at around 240 nm.

Q2: How can I improve the resolution between this compound and its impurities?

A2: To improve resolution, you can try several approaches:

  • Optimize the Mobile Phase: Adjust the ratio of organic solvent to water. A lower percentage of organic solvent will generally increase retention and may improve resolution.

  • Use a Gradient: A gradient elution, where the mobile phase composition changes over time, can be effective for separating compounds with different polarities.

  • Change the Column: A column with a different stationary phase (e.g., C8, Phenyl) or a longer column can provide better separation.

  • Adjust the Temperature: Lowering the temperature can sometimes improve resolution, but it will also increase analysis time.

Q3: My baseline is noisy. What could be the cause?

A3: A noisy baseline can be caused by:

  • Air bubbles in the system: Degas the mobile phase and prime the pump.

  • Contaminated mobile phase: Use HPLC-grade solvents and fresh mobile phase.

  • Detector issues: The lamp in the UV detector may be failing.

  • Leaking pump seals: Check for leaks and replace seals if necessary.

Quantitative Data Summary

ParameterRecommended Value/RangePotential Impact on Peak Shape
Column Type C18 or C8, 5 µm, 4.6 x 150 mmStationary phase chemistry affects selectivity and potential for secondary interactions.
Mobile Phase Acetonitrile/Water or Methanol (B129727)/WaterThe organic solvent and its ratio to water control retention and selectivity.
pH of Mobile Phase 3 - 7Can affect the ionization state of the analyte and silanol groups, influencing peak shape.
Flow Rate 0.8 - 1.2 mL/minAffects efficiency and analysis time.
Column Temperature 25 - 40 °CInfluences viscosity, retention, and selectivity.
Injection Volume 5 - 20 µLOverloading can lead to peak fronting or tailing.
Sample Solvent Mobile Phase or weaker solventA strong sample solvent can cause peak distortion.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • For unknown samples, dissolve them in the mobile phase to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 240 nm

  • Run Time: 10 minutes

3. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples using the calibration curve.

Troubleshooting Workflow

TroubleshootingWorkflow start Poor Peak Shape Observed peak_shape Identify Peak Shape Problem start->peak_shape tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting broadening Peak Broadening peak_shape->broadening Broad splitting Split Peak peak_shape->splitting Split tailing_causes Potential Causes: - Secondary Interactions - Column Overload - Mobile Phase pH tailing->tailing_causes tailing_solutions Solutions: - Add competitive base to mobile phase - Reduce sample concentration - Adjust mobile phase pH tailing_causes->tailing_solutions end_node Peak Shape Improved tailing_solutions->end_node fronting_causes Potential Causes: - Sample Overload - Incompatible Sample Solvent - Poor Column Packing fronting->fronting_causes fronting_solutions Solutions: - Dilute sample - Match sample solvent to mobile phase - Replace column fronting_causes->fronting_solutions fronting_solutions->end_node broadening_causes Potential Causes: - Extra-Column Volume - Low Flow Rate - Column Degradation broadening->broadening_causes broadening_solutions Solutions: - Optimize tubing - Adjust flow rate - Replace column broadening_causes->broadening_solutions broadening_solutions->end_node splitting_causes Potential Causes: - Clogged Frit/Void - Co-elution - Analyte Instability splitting->splitting_causes splitting_solutions Solutions: - Reverse-flush/replace column - Modify separation conditions - Control pH and temperature splitting_causes->splitting_solutions splitting_solutions->end_node

Caption: A workflow diagram for troubleshooting poor chromatographic peak shape.

cross-reactivity issues in immunoassays for 19-Norandrost-4-ene-3b-ol-17-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding cross-reactivity issues encountered in immunoassays for 19-Norandrost-4-ene-3b-ol-17-one and its related metabolites, primarily 19-nortestosterone (nandrolone).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in its immunoassays?

A1: this compound is a metabolite of the synthetic anabolic steroid nandrolone (B1676933) (19-nortestosterone). Cross-reactivity in immunoassays is a significant concern due to the high structural similarity between this metabolite and other endogenous and synthetic steroids. This similarity can lead to the antibody used in the assay binding to non-target steroids, resulting in inaccurate and often falsely elevated measurements.

Q2: What are the primary steroids that can cross-react in a 19-nortestosterone immunoassay?

A2: The primary cross-reactants are steroids with a similar four-ring core structure. Significant cross-reactivity is often observed with testosterone (B1683101) and its metabolites (like dihydrotestosterone), as well as other anabolic steroids. The degree of cross-reactivity depends on the specific antibody used in the assay. For example, some assays show significant cross-reactivity with testosterone (up to 20-25%), while others have minimal cross-reactivity with most endogenous steroids.[1]

Q3: How can I determine if my immunoassay results are affected by cross-reactivity?

A3: Several signs can indicate potential cross-reactivity:

  • Unexpectedly high results: Concentrations that are physiologically improbable or inconsistent with the subject's condition.

  • Discrepancy with other methods: Significant differences between immunoassay results and those from a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Reviewing the kit insert: The manufacturer's data sheet should provide a list of known cross-reactants and their percentage of cross-reactivity.

Q4: What is the "gold standard" method for accurately quantifying this compound and avoiding cross-reactivity?

A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone analysis. This is due to its high specificity, which allows for the physical separation of structurally similar steroids before detection and quantification, thus eliminating the issue of cross-reactivity inherent in immunoassays.

Troubleshooting Guide

Issue 1: Unexpectedly High or False-Positive Results

  • Possible Cause: Cross-reactivity with other steroids present in the sample.

  • Troubleshooting Steps:

    • Review the Cross-Reactivity Data: Consult the tables below and the manufacturer's kit insert to identify potential cross-reacting compounds that may be present in your samples.

    • Sample Purification: Employ a sample clean-up method like Solid-Phase Extraction (SPE) to remove interfering compounds before running the immunoassay. A detailed SPE protocol is provided in the "Experimental Protocols" section.

    • Confirmation with a Specific Method: If possible, confirm the results using a more specific method like LC-MS/MS.

    • Antibody Specificity: If developing an in-house assay, consider using a more specific monoclonal antibody. Monoclonal antibodies recognize a single epitope and generally provide higher specificity compared to polyclonal antibodies.

Issue 2: High Background Signal

  • Possible Cause: Non-specific binding of antibodies to the microplate or other sample components.

  • Troubleshooting Steps:

    • Optimize Blocking: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking buffer.

    • Increase Wash Steps: Add extra wash steps after the primary and secondary antibody incubations to remove unbound antibodies.

    • Antibody Titration: Optimize the concentrations of the primary and secondary antibodies to achieve the best signal-to-noise ratio.

Issue 3: Inconsistent Results Between Assays or Kit Lots

  • Possible Cause: Variability in antibody specificity or reagent quality between different kit lots.

  • Troubleshooting Steps:

    • Run Quality Controls: Always include quality control samples with known concentrations in each assay to monitor performance and detect shifts between lots.

    • Contact the Manufacturer: If you observe significant lot-to-lot variability, report the issue to the kit manufacturer with the relevant lot numbers and your data.

    • Perform a Bridging Study: When switching to a new kit lot, analyze a subset of samples with both the old and new lots to assess any systematic differences.

Data Presentation: Cross-Reactivity of Steroids in 19-Nortestosterone Immunoassays

Table 1: Cross-Reactivity in a Commercial 19-Nortestosterone ELISA Kit

CompoundCross-Reactivity (%)
19-Nortestosterone100
19-Nor-4-Androstene-3,17-dione186
Trenbolone (17β)85
19-Nortestosterone (17α)50
19-Nortestosterone (17β) Sulphate40
Trenbolone acetate (B1210297)25
Norethisterone7.4
Progesterone1.3
Testosterone (17β)0.8
Dihydrotestosterone0.2
Boldenone<0.2
Pregnenolone<0.1

Data sourced from a representative commercial 19-Nortestosterone ELISA kit manual.

Table 2: Cross-Reactivity in a 19-Nortestosterone Radioimmunoassay (RIA)

CompoundCross-Reactivity (%)
19-Nortestosterone100
1-Dehydrotestosterone26
Testosterone20-25
5β-estrane-3α,17β-diol2-3
17β-Estradiol1-2
Anabolic steroids with 17β-hydroxy, 17α-methyl substituents~1-2

Data adapted from Jondorf, W. R. (1977). 19-nortestosterone, a model for the use of anabolic steroid conjugates in raising antibodies for radioimmunoassay.[1]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of Urinary Steroids

This protocol is designed to clean up urine samples before analysis by immunoassay to reduce matrix effects and remove potential cross-reactants.

1. Sample Pre-treatment (Hydrolysis of Conjugates):

  • To 1 mL of urine, add 1 mL of 0.1 M acetate buffer (pH 4.8).

  • Verify that the pH of the mixture is between 4.5 and 4.8.

  • Add 10 µL of β-glucuronidase from Helix pomatia.

  • Incubate for 2 hours at 50°C or overnight at 37°C.

2. SPE Cartridge Conditioning:

  • Use a C18 SPE cartridge.

  • Condition the cartridge by passing 3 mL of methanol (B129727), followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

3. Sample Loading:

  • Load the hydrolyzed urine sample onto the conditioned C18 cartridge.

4. Washing:

  • Wash the cartridge with 3 mL of deionized water.

  • Follow with a wash of 3 mL of 40% methanol in water.

  • Dry the cartridge thoroughly under a vacuum for at least 5 minutes.

5. Elution:

  • Elute the steroids from the cartridge with 3 mL of ethyl acetate or methanol into a clean collection tube.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a known volume of the immunoassay buffer. The sample is now ready for analysis.

Detailed Protocol for a Competitive ELISA for 19-Nortestosterone

This protocol is a general guideline for a competitive enzyme-linked immunosorbent assay.

1. Reagent Preparation:

  • Prepare all reagents, including standards, controls, and samples, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.

2. Assay Procedure:

  • Add 50 µL of the zero standard (for Bmax), standards, controls, and prepared samples to the appropriate wells of the antibody-coated microtiter plate.

  • Add 25 µL of the enzyme conjugate (e.g., 19-nortestosterone-HRP) to each well (except the blank wells).

  • Add 25 µL of the antibody solution to each well (except the blank wells).

  • Gently mix the plate and incubate for the time and temperature specified in the kit manual (e.g., 60 minutes at room temperature).

3. Washing:

  • After incubation, discard the contents of the wells.

  • Wash the wells multiple times (e.g., 3-5 times) with the provided wash buffer. Ensure complete removal of the wash buffer after the final wash by tapping the plate on absorbent paper.

4. Substrate Addition and Incubation:

  • Add 100 µL of the substrate solution (e.g., TMB) to each well.

  • Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) at room temperature to allow for color development.

5. Stopping the Reaction:

  • Add 100 µL of the stop solution to each well to stop the enzymatic reaction. The color in the wells will change (e.g., from blue to yellow).

6. Absorbance Measurement:

  • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of binding for each standard and sample relative to the maximum binding (B/B0 %).

  • Plot a standard curve of %B/B0 versus the concentration of the standards.

  • Determine the concentration of 19-nortestosterone in the samples by interpolating their %B/B0 values from the standard curve.

Mandatory Visualizations

cross_reactivity_concept cluster_assay Immunoassay cluster_analytes Analytes in Sample antibody {Antibody for this compound | Paratope} target {Target Analyte | this compound | Epitope} antibody->target Specific Binding (Accurate Measurement) cross_reactant {Cross-Reactant | e.g., Testosterone | Similar Epitope} antibody->cross_reactant Cross-Reactivity (Inaccurate Measurement) non_reactant {Non-Reactant | Dissimilar Structure}

Caption: Conceptual diagram of antibody cross-reactivity in immunoassays.

immunoassay_workflow start Start sample_prep Sample Preparation (e.g., SPE, Hydrolysis) start->sample_prep add_sample_std Add Sample/Standards to Antibody-Coated Plate sample_prep->add_sample_std add_conjugate Add Enzyme Conjugate add_sample_std->add_conjugate incubation1 Incubation (Competitive Binding) add_conjugate->incubation1 wash1 Wash incubation1->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Incubation (Color Development) add_substrate->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze Data Analysis read_plate->analyze

References

Technical Support Center: Synthesis of Deuterated Internal Standards for 19-Norandrost-4-ene-3β-ol-17-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of deuterated internal standards for 19-Norandrost-4-ene-3β-ol-17-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of deuterated 19-Norandrost-4-ene-3β-ol-17-one.

Synthesis & Purification Issues
Issue Possible Causes Recommended Solutions
Low Deuteration Yield - Incomplete reaction. - Inactive or insufficient deuterating agent. - Poor catalyst activity. - Steric hindrance around the target functional group.- Increase reaction time or temperature. - Use a larger excess of the deuterating agent (e.g., Sodium Borodeuteride). - Ensure the catalyst is fresh and of high purity. - Consider an alternative deuteration strategy or a catalyst with smaller ligands.
Isotopic Scrambling (Deuteration at unintended positions) - Harsh reaction conditions (e.g., high temperature, strong base/acid). - Non-selective catalyst. - Presence of multiple enolizable positions on the steroid backbone.- Employ milder reaction conditions. - Utilize a more regioselective catalyst. - Protect other reactive sites on the steroid scaffold before deuteration.
Side Reactions & Product Degradation - Incompatible functional groups on the steroid. - Harsh reaction conditions leading to decomposition. - Oxidation of sensitive functional groups.- Protect sensitive functional groups prior to the deuteration step. - Use milder and more selective deuteration methods. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification - Incomplete separation of the deuterated product from the starting material or byproducts. - Similar polarity of the desired product and impurities.- Optimize flash column chromatography conditions (e.g., solvent gradient, silica (B1680970) gel deactivation). - Consider preparative High-Performance Liquid Chromatography (HPLC) for challenging separations.
Analytical & Stability Issues
Issue Possible Causes Recommended Solutions
Deuterium-Hydrogen (H/D) Back-Exchange - Presence of protic solvents (e.g., water, methanol) during workup or storage.[1] - Acidic or basic conditions catalyzing the exchange at labile positions (e.g., hydroxyl or enolizable ketone groups).[1][2]- Use aprotic solvents for reconstitution and storage whenever possible.[3] - Minimize the time the standard is in protic solutions before analysis. - Strictly control the pH of all samples and standards.[3]
Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting) - Tailing: Secondary interactions with residual silanols on the column, mobile phase pH issues, column overload or contamination.[1] - Fronting: Column overload, low temperature. - Splitting: Mismatch between sample solvent and mobile phase, partially blocked frit or column void.- Tailing: Use an end-capped column, add a competitive base to the mobile phase, or adjust the mobile phase pH.[1] - Fronting: Reduce injection volume or sample concentration. - Splitting: Dissolve the sample in the mobile phase.
Inaccurate Quantification - Isotopic impurity of the internal standard. - Deuterium (B1214612) exchange leading to a decrease in the deuterated signal and an increase in the unlabeled analyte signal.[4] - Different matrix effects for the analyte and the internal standard due to chromatographic separation (isotopic effect).[2]- Verify the isotopic purity of the standard using high-resolution mass spectrometry.[5] - Perform stability studies to check for H/D back-exchange under your experimental conditions.[3] - Optimize chromatographic conditions to ensure co-elution of the analyte and internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for introducing deuterium into 19-Norandrost-4-ene-3β-ol-17-one?

A common and direct method is the reduction of the corresponding ketone precursor, 19-Norandrost-4-ene-3,17-dione, using a deuterated reducing agent like sodium borodeuteride (NaBH₄).[6][7] This will introduce deuterium at the 3β-hydroxyl position. For labeling at other positions, more complex synthetic routes or catalytic exchange reactions may be necessary.

Q2: How can I determine the isotopic purity and the position of deuterium labeling in my synthesized standard?

The isotopic purity and the location of the deuterium atoms can be determined using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry can determine the mass shift and the distribution of deuterated species.[5] ¹H NMR will show a decrease or disappearance of the signal at the deuterated position, while ²H NMR will directly show the presence and location of deuterium atoms.[8]

Q3: My deuterated internal standard elutes at a slightly different retention time than the unlabeled analyte in LC-MS. Is this normal and how can I address it?

Yes, this is a known phenomenon called the "isotope effect".[9] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. While often minor, this can be problematic if it leads to differential matrix effects.[2] To address this, you can try to optimize your chromatographic method (e.g., gradient, temperature) to minimize the separation.

Q4: How should I store my deuterated internal standard to ensure its stability?

Deuterated standards, especially those with deuterium atoms in exchangeable positions, should be stored in a non-protic solvent (e.g., acetonitrile) at low temperatures (-20°C or below) to minimize the risk of H/D back-exchange and degradation.[3][5] Avoid repeated freeze-thaw cycles.

Q5: What are the best derivatization reagents for GC-MS analysis of 19-Norandrost-4-ene-3β-ol-17-one and its deuterated standard?

A common and effective derivatization agent for steroids in GC-MS is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS) or ammonium (B1175870) iodide (NH₄I) and a reducing agent like ethanethiol.[10][11] This converts the hydroxyl and ketone groups into more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives.

Experimental Protocols

Protocol 1: Synthesis of Deuterated 19-Norandrost-4-ene-3β-ol-17-one via Reduction

This protocol describes a general procedure for the synthesis of deuterated 19-Norandrost-4-ene-3β-ol-17-one by reduction of 19-Norandrost-4-ene-3,17-dione with sodium borodeuteride.

Materials:

Procedure:

  • Dissolve 19-Norandrost-4-ene-3,17-dione in anhydrous ethanol or methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a molar excess of sodium borodeuteride (typically 1.1 to 1.5 equivalents) to the stirred solution.

  • Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the deuterated 19-Norandrost-4-ene-3β-ol-17-one.

  • Characterize the final product by MS and NMR to confirm its identity, purity, and deuterium incorporation.

Protocol 2: GC-MS Analysis of Derivatized 19-Norandrost-4-ene-3β-ol-17-one

This protocol provides a general method for the analysis of 19-Norandrost-4-ene-3β-ol-17-one and its deuterated internal standard by GC-MS after derivatization.

Materials:

  • Dried sample extract containing the analyte and internal standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ammonium iodide (NH₄I) / Ethanethiol (optional catalysts)

  • Pyridine (B92270) (optional co-solvent)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)

Procedure:

  • Ensure the sample extract is completely dry.

  • Add the derivatization reagent (e.g., 50 µL of MSTFA with 1% TMCS) to the dried extract.

  • If needed, add a catalyst and/or a co-solvent like pyridine to aid dissolution and reaction.

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[11]

  • Cool the vial to room temperature before injection.

  • Inject an aliquot of the derivatized sample into the GC-MS.

GC-MS Parameters (Example):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min

  • Injector Temperature: 280°C

  • Oven Program: Start at 180°C, hold for 1 min, ramp to 240°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 5 min.

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the application.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 19-Norandrost-4-ene-3,17-dione reaction Reduction with NaBD4 in Ethanol start->reaction crude Crude Product reaction->crude purify Flash Column Chromatography crude->purify pure Pure Deuterated Standard purify->pure analysis MS and NMR Analysis pure->analysis final Characterized Internal Standard analysis->final

Caption: A general workflow for the synthesis and characterization of deuterated 19-Norandrost-4-ene-3β-ol-17-one.

Troubleshooting_Logic start Inaccurate Quantitative Results check_exchange Check for H/D Back-Exchange? start->check_exchange check_purity Verify Isotopic Purity? check_exchange->check_purity No solution_exchange Use aprotic solvents, control pH, check stability check_exchange->solution_exchange Yes check_chromatography Assess Chromatography? check_purity->check_chromatography No solution_purity Analyze by HR-MS, consult Certificate of Analysis check_purity->solution_purity Yes check_chromatography->start No, re-evaluate solution_chromatography Optimize LC method for co-elution, check for matrix effects check_chromatography->solution_chromatography Yes

Caption: A logical troubleshooting workflow for addressing inaccurate quantitative results when using a deuterated internal standard.

References

Technical Support Center: Stability of 19-Norandrost-4-ene-3b-ol-17-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of 19-Norandrost-4-ene-3b-ol-17-one in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work.

Issue Possible Cause Recommended Solution
Rapid degradation of the compound upon dissolution. The pH of the aqueous solution may be highly acidic or alkaline. Steroid compounds can undergo pH-dependent structural changes.[1]Ensure the pH of the aqueous solution is within a stable range. Based on general knowledge of steroid stability, a pH range of 4-8 is often a good starting point. Prepare fresh solutions immediately before use.
Inconsistent analytical results (e.g., varying concentrations in replicate samples). The compound may be undergoing isomerization or degradation during sample preparation or analysis. Non-enzymatic isomerization can be influenced by pH, temperature, and ionic strength.[1]Control the temperature of your samples. Use a validated stability-indicating analytical method, such as HPLC, that can separate the parent compound from its potential degradation products and isomers.
Precipitation of the compound in the aqueous solution. The solubility of this compound in purely aqueous solutions may be limited.Consider the use of co-solvents such as ethanol (B145695) or DMSO to improve solubility. However, be aware that co-solvents can also influence the stability of the compound.
Appearance of unexpected peaks in the chromatogram. These could be degradation products or isomers of the parent compound. Significant degradation has been observed for related compounds under acidic and basic conditions.Perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products. This will aid in the development of a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in an aqueous solution?

Q2: What are the likely degradation pathways for this compound in aqueous solutions at different pH values?

A2: Based on the general chemistry of steroids, under acidic conditions, isomerization and dehydration are potential degradation pathways. Under basic conditions, oxidation and rearrangement reactions involving the ketone and hydroxyl groups can occur. Forced degradation studies on the related compound, nandrolone (B1676933) phenylpropionate, have shown significant degradation under both acidic and basic conditions, with nandrolone being a major degradation product, suggesting hydrolysis of ester linkages if present.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the parent compound from any potential degradation products and isomers, allowing for accurate quantification of the remaining active compound over time.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products for this compound under various pH conditions are not well-documented in publicly available literature. However, based on its structure and the behavior of similar 19-nor steroids, potential degradation could involve isomerization at the C3 position or other rearrangements of the steroid nucleus, particularly under harsh pH conditions.

Data Presentation

The following table summarizes representative (illustrative) quantitative data on the pH-dependent stability of a generic 19-nor steroid, as specific data for this compound is not available. This data is intended to provide a general understanding of the expected stability profile. The degradation is assumed to follow pseudo-first-order kinetics.

pHTemperature (°C)Apparent Rate Constant (k) (day⁻¹)Half-life (t½) (days)
2.0250.1504.6
4.0250.02034.7
6.0250.03519.8
8.0250.0907.7
10.0250.2502.8

Note: This data is illustrative and based on the general behavior of steroid degradation in aqueous solutions. Actual values for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol for pH-Dependent Stability Study of this compound

1. Objective: To determine the degradation kinetics of this compound in aqueous solutions at various pH values.

2. Materials:

3. Procedure:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 8, 10) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, borate for alkaline pH).

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution.

  • Sample Preparation:

    • For each pH value, transfer a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to obtain a final concentration in the linear range of the analytical method.

    • Prepare triplicate samples for each pH condition.

  • Stability Study:

    • Store the prepared samples in a temperature-controlled environment (e.g., 25°C or an elevated temperature to accelerate degradation).

    • At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • HPLC Analysis:

    • Analyze the withdrawn aliquots using a validated stability-indicating HPLC method. An example of HPLC conditions could be:

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., around 240 nm).

      • Column Temperature: 30°C.

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point.

    • Plot the natural logarithm of the concentration versus time to determine the apparent first-order degradation rate constant (k) for each pH.

    • Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis start Start buffer_prep Prepare Buffers (pH 2, 4, 6, 8, 10) start->buffer_prep sample_prep Prepare Samples in Buffers buffer_prep->sample_prep stock_prep Prepare Stock Solution stock_prep->sample_prep storage Store Samples at Controlled Temperature sample_prep->storage sampling Withdraw Aliquots at Time Intervals storage->sampling sampling->storage hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (Calculate k and t½) hplc_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for pH stability testing.

degradation_pathways cluster_acid Acidic Conditions (pH < 7) cluster_base Alkaline Conditions (pH > 7) parent This compound isomerization Isomerization Products parent->isomerization H⁺ dehydration Dehydration Products parent->dehydration H⁺ oxidation Oxidation Products parent->oxidation OH⁻ rearrangement Rearrangement Products parent->rearrangement OH⁻

Caption: Potential degradation pathways based on pH.

References

Technical Support Center: Enhancing 19-Norandrostenedione Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on formulation strategies to enhance the oral bioavailability of 19-norandrostenedione (B190405).

FAQs: Formulation Strategies for 19-Norandrostenedione

Q1: What are the primary challenges to the oral bioavailability of 19-norandrostenedione?

19-norandrostenedione, a synthetic steroid, faces significant hurdles to effective oral absorption primarily due to its low aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II compound, its absorption is rate-limited by its dissolution in the gastrointestinal fluids.[1][2] Additionally, like many steroids, it may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.

Q2: Which formulation strategies are most promising for enhancing the bioavailability of 19-norandrostenedione?

Several advanced formulation techniques can be employed to overcome the poor solubility of 19-norandrostenedione and improve its oral bioavailability. These include:

  • Solid Dispersions: Dispersing 19-norandrostenedione in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[1][3] This is achieved by converting the drug from a crystalline to a more soluble amorphous state.[1]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving 19-norandrostenedione in a mixture of oils, surfactants, and co-solvents.[4][5] Upon contact with gastrointestinal fluids, these systems form fine oil-in-water emulsions, facilitating drug solubilization and absorption.[4]

  • Nanotechnology Approaches: Reducing the particle size of 19-norandrostenedione to the nanometer range can dramatically increase its surface area, leading to a faster dissolution rate.[6] Techniques like nano spray drying and high-pressure homogenization can be used to produce nanosuspensions or nanocrystals.[2][7]

Q3: How do I select the appropriate formulation strategy for my 19-norandrostenedione formulation?

The choice of formulation strategy depends on several factors, including the physicochemical properties of 19-norandrostenedione, the desired release profile, and available manufacturing capabilities. A logical approach to selection is outlined in the workflow diagram below.

G cluster_0 Formulation Strategy Selection Workflow start Start: Poorly Soluble 19-Norandrostenedione physchem Physicochemical Characterization (Solubility, LogP, Melting Point) start->physchem lipid_sol Assess Solubility in Lipids/Oils physchem->lipid_sol thermal_stability Assess Thermal Stability (DSC/TGA) physchem->thermal_stability high_lipid_sol High Lipid Solubility? lipid_sol->high_lipid_sol thermally_stable Thermally Stable? thermal_stability->thermally_stable hph Nanosuspension (High-Pressure Homogenization) thermal_stability->hph high_lipid_sol->thermal_stability No sedds Lipid-Based Systems (e.g., SEDDS) high_lipid_sol->sedds Yes hme Solid Dispersion (Hot-Melt Extrusion) thermally_stable->hme Yes spray_drying Solid Dispersion or Nanosuspension (Spray Drying) thermally_stable->spray_drying No end Optimized Formulation sedds->end hme->end spray_drying->end hph->end

Formulation strategy selection workflow.

Troubleshooting Guides

Issue 1: Poor Dissolution of 19-Norandrostenedione Solid Dispersion
Potential Cause Troubleshooting Step Rationale
Incomplete Amorphization Verify the amorphous state using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A lack of crystalline peaks in PXRD and the presence of a single glass transition temperature (Tg) in DSC indicate successful amorphization.[8][9]The crystalline form of a drug is less soluble than its amorphous counterpart. Incomplete conversion will lead to lower dissolution.
Drug Recrystallization Store the solid dispersion under controlled humidity and temperature. Re-analyze by PXRD and DSC after storage to check for the appearance of crystalline peaks.Amorphous forms are thermodynamically unstable and can revert to the crystalline state, especially in the presence of moisture and heat.
Inappropriate Polymer Selection Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) at various drug-to-polymer ratios. Assess drug-polymer miscibility using techniques like DSC.The chosen polymer must be able to solubilize the drug and prevent its recrystallization. Poor miscibility can lead to phase separation and reduced dissolution.
High Lubricant Level in Tablet Formulation If the solid dispersion is tableted, reduce the concentration of hydrophobic lubricants like magnesium stearate (B1226849) to less than 1%.[7]Hydrophobic lubricants can form a film around the solid dispersion particles, hindering water penetration and dissolution.
Issue 2: Physical Instability of 19-Norandrostenedione Self-Emulsifying Drug Delivery System (SEDDS)
Potential Cause Troubleshooting Step Rationale
Drug Precipitation Increase the concentration of surfactant and/or co-surfactant. Evaluate the formulation's ability to maintain the drug in a solubilized state upon aqueous dispersion.Insufficient surfactant can lead to drug precipitation when the SEDDS is diluted in the gastrointestinal tract.
Phase Separation Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion region.[10]The components of the SEDDS must be miscible to form a stable isotropic mixture.
Incompatibility with Capsule Shell For soft gelatin capsules, ensure the formulation does not contain excessive amounts of hydrophilic components that can interact with the gelatin. For hard capsules, consider using a liquid-sealing technology.Formulation components can migrate into the capsule shell, leading to leakage or changes in the formulation's properties.

Quantitative Data on Bioavailability Enhancement of Structurally Similar Steroids

While specific data for 19-norandrostenedione is limited, studies on other poorly soluble steroids demonstrate the potential of these formulation strategies.

Drug Formulation Strategy Key Bioavailability Improvement Animal Model
Danazol (B1669791) Nanosuspension (Wet Milling)2.8-fold increase in AUC compared to bulk suspension.[2]Rats
Danazol Nanosuspension (High-Pressure Homogenization)2.1-fold increase in AUC compared to bulk suspension.[2]Rats
Spironolactone (B1682167) Solid Lipid Nanoparticles5.7-fold increase in AUC for its metabolite, canrenone.Rats
Testosterone Undecanoate Nanostructured Lipid Carriers (NLC)2-fold higher AUC compared to the commercial product Andriol Testocaps®.[5]Rats
Progesterone Solid Dispersion (with Pluronic® F-127)Complete drug dissolution in 15 minutes compared to 42% for the pure drug.[11]In vitro
Progesterone Co-milling with HPMCASSolubility increased from 34.21 to 82.13 µg/mL.[9]In vitro

Experimental Protocols

Preparation of 19-Norandrostenedione Solid Dispersion by Hot-Melt Extrusion (HME)

Objective: To prepare a solid dispersion of 19-norandrostenedione to enhance its dissolution rate.

Methodology:

  • Pre-blending: Physically mix 19-norandrostenedione with a thermoplastic polymer (e.g., Soluplus®, Kollidon® VA 64) at a predetermined ratio (e.g., 1:4 w/w).

  • Extrusion: Feed the blend into a twin-screw extruder. The processing temperature should be set above the glass transition temperature of the polymer but below the degradation temperature of the drug and polymer.[12]

  • Cooling and Milling: Cool the extrudate on a conveyor belt and then mill it to a fine powder using a suitable mill.

  • Characterization:

    • DSC: To confirm the absence of the drug's melting peak, indicating amorphization.[8]

    • PXRD: To verify the absence of crystalline peaks.[13]

    • In vitro Dissolution: To compare the dissolution profile of the solid dispersion with the pure drug.

G cluster_1 Hot-Melt Extrusion Workflow start Start: 19-Norandrostenedione & Polymer blending Pre-blending start->blending extrusion Twin-Screw Hot-Melt Extrusion blending->extrusion cooling Cooling of Extrudate extrusion->cooling milling Milling cooling->milling characterization Characterization (DSC, PXRD, Dissolution) milling->characterization end Solid Dispersion Product characterization->end

Hot-Melt Extrusion Workflow.
Preparation of 19-Norandrostenedione Nanosuspension by Nano Spray Drying

Objective: To produce nanocrystals of 19-norandrostenedione to increase surface area and dissolution velocity.

Methodology:

  • Solution Preparation: Dissolve 19-norandrostenedione in a suitable organic solvent (e.g., ethanol) to a specific concentration.[7]

  • Nano Spray Drying: Utilize a nano spray dryer (e.g., Büchi® Nano Spray Dryer B-90). Set the operating parameters such as inlet temperature, feed rate, and drying gas flow rate.[7] The solution is atomized through a vibrating mesh to create fine droplets.

  • Particle Collection: The solvent evaporates rapidly, forming solid drug nanoparticles, which are then collected electrostatically.[7]

  • Characterization:

    • Particle Size Analysis: Determine the mean particle size and size distribution using dynamic light scattering (DLS) or laser diffraction.

    • Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles.

    • PXRD: To confirm the crystalline nature of the nanoparticles.[7]

In Vivo Bioavailability Study in a Rat Model

Objective: To evaluate the oral bioavailability of a novel 19-norandrostenedione formulation compared to a control suspension.

Methodology:

  • Animal Model: Use male Sprague-Dawley or Wistar rats with cannulated jugular veins for serial blood sampling.[14]

  • Dosing: Administer the formulated 19-norandrostenedione and a control suspension (e.g., in 0.5% carboxymethyl cellulose) orally via gavage to fasted rats.[14] An intravenous dose group can be included to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Analysis: Separate plasma by centrifugation and analyze for 19-norandrostenedione and its major metabolites (e.g., 19-norandrosterone) concentrations using a validated LC-MS/MS method.[15][16]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) using appropriate software. Relative bioavailability is calculated as (AUC_test / AUC_control) * 100.

Signaling Pathway

19-norandrostenedione exerts its biological effects primarily through its conversion to nandrolone, which then acts as an agonist for the androgen receptor (AR). The activation of the AR signaling pathway is crucial for its anabolic and androgenic activities.

G cluster_2 Androgen Receptor Signaling Pathway ligand 19-Norandrostenedione (converted to Nandrolone) binding Ligand Binding ligand->binding receptor_cytoplasm Androgen Receptor (AR) + Heat Shock Proteins (HSPs) receptor_cytoplasm->binding dissociation HSP Dissociation binding->dissociation dimerization AR Homodimerization dissociation->dimerization translocation Nuclear Translocation dimerization->translocation are Androgen Response Element (ARE) on DNA translocation->are Binds to transcription Gene Transcription are->transcription response Anabolic & Androgenic Effects transcription->response

Androgen Receptor Signaling Pathway.

References

Validation & Comparative

comparing the anabolic potency of 19-Norandrost-4-ene-3b-ol-17-one and testosterone

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the anabolic potency of 19-Norandrost-4-ene-3b-ol-17-one and testosterone (B1683101) reveals significant differences in their mechanisms of action, metabolic fate, and tissue selectivity. This guide provides a detailed analysis supported by experimental data for researchers, scientists, and drug development professionals.

Introduction to the Compounds

Testosterone is the primary male sex hormone and the archetypal anabolic-androgenic steroid (AAS). It is responsible for the development of male reproductive tissues and the promotion of secondary sexual characteristics. In skeletal muscle, it exerts powerful anabolic effects, stimulating protein synthesis and muscle growth.

This compound , also known as 19-norandrostenedione (B190405), is a synthetic prohormone.[1][2] In the body, it undergoes metabolic conversion to the active anabolic steroid nandrolone (B1676933) (19-nortestosterone).[3][4] Therefore, a comparison of its anabolic potency is effectively a comparison between its primary metabolite, nandrolone, and testosterone. Nandrolone is structurally similar to testosterone but lacks the methyl group at the C19 position, a modification that profoundly alters its biological activity.[5][6]

Mechanism of Action and Signaling Pathways

Both testosterone and nandrolone exert their primary effects by binding to and activating the androgen receptor (AR). However, their metabolic conversion in target tissues leads to distinct physiological outcomes.

Testosterone Signaling: Testosterone binds to the androgen receptor, causing a conformational change that allows the receptor-hormone complex to translocate to the nucleus. This complex then binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. This genomic pathway is central to its anabolic effects, leading to an increase in the synthesis of contractile proteins.

Key downstream signaling pathways activated by testosterone include the Akt/mTORC1 pathway, which is a major regulator of cell growth and protein synthesis.[7][8] Testosterone can also promote muscle hypertrophy by activating satellite cells and increasing the number of myonuclei.[9]

G

This compound (Nandrolone) Signaling: this compound itself has low biological activity and acts as a precursor.[10] Following administration, it is converted in the body to nandrolone. Nandrolone, like testosterone, activates the androgen receptor. A critical distinction arises in tissues with high concentrations of the enzyme 5-alpha reductase (5AR), such as the prostate and skin.

  • Testosterone is converted by 5AR to dihydrotestosterone (B1667394) (DHT), a much more potent androgen that amplifies its androgenic effects.[6]

  • Nandrolone is converted by 5AR to 5α-dihydro-19-nortestosterone (DHN), a significantly weaker androgen with a reduced affinity for the AR.[5][11]

This differential metabolism is the primary reason for nandrolone's higher anabolic-to-androgenic ratio. In skeletal muscle, where 5AR activity is low, nandrolone can exert its potent anabolic effects without being converted to a less active metabolite.[5]

G cluster_input cluster_muscle Skeletal Muscle (Low 5AR) cluster_prostate Androgenic Tissue (High 5AR) Prohormone This compound Nandrolone_M Nandrolone Prohormone->Nandrolone_M Metabolic Conversion Nandrolone_P Nandrolone Prohormone->Nandrolone_P Metabolic Conversion Testosterone Testosterone Testosterone_M Testosterone Testosterone->Testosterone_M Testosterone_P Testosterone Testosterone->Testosterone_P AR_M AR Activation Anabolic Strong Anabolic Effect AR_T_M AR Activation Anabolic_T Strong Anabolic Effect Five_AR_N 5α-Reductase DHN DHN (Weak AR Affinity) Androgenic_N Weak Androgenic Effect Five_AR_T 5α-Reductase DHT DHT (Potent AR Affinity) Androgenic_T Strong Androgenic Effect

Quantitative Data Comparison

The differing properties of these compounds can be summarized through several key metrics.

ParameterThis compound (as Nandrolone)TestosteroneReference
Anabolic:Androgenic Ratio ~11:1~1:1[5][12]
Androgen Receptor (AR) Binding Affinity Higher than TestosteroneLower than Nandrolone and DHT[5][12][13]
Metabolism by 5α-Reductase Converts to 5α-dihydronandrolone (DHN), a weaker androgen.Converts to Dihydrotestosterone (DHT), a more potent androgen.[5][6][11]
Primary Anabolic Effect High myotrophic (muscle-building) activity with reduced androgenic side effects.Strong myotrophic and androgenic activity.[5]

Experimental Data and Protocols

Experimental studies in both animal models and humans have sought to quantify and compare the anabolic effects of nandrolone and testosterone.

Key Experimental Findings:

  • Animal Studies: In castrated rats, nandrolone has been shown to significantly increase the mass of the levator ani muscle (a key indicator of anabolic activity) by 120% with only minimal impact on prostate weight (an indicator of androgenic activity), demonstrating its high tissue selectivity.[14] Similarly, subcutaneous administration of 19-norandrostenedione in rats stimulated skeletal muscle growth with weak androgenic effects.[10][15]

  • Human Clinical Trials: A study comparing weekly injections of 300 mg of nandrolone decanoate (B1226879) to 300 mg of testosterone enanthate in healthy men for six weeks found that both groups experienced an average weight gain of 3 kg.[16][17] The nandrolone group showed significant increases in shoulder and chest circumferences.[16][17] In studies on HIV-associated wasting, nandrolone treatment resulted in greater increases in fat-free mass and body weight compared to placebo and showed a trend towards greater increases in fat-free mass when compared to testosterone.[18]

Typical Experimental Protocol (Hershberger Assay):

The Hershberger assay is a standardized in-vivo method used to assess the anabolic and androgenic properties of a substance.

  • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of testosterone, making the animals sensitive to exogenous androgens.

  • Compound Administration: The test compound (e.g., nandrolone, testosterone) is administered daily for a set period (typically 7-10 days) via subcutaneous injection or oral gavage. A vehicle control group receives the administration vehicle only.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and specific tissues are dissected and weighed.

    • Anabolic Activity: Measured by the wet weight of the levator ani muscle.

    • Androgenic Activity: Measured by the wet weights of the seminal vesicles and ventral prostate.

  • Data Analysis: The weights of the tissues from the treated groups are compared to the control group to determine the relative anabolic and androgenic potency.

G cluster_groups cluster_analysis Endpoint Analysis start Start: Immature Castrated Male Rats grouping Random Assignment into Treatment Groups start->grouping group1 Group 1: Vehicle Control group2 Group 2: Testosterone group3 Group 3: Nandrolone admin Daily Administration (7-10 Days) dissect Euthanasia & Tissue Dissection admin->dissect anabolic Anabolic Activity: Levator Ani Muscle Weight dissect->anabolic androgenic Androgenic Activity: Prostate & Seminal Vesicle Weight dissect->androgenic compare Compare Tissue Weights to Vehicle Control anabolic->compare androgenic->compare end Determine Anabolic: Androgenic Ratio compare->end

Conclusion

The anabolic potency of this compound is realized through its conversion to nandrolone. When compared to testosterone, nandrolone exhibits a significantly more favorable anabolic profile for applications where muscle growth is desired with minimal androgenic side effects. This is primarily due to its unique metabolic fate; while testosterone is potentiated to the highly androgenic DHT in certain tissues, nandrolone is converted to the much weaker DHN.[5][11] This results in a higher myotrophic-to-androgenic ratio, making it a more selective anabolic agent.[5][12] Experimental data from both animal and human studies consistently support the potent anabolic effects of nandrolone on muscle mass.

References

An In Vitro Showdown: 19-Norandrost-4-ene-3b-ol-17-one (Nandrolone) vs. Dihydrotestosterone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of androgenic compounds, both endogenous and synthetic, a nuanced understanding of their interaction with the androgen receptor (AR) is paramount for researchers in drug development and endocrine science. This guide provides a detailed in vitro comparison of 19-Norandrost-4-ene-3b-ol-17-one, commonly known as nandrolone (B1676933), and dihydrotestosterone (B1667394) (DHT), the most potent endogenous androgen. This comparison is based on their receptor binding affinities and functional activities, supported by established experimental protocols.

Quantitative Comparison of In Vitro Androgenic Properties

The following table summarizes the key in vitro parameters for nandrolone and dihydrotestosterone, highlighting their differential engagement with the androgen receptor.

ParameterThis compound (Nandrolone)Dihydrotestosterone (DHT)Reference
Androgen Receptor (AR) Binding Affinity Lower affinity compared to DHT.High affinity; considered the most potent endogenous AR ligand.[1][1][2]
Effect of 5α-Reductase Metabolism on AR Affinity Metabolism to 5α-dihydronandrolone (DHN) decreases AR binding affinity.[2][3][4]Metabolism from testosterone (B1683101) to DHT significantly increases AR binding affinity.[5][6][2][3][4][5][6]
Relative Anabolic:Androgenic Ratio High (approximately 11:1).[2][7]Low (approximately 1:1).[2]
Potency in AR Transactivation Assays Lower potency compared to DHT.High potency in activating AR-dependent gene expression.

Experimental Protocols

A comprehensive understanding of the in vitro comparison between nandrolone and DHT necessitates a detailed look at the methodologies employed to generate the comparative data. Below are outlines of the key experimental protocols.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled androgen from the AR, thereby determining its binding affinity.

Objective: To determine the relative binding affinity (IC50) of nandrolone and DHT for the androgen receptor.

Materials:

  • Recombinant human androgen receptor or rat prostate cytosol as the AR source.

  • Radiolabeled ligand (e.g., [³H]-R1881 or [³H]-DHT).

  • Test compounds: this compound (nandrolone) and dihydrotestosterone (DHT).

  • Assay buffer (e.g., Tris-HCl, EDTA, glycerol, dithiothreitol, sodium molybdate).

  • Hydroxylapatite slurry or filter membranes for separating bound from free ligand.

  • Scintillation counter.

Procedure:

  • A constant concentration of the radiolabeled ligand and the androgen receptor preparation are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test compounds (nandrolone or DHT) are added to compete with the radiolabeled ligand for binding to the AR.

  • The mixture is incubated to reach binding equilibrium.

  • The bound and free radioligand are separated using either a hydroxylapatite slurry that binds the receptor-ligand complex or by vacuum filtration through filter membranes.

  • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated from the competition curves.

Androgen Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Objective: To determine the functional potency (EC50) of nandrolone and DHT in activating the androgen receptor.

Materials:

  • A mammalian cell line (e.g., PC-3, HEK293, HepG2) stably or transiently co-transfected with:

    • An expression vector for the human androgen receptor.

    • A reporter plasmid containing an androgen response element (ARE) upstream of a reporter gene (e.g., luciferase or green fluorescent protein).

  • Cell culture medium and supplements.

  • Test compounds: this compound (nandrolone) and dihydrotestosterone (DHT).

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

  • Luminometer or fluorescence plate reader.

Procedure:

  • The transfected cells are plated in multi-well plates and allowed to attach.

  • The cells are then treated with a range of concentrations of the test compounds (nandrolone or DHT).

  • After an appropriate incubation period, the cells are lysed.

  • The activity of the reporter enzyme is measured by adding the specific substrate and quantifying the resulting signal (luminescence or fluorescence).

  • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curves.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) (High AR Affinity) Testosterone->DHT 5α-reductase Nandrolone Nandrolone DHN 5α-dihydronandrolone (DHN) (Low AR Affinity) Nandrolone->DHN 5α-reductase AR Androgen Receptor (AR) Nandrolone->AR DHT->AR HSP HSP AR->HSP Complex ARE Androgen Response Element (ARE) AR->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates Workflow of Androgen Receptor Competitive Binding Assay start Start prepare_reagents Prepare Reagents (AR, Radioligand, Test Compounds) start->prepare_reagents incubation Incubate AR, Radioligand, and Test Compounds prepare_reagents->incubation separation Separate Bound and Free Ligand incubation->separation measurement Measure Radioactivity of Bound Fraction separation->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

References

Validating LC-MS/MS Results for 19-Norandrost-4-ene-3b-ol-17-one: A Comparative Guide to Reference Standard-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of steroid compounds is paramount. This guide provides a comprehensive comparison of methodologies for validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) results for 19-Norandrost-4-ene-3b-ol-17-one, a known isomer of the nandrolone (B1676933) metabolite 19-norandrosterone (B1242311), using a reference standard. Detailed experimental protocols, quantitative performance data, and a comparative analysis of sample preparation techniques are presented to aid in the selection and implementation of a robust validation strategy.

This compound is a synthetic anabolic steroid and an isomer of 19-norandrosterone, a primary metabolite of nandrolone. Its detection and quantification are critical in various fields, including anti-doping analysis and metabolic studies. LC-MS/MS has emerged as the gold standard for such analyses due to its high sensitivity and specificity. Validation of these methods against a certified reference standard is a crucial step to ensure the accuracy and reliability of the obtained data.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation is a critical factor that can significantly impact the recovery, cleanliness of the extract, and overall sensitivity of the LC-MS/MS analysis. Below is a comparison of common techniques used for the extraction of steroids from biological matrices like urine and serum.

Sample Preparation TechniquePrincipleTypical Recovery %AdvantagesDisadvantages
Solid-Phase Extraction (SPE) Differential partitioning of analytes between a solid sorbent and a liquid phase.85 - 100%High recovery and clean extracts, amenable to automation.[1]Can be more time-consuming and costly than other methods.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.60 - 95%Simple, inexpensive, and effective for a wide range of analytes.Can be labor-intensive, may form emulsions, and less amenable to automation.[2]
Supported Liquid Extraction (SLE) A variation of LLE where the aqueous sample is absorbed onto a solid support.80 - 100%Combines the simplicity of LLE with the benefits of a solid-phase format, reducing emulsion formation.[3]Can be more expensive than traditional LLE.
Protein Precipitation Addition of an organic solvent to precipitate proteins from the sample.VariableFast and simple.Can result in less clean extracts and significant matrix effects.

Performance Characteristics of a Validated LC-MS/MS Method

A robustly validated LC-MS/MS method for this compound should meet stringent performance criteria. The following table summarizes typical validation parameters and their acceptable ranges, based on data from studies on 19-norandrosterone and other anabolic steroids.[4][5]

Validation ParameterDescriptionTypical Performance Data
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.1 - 50 pg/mL[4]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.10 - 200 pg/mL[4]
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.> 0.99
Recovery The efficiency of the extraction procedure.90 - 110%[4]
Precision (RSD%) The closeness of agreement between a series of measurements.< 15%
- Intra-day PrecisionPrecision within a single day.< 10%
- Inter-day PrecisionPrecision between different days.< 15%
Accuracy The closeness of the mean test result to the true value.85 - 115%

Experimental Protocols

Below is a representative, detailed methodology for the validation of an LC-MS/MS method for this compound in a biological matrix, using a reference standard and an isotopically labeled internal standard.

Sample Preparation (Solid-Phase Extraction)
  • Sample Hydrolysis (for conjugated steroids): To 1 mL of urine, add a deuterated internal standard (e.g., 19-norandrosterone-d4). Add 1 mL of phosphate (B84403) buffer (pH 7) and 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 1 hour.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for both the analyte (this compound) and the deuterated internal standard. These transitions should be optimized by direct infusion of the reference standard.

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Method Validation
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the this compound reference standard into a blank matrix (e.g., steroid-free urine).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess accuracy and precision.

  • Validation Assays: Analyze the calibration standards and QC samples on multiple days to determine linearity, LLOQ, precision, accuracy, and recovery.

Visualizing the Workflow and Validation Logic

To provide a clear understanding of the experimental and logical processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (e.g., Urine) Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Enzymatic Hydrolysis Add_IS->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC Liquid Chromatography Separation Evap_Recon->LC MSMS Tandem Mass Spectrometry Detection LC->MSMS Data_Acq Data Acquisition MSMS->Data_Acq Quant Quantification vs. Reference Standard Data_Acq->Quant Validation Validation Parameter Assessment Quant->Validation validation_logic cluster_calibration Calibration cluster_performance Performance Characteristics cluster_specificity Specificity & Robustness Reference_Standard Certified Reference Standard Cal_Curve Calibration Curve Preparation Reference_Standard->Cal_Curve QC_Samples Quality Control Samples (Low, Mid, High) Reference_Standard->QC_Samples Internal_Standard Isotopically Labeled Internal Standard Internal_Standard->Cal_Curve Internal_Standard->QC_Samples Blank_Matrix Analyte-Free Matrix Blank_Matrix->Cal_Curve Blank_Matrix->QC_Samples Matrix_Effects Matrix Effect Evaluation Blank_Matrix->Matrix_Effects Linearity Linearity Assessment (R²) Cal_Curve->Linearity Sensitivity Sensitivity (LOD, LLOQ) Cal_Curve->Sensitivity Precision Precision (Intra/Inter-day RSD%) QC_Samples->Precision Accuracy Accuracy (% Recovery of True Value) QC_Samples->Accuracy Robustness Robustness Testing QC_Samples->Robustness

References

A Head-to-Head Comparison: 19-Norandrost-4-ene-3b-ol-17-one Versus Select SARMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the anabolic steroid 19-Norandrost-4-ene-3b-ol-17-one, commonly known as nandrolone (B1676933), with three prominent selective androgen receptor modulators (SARMs): Ostarine (MK-2866), Ligandrol (LGD-4033), and Testolone (RAD-140).[1] The information presented herein is intended for research and informational purposes only and does not constitute medical advice.

Executive Summary

This compound is a synthetic anabolic steroid derived from testosterone (B1683101), characterized by the absence of a methyl group at the 19th position.[2] This structural modification results in a compound with strong anabolic effects and a reduced androgenic profile compared to testosterone.[3] SARMs, on the other hand, are a class of non-steroidal compounds developed to provide the therapeutic benefits of androgens with greater tissue selectivity, aiming to minimize androgenic side effects.[4][5] This guide will delve into the available preclinical and clinical data to compare the performance of these compounds.

Data Presentation: Quantitative Comparison

The following table summarizes the reported anabolic-to-androgenic ratios of this compound and the selected SARMs. It is crucial to note that these ratios are often derived from preclinical animal studies, primarily the Hershberger assay, and may not directly translate to human clinical outcomes. Variations in reported ratios can be attributed to different experimental protocols and animal models.

CompoundCommon Name(s)Anabolic:Androgenic Ratio (Relative to Testosterone 1:1)Key Findings from In Vivo Studies
This compoundNandrolone, Deca-Durabolin~11:1[1][6]Considered to have strong anabolic effects with weak androgenic effects.[7] In a study on men with muscle wasting, 150mg of nandrolone decanoate (B1226879) every two weeks led to an increase in lean muscle mass.[8]
OstarineMK-2866, EnobosarmReported as multiple times more effective than nandrolone milligram for milligram in increasing lean muscle mass.[9]In a Phase II clinical trial for cancer cachexia, Ostarine led to a statistically significant increase in lean body mass.[10]
LigandrolLGD-4033Ratios vary significantly in literature, from 10:1 to >500:1.In a Phase I clinical trial in healthy young men, 1 mg/day of LGD-4033 increased lean body mass by 1.2 kg after 21 days.[11]
TestoloneRAD-140~90:1In a preclinical rodent model, RAD-140 demonstrated greater myotrophic/androgenic selectivity than testosterone propionate.[12]

Experimental Protocols

The data presented in this guide are primarily derived from two key types of experiments: in vivo assays to determine anabolic and androgenic activity and in vitro assays to assess binding affinity to the androgen receptor.

The Hershberger Assay (In Vivo)

The Hershberger assay is the standard in vivo method for characterizing the androgenic and anabolic activity of a compound.[13]

Objective: To determine the anabolic and androgenic potency of a test compound by measuring its effect on the weights of androgen-dependent tissues in castrated male rats.

Methodology:

  • Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgenic compounds.

  • Treatment: The test compound is administered daily for a period of 10 consecutive days via oral gavage or subcutaneous injection.[14] A vehicle control group and a positive control group (typically treated with testosterone propionate) are included.[15]

  • Tissue Collection and Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate, seminal vesicles, and coagulating glands.[13]

  • Data Analysis: The weights of the levator ani muscle (anabolic activity) and the prostate/seminal vesicles (androgenic activity) are compared between the treated and control groups. The anabolic-to-androgenic ratio is then calculated.

Androgen Receptor Binding Assay (In Vitro)

This assay determines the affinity of a compound for the androgen receptor (AR).

Objective: To measure how strongly a test compound binds to the androgen receptor.

Methodology:

  • Receptor Source: The androgen receptor can be obtained from various sources, including rat prostate cytosol or recombinant human androgen receptors expressed in cell lines.[16]

  • Competitive Binding: The assay is typically performed in a competitive binding format. A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the androgen receptor preparation in the presence of varying concentrations of the unlabeled test compound.[17]

  • Separation and Quantification: After incubation, the bound and free radioligand are separated. The amount of radioactivity bound to the receptor is then measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. A lower IC50 value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

cluster_0 Androgen Receptor Signaling Pathway Ligand Androgen (e.g., Nandrolone, SARM) AR_c Androgen Receptor (Cytoplasm) Ligand->AR_c Binds to Ligand_AR Ligand-AR Complex AR_c->Ligand_AR Forms complex HSP Heat Shock Proteins HSP->AR_c Stabilizes Ligand_AR->HSP Dissociation AR_n Androgen Receptor (Nucleus) Ligand_AR->AR_n Translocates to Nucleus ARE Androgen Response Element (DNA) AR_n->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Anabolic_Effects Anabolic Effects (Muscle Growth) Protein->Anabolic_Effects

Androgen Receptor Signaling Pathway

cluster_1 Hershberger Assay Workflow Start Start: Immature Castrated Rats Dosing 10-Day Dosing Regimen (Vehicle, Testosterone, Test Compound) Start->Dosing Necropsy Necropsy (24h post-last dose) Dosing->Necropsy Tissue_Collection Dissection of Androgen-Dependent Tissues (Levator Ani, Prostate, Seminal Vesicles) Necropsy->Tissue_Collection Weighing Tissue Weighing Tissue_Collection->Weighing Data_Analysis Data Analysis & Ratio Calculation Weighing->Data_Analysis End End: Anabolic-Androgenic Profile Data_Analysis->End cluster_2 Androgen Receptor Binding Assay Workflow Start Start: Prepare Reagents Incubation Incubate AR with Radiolabeled Ligand & Unlabeled Test Compound Start->Incubation Separation Separate Bound & Free Ligand Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Data_Analysis Data Analysis (IC50 Determination) Quantification->Data_Analysis End End: Binding Affinity Profile Data_Analysis->End

References

A Comparative Analysis of the Androgen Receptor Binding Affinity of 19-Norandrost-4-ene-3b-ol-17-one and Related Androgens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the androgen receptor (AR) binding affinity of 19-Norandrost-4-ene-3b-ol-17-one. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar androgens to provide a comprehensive and informative comparison. The analysis includes comparisons with well-characterized androgens such as testosterone (B1683101), dihydrotestosterone (B1667394) (DHT), and nandrolone (B1676933) (19-nortestosterone).

Quantitative Data Summary

The following table summarizes the relative binding affinities (RBAs) of various androgens to the androgen receptor. The data is compiled from multiple studies and presented relative to a standard compound, typically a high-affinity synthetic androgen like methyltrienolone (B1676529) (MT) or in comparison to endogenous androgens.

CompoundCommon NameRelative Binding Affinity (RBA) vs. Methyltrienolone (MT=100)Relative Binding Affinity (RBA) vs. Testosterone (T=100)
This compound -Data not availableData not available
19-NortestosteroneNandrolone> Testosterone[1][2]~300[3]
TestosteroneT< Nandrolone[1][2]100
DihydrotestosteroneDHT> Testosterone[3]> Testosterone
19-Nor-4-androstene-3β,17β-diolBolandiolHigher than its 3α-isomer[4]Data not available

Note on this compound: Extensive literature searches did not yield specific experimental data for the androgen receptor binding affinity of this compound. However, data on the structurally related compound, 19-Nor-4-androstene-3β,17β-diol (bolandiol), suggests that the 3β-hydroxyl configuration is conducive to androgen receptor binding[4]. The primary structural difference between these two compounds is the functional group at the 17-position (a ketone in the topic compound versus a hydroxyl group in bolandiol). This difference is expected to influence the binding affinity.

Experimental Protocols

A common method for determining the binding affinity of a compound to the androgen receptor is the in vitro competitive binding assay . This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the relative binding affinity of a test compound for the androgen receptor.

Materials:

  • Androgen Receptor Source: Cytosol from the ventral prostate of castrated rats or recombinant human androgen receptor.

  • Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-methyltrienolone (R1881) or [³H]-dihydrotestosterone.

  • Test Compound: this compound.

  • Reference Compounds: Unlabeled testosterone, dihydrotestosterone, and nandrolone.

  • Assay Buffer: Tris-HCl buffer containing EDTA, glycerol, and dithiothreitol (B142953) (DTT).

  • Scintillation Cocktail.

  • Multi-well plates and filtration apparatus.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and reference compounds.

    • Prepare the androgen receptor preparation from the chosen source.

    • Prepare the radioligand solution at a concentration appropriate for the assay.

  • Incubation:

    • In a multi-well plate, combine the androgen receptor preparation, the radioligand, and varying concentrations of the test compound or a reference compound.

    • Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled androgen).

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Radioligand:

    • Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal, hydroxylapatite, or filtration through glass fiber filters.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the relative binding affinity (RBA) of the test compound by comparing its IC50 to that of a reference standard (e.g., testosterone or DHT).

Visualizations

Experimental Workflow for Competitive Binding Assay

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Data Analysis prep_reagents Prepare Reagents (AR, Radioligand, Test Compounds) serial_dilutions Serial Dilutions of Test/Reference Compounds prep_reagents->serial_dilutions incubation Incubate AR, Radioligand, and Competitor serial_dilutions->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification data_analysis Calculate IC50 and RBA quantification->data_analysis

Caption: Experimental workflow for an in vitro competitive binding assay.

Androgen Receptor Signaling Pathway

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_complex AR-HSP Complex (Inactive) Androgen->AR_complex Binding AR_active Activated AR AR_complex->AR_active HSP Dissociation AR_dimer AR Dimerization AR_active->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Modulation

Caption: Canonical androgen receptor signaling pathway.

References

Comparative Metabolism of 19-Norandrost-4-ene-3β-ol-17-one: A Cross-Species Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the metabolic fate of 19-Norandrost-4-ene-3β-ol-17-one reveals distinct species-specific pathways, primarily investigated in the context of anti-doping and veterinary drug monitoring. This guide synthesizes available experimental data from studies on humans, horses, and cattle to provide a comparative overview of its biotransformation, highlighting key differences in metabolic products and conjugation patterns.

The metabolism of 19-Norandrost-4-ene-3β-ol-17-one, a synthetic 19-norsteroid, is a critical area of research for drug development professionals and scientists in regulatory fields. Understanding how this compound is processed in different species is essential for predicting its pharmacological and toxicological profiles. While direct comparative studies on this specific compound are limited, a robust body of research on the closely related and metabolically linked compounds, nandrolone (B1676933) (19-nortestosterone) and 19-norandrostenedione, provides significant insights into its species-differentiated metabolism.

Executive Summary of Metabolic Pathways

In humans, the metabolism of 19-norsteroids is characterized by the formation of two major urinary metabolites: 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE).[1][2] These metabolites are primarily excreted as glucuronide and sulfate (B86663) conjugates.

Equine metabolism of 19-nortestosterone is more complex, featuring a wider array of metabolites. Key biotransformations in horses include the reduction of the A-ring to form isomers of 3-hydroxyestran-17-one (B1197534) and estrane-3,17-diol.[3][4] Furthermore, hydroxylation at the 16-position represents a significant metabolic route in this species.[5] Conjugation with both glucuronic acid and sulfuric acid is a prominent feature of phase II metabolism in horses.[5]

Data on the metabolism of 19-Norandrost-4-ene-3β-ol-17-one in cattle is less extensive. However, studies on related 19-norsteroids, such as 19-norchlorotestosterone acetate, indicate that reduction of the steroid nucleus and subsequent conjugation are the principal metabolic pathways.

Quantitative Data on Metabolites

The following table summarizes the major urinary metabolites of 19-norsteroids identified in humans, horses, and cattle. It is important to note that the parent compound studied in each case may vary slightly, but the identified metabolites provide a strong indication of the likely biotransformation of 19-Norandrost-4-ene-3β-ol-17-one.

SpeciesParent Compound StudiedMajor Urinary MetabolitesConjugation
Human Nandrolone, 19-norandrostenedione19-norandrosterone (19-NA), 19-noretiocholanolone (19-NE)Glucuronide, Sulfate
Horse 19-NortestosteroneIsomers of 3-hydroxyestran-17-one, Isomers of estrane-3,17-diol, 16-oxygenated metabolitesGlucuronide, Sulfate
Cattle 19-Norchlorotestosterone acetateReduced metabolites (e.g., 4-chloro-19-norandrostan-3ξ-ol-17-one)Glucuronide

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of metabolic studies. Below are representative experimental protocols extracted from the cited literature for key experiments in different species.

Human Metabolism Study Protocol
  • Subjects and Administration: Healthy male volunteers are typically recruited for these studies. After a baseline urine collection, a single oral dose of the 19-norsteroid precursor (e.g., 19-norandrostenedione) is administered.

  • Sample Collection: Urine samples are collected at timed intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours) post-administration.

  • Sample Preparation: A common procedure involves enzymatic hydrolysis of the urine samples with β-glucuronidase from E. coli to deconjugate the metabolites. This is followed by liquid-liquid extraction with a solvent like n-pentane.

  • Analytical Method: The extracted metabolites are then derivatized, often using silylating agents, to improve their volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also employed for the direct analysis of conjugated metabolites without the need for hydrolysis and derivatization.[1]

Equine Metabolism Study Protocol
  • Subjects and Administration: Studies often utilize thoroughbred or cross-bred horses. The test compound, such as 19-nor[4-14C]testosterone, is administered, often intramuscularly.

  • Sample Collection: Urine is collected over a specified period, for example, 24 hours post-administration.

  • Sample Preparation: Urine samples undergo extraction using solid-phase extraction cartridges (e.g., XAD-2 resin). The eluate is then subjected to enzymatic hydrolysis to cleave glucuronide and sulfate conjugates. Further purification of the neutral metabolites is achieved through techniques like column chromatography.

  • Analytical Method: Identification and quantification of the metabolites are performed using gas chromatography-mass spectrometry (GC-MS).[5]

Bovine Metabolism Study Protocol
  • Subjects and Administration: Studies may involve finishing bulls or cows. The test compound is administered, for instance, via intramuscular injection.

  • Sample Collection: Urine samples are collected at various time points, which can extend up to several weeks post-administration, to monitor the excretion profile.

  • Sample Preparation: Urine samples are typically subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugates, followed by extraction and purification steps.

  • Analytical Method: Analysis of the metabolites is carried out using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify their chemical structures.

Visualizing Metabolic Pathways and Workflows

To facilitate a clearer understanding of the metabolic processes and experimental designs, the following diagrams have been generated using the DOT language.

cluster_human Human Metabolism 19-Norandrost-4-ene-3b-ol-17-one This compound 19-Nortestosterone 19-Nortestosterone This compound->19-Nortestosterone Oxidation 19-Norandrosterone (19-NA) 19-Norandrosterone (19-NA) 19-Nortestosterone->19-Norandrosterone (19-NA) Reduction 19-Noretiocholanolone (19-NE) 19-Noretiocholanolone (19-NE) 19-Nortestosterone->19-Noretiocholanolone (19-NE) Reduction Conjugates (Glucuronide/Sulfate) Conjugates (Glucuronide/Sulfate) 19-Norandrosterone (19-NA)->Conjugates (Glucuronide/Sulfate) 19-Noretiocholanolone (19-NE)->Conjugates (Glucuronide/Sulfate)

Figure 1. Simplified metabolic pathway of 19-Norandrost-4-ene-3β-ol-17-one in humans.

cluster_horse Equine Metabolism 19-Nortestosterone 19-Nortestosterone A-Ring Reduced Metabolites A-Ring Reduced Metabolites 19-Nortestosterone->A-Ring Reduced Metabolites Reduction 16-Oxygenated Metabolites 16-Oxygenated Metabolites 19-Nortestosterone->16-Oxygenated Metabolites Hydroxylation Conjugates (Glucuronide/Sulfate) Conjugates (Glucuronide/Sulfate) A-Ring Reduced Metabolites->Conjugates (Glucuronide/Sulfate) 16-Oxygenated Metabolites->Conjugates (Glucuronide/Sulfate)

Figure 2. Key metabolic pathways of 19-nortestosterone in horses.

Administration of Compound Administration of Compound Urine Sample Collection Urine Sample Collection Administration of Compound->Urine Sample Collection Enzymatic Hydrolysis Enzymatic Hydrolysis Urine Sample Collection->Enzymatic Hydrolysis Extraction & Purification Extraction & Purification Enzymatic Hydrolysis->Extraction & Purification Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction & Purification->Derivatization (for GC-MS) Instrumental Analysis (GC-MS or LC-MS/MS) Instrumental Analysis (GC-MS or LC-MS/MS) Extraction & Purification->Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization (for GC-MS)->Instrumental Analysis (GC-MS or LC-MS/MS)

Figure 3. General experimental workflow for urinary metabolite analysis of 19-norsteroids.

References

Evaluating the Tissue Selectivity of 19-Norandrost-4-ene-3b-ol-17-one in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tissue selectivity of 19-Norandrost-4-ene-3b-ol-17-one, commonly known as nandrolone (B1676933) , with other androgens in animal models. Nandrolone is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101).[1] It is distinguished from testosterone by the absence of a methyl group at the 19th carbon position, a modification that significantly influences its pharmacological properties.[1] This guide presents quantitative data from preclinical studies, details the experimental protocols used to generate this data, and illustrates the underlying molecular mechanisms.

Comparative Analysis of Anabolic and Androgenic Activity

The tissue selectivity of an androgen is determined by its relative anabolic (muscle and bone building) and androgenic (effects on sex tissues) activities. This is often expressed as the anabolic-to-androgenic (A:A) ratio. A higher ratio indicates greater selectivity for anabolic effects with reduced androgenic side effects. The Hershberger assay in castrated male rats is the standard preclinical model for determining this ratio. In this assay, the weight of the levator ani muscle is used as a measure of anabolic activity, while the weights of the ventral prostate and seminal vesicles are indicators of androgenic activity.[2][3]

Nandrolone consistently demonstrates a significantly more favorable anabolic-to-androgenic ratio compared to testosterone.[3][4] While testosterone has an A:A ratio of approximately 1:1, nandrolone's ratio is reported to be as high as 11:1.[4] This enhanced tissue selectivity is a key differentiator for nandrolone and related compounds.

CompoundAnabolic Activity (Levator Ani Muscle Weight)Androgenic Activity (Ventral Prostate/Seminal Vesicle Weight)Anabolic-to-Androgenic Ratio
Nandrolone HighLow to Moderate~3.29–4.92 (anabolic potency) vs. 0.31–0.41 (androgenic potency) relative to testosterone propionate[4]
Testosterone HighHigh~1:1[3]
Dihydrotestosterone (B1667394) (DHT) HighVery HighLower than testosterone

Note: The exact values can vary depending on the specific ester of the compound used, the dosage, and the duration of the study. The data presented is a summary of findings from multiple preclinical studies.

Mechanism of Tissue Selectivity

The superior tissue selectivity of nandrolone is attributed to its differential metabolism in various tissues. In androgenic target tissues such as the prostate, skin, and hair follicles, the enzyme 5α-reductase converts testosterone into the more potent androgen, dihydrotestosterone (DHT). Conversely, 5α-reductase metabolizes nandrolone into 5α-dihydronandrolone (DHN), a much weaker androgen receptor (AR) agonist.[4] This reduced androgenic potency in target tissues minimizes the virilizing side effects associated with other anabolic steroids. In contrast, in skeletal muscle, where 5α-reductase activity is low, both testosterone and nandrolone exert their anabolic effects directly through the androgen receptor.

Experimental Protocols

The following is a detailed methodology for the Hershberger bioassay, a standard in vivo method for evaluating the androgenic and anti-androgenic properties of chemical substances.

The Hershberger Bioassay in Rats

Objective: To determine the anabolic and androgenic activity of a test compound in a castrated male rat model.

Animal Model:

  • Species: Rat (e.g., Sprague-Dawley or Wistar strain)

  • Sex: Male

  • Age: Peripubertal (typically castrated between 35 and 42 days of age)

  • Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Food and water are provided ad libitum.

Experimental Procedure:

  • Castration: Male rats are surgically castrated under anesthesia to eliminate endogenous testosterone production. A recovery period of at least seven days is allowed before the commencement of treatment.

  • Grouping: Animals are randomly assigned to different treatment groups, including a vehicle control group, a positive control group (e.g., testosterone propionate), and groups receiving various doses of the test compound (e.g., nandrolone decanoate).

  • Administration of Test Substance: The test compound is typically administered daily for 10 consecutive days via subcutaneous injection or oral gavage.

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:

    • Levator ani muscle (anabolic indicator)

    • Ventral prostate (androgenic indicator)

    • Seminal vesicles (with coagulating glands and fluids) (androgenic indicator)

    • Cowper's glands (bulbourethral glands)

    • Glans penis

  • Data Analysis: The wet weights of the collected tissues are recorded. The mean tissue weights for each treatment group are compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed differences. The anabolic and androgenic potencies are calculated relative to the positive control.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the molecular signaling pathway.

experimental_workflow cluster_prep Animal Preparation cluster_treatment Treatment Phase cluster_analysis Analysis castration Castration of Peripubertal Male Rats acclimation Acclimation Period (≥ 7 days) castration->acclimation grouping Random Grouping acclimation->grouping administration Daily Administration of Test Compounds (10 days) grouping->administration necropsy Necropsy and Tissue Collection administration->necropsy weighing Weighing of Androgen-Dependent Tissues necropsy->weighing data_analysis Data Analysis and Comparison weighing->data_analysis

Caption: Experimental workflow for the Hershberger bioassay.

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (Nandrolone or Testosterone) ar_hsp Androgen Receptor (AR) + Heat Shock Proteins (HSP) androgen->ar_hsp Binding ar_ligand Ligand-Bound AR ar_hsp->ar_ligand Conformational Change & HSP Dissociation dimerization Dimerization ar_ligand->dimerization Nuclear Translocation are Androgen Response Element (ARE) on DNA dimerization->are Binding transcription Gene Transcription are->transcription protein_synthesis Protein Synthesis (Anabolic Effects) transcription->protein_synthesis

Caption: Simplified androgen receptor signaling pathway.

Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 19-Norandrost-4-ene-3b-ol-17-one Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the detection of 19-Norandrost-4-ene-3b-ol-17-one, more commonly known as 19-norandrosterone (B1242311), a primary metabolite of the anabolic steroid nandrolone. The accurate and reliable quantification of this compound is critical in various fields, including clinical diagnostics, forensic toxicology, and anti-doping control. This document compares the performance of the most commonly employed analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific needs.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between various performance characteristics. The following tables summarize the quantitative data for the detection of 19-norandrosterone using GC-MS, LC-MS/MS, and Immunoassay techniques.

Table 1: Performance Characteristics of GC-MS Methods

ParameterReported ValueReference
Limit of Detection (LOD)0.3–0.5 ng/mL[1]
Limit of Quantitation (LOQ)2 ng/mL[2]
Linearity Range0.1 - 2.0 ng/mL[3]
Intra-day Precision (%RSD)< 15%[4]
Inter-day Precision (%RSD)< 15%[4]
RecoveryNot consistently reported

Table 2: Performance Characteristics of LC-MS/MS Methods

ParameterReported ValueReference
Limit of Detection (LOD)40 pg/mL[5]
Limit of Quantitation (LOQ)<1 ng/mL
Linearity Range0.2 - 20 ng/mL[5]
Intra-day Precision (%RSD)2.7%[5]
Inter-day Precision (%RSD)14.3%[5]
Recovery94%[5]

Table 3: Performance Characteristics of Immunoassay (ELISA) Methods

ParameterReported ValueReference
Limit of Detection (LOD)0.5 ppb (ng/mL)[6]
Cross-reactivity (17β-19-nortestosterone)100%[6]
Cross-reactivity (17α-19-nortestosterone)133%[6]
Cross-reactivity (19-norandrostenedione)111%[6]
Cross-reactivity (Testosterone)< 0.1%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the detection of 19-norandrosterone in urine.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves enzymatic hydrolysis, liquid-liquid extraction, and derivatization prior to GC-MS analysis.

1. Sample Preparation:

  • Hydrolysis: To 2 mL of urine, add 1 mL of phosphate (B84403) buffer (pH 7) and 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 1 hour to deconjugate the metabolites.

  • Extraction: After cooling, adjust the pH to 9-10 with a carbonate buffer. Perform liquid-liquid extraction with 5 mL of a mixture of n-pentane and diethyl ether. Vortex for 5 minutes and centrifuge.

  • Derivatization: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and ammonium (B1175870) iodide in ethanethiol (B150549) and incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent GC system (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 150°C, ramp to 280°C, and hold.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode, monitoring characteristic ions of the 19-norandrosterone-TMS derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method often allows for direct analysis of the conjugated metabolite, simplifying sample preparation.

1. Sample Preparation:

  • Direct Analysis of Conjugates: A sensitive and accurate liquid chromatography/tandem mass spectrometry (LC-MS/MS) assay was developed for the direct measurement of 19-NAS in human urine samples.[5]

  • Solid-Phase Extraction (SPE): The method involved a quaternary amine SPE protocol and subsequently injection of the extract onto an analytical column.[5] The sample is loaded onto a conditioned SPE cartridge. The cartridge is then washed, and the analyte is eluted with an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 5 µm).[5]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid or ammonium acetate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 19-norandrosterone and its internal standard are monitored.

Immunoassay (ELISA) Protocol

This protocol outlines a competitive ELISA for the screening of 19-nortestosterone and its metabolites.

1. Assay Procedure:

  • Add standards, samples, and a zero standard (blank) to the wells of a microtiter plate pre-coated with antibodies.

  • Add the enzyme-conjugated 19-nortestosterone, which will compete with the 19-norandrosterone in the sample for antibody binding sites.

  • Incubate the plate.

  • Wash the plate to remove unbound components.

  • Add a substrate solution that will react with the enzyme to produce a color change.

  • Stop the reaction and measure the absorbance using a microplate reader. The color intensity is inversely proportional to the concentration of 19-norandrosterone in the sample.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (TMS) Extraction->Derivatization GCMS GC-MS Analysis (SIM) Derivatization->GCMS Inject Data Data Acquisition & Analysis GCMS->Data

Caption: Workflow for 19-Norandrosterone Detection by GC-MS.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample SPE Solid-Phase Extraction Urine->SPE Evap Evaporation & Reconstitution SPE->Evap LCMSMS LC-MS/MS Analysis (MRM) Evap->LCMSMS Inject Data Data Acquisition & Analysis LCMSMS->Data ELISA_Workflow cluster_assay Assay Procedure cluster_detection Detection Sample Add Sample/Standard Conjugate Add Enzyme Conjugate Sample->Conjugate Incubate1 Incubate Conjugate->Incubate1 Wash1 Wash Incubate1->Wash1 Substrate Add Substrate Wash1->Substrate Incubate2 Incubate (Color Development) Substrate->Incubate2 Stop Stop Reaction Incubate2->Stop Read Read Absorbance Stop->Read Calculate Calculate Concentration Read->Calculate

References

A Comparative Dose-Response Analysis of 19-Norandrost-4-ene-3b-ol-17-one and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dose-response characteristics of the anabolic androgenic steroid (AAS) 19-Norandrost-4-ene-3b-ol-17-one and its common esters, nandrolone (B1676933) phenylpropionate and nandrolone decanoate (B1226879). The information is compiled from preclinical studies to assist in research and development.

Introduction

This compound is a synthetic anabolic steroid that is structurally related to nandrolone (19-nortestosterone). In the body, it is a prohormone that converts to the active compound, nandrolone. Esterification of nandrolone at the 17-beta hydroxyl group creates prodrugs with altered pharmacokinetic profiles, primarily extending the duration of action. This guide focuses on the comparative anabolic and androgenic potency of the parent compound and its phenylpropionate and decanoate esters.

Anabolic and Androgenic Activity: A Dose-Response Comparison

The anabolic and androgenic effects of these compounds are typically evaluated using the Hershberger bioassay in castrated male rats. This assay measures the increase in weight of the levator ani muscle as a marker of anabolic activity and the increase in weight of the seminal vesicles and ventral prostate as a marker of androgenic activity.

Quantitative Comparison of Anabolic and Androgenic Potency
Compound/EsterDoseRoute of AdministrationAnabolic Effect (Levator Ani Muscle Weight)Androgenic Effect (Seminal Vesicle/Prostate Weight)Anabolic-to-Androgenic RatioReference
Nandrolone Phenylpropionate 1 mg/kg/day for 10 daysSubcutaneousSignificant increaseMinimal to no significant increaseHigh[1]
4 mg/kg/day for 10 daysSubcutaneousSignificant increaseMinimal to no significant increaseHigh[1]
10 mg/kg/day for 10 daysSubcutaneousSignificant increaseMinimal to no significant increaseHigh[1]
Nandrolone Decanoate Not specified in direct comparative dose-response for organ weightIntramuscularStrong anabolic effectsWeak androgenic effectsHigh (Potency ratios of 3.29–4.92 for anabolic and 0.31–0.41 for androgenic effects compared to testosterone (B1683101) propionate)[2]
19-Norandrostenedione (precursor to this compound) 1 mg/kg/daySubcutaneousStimulates skeletal muscle growthWeak androgenic effectsSelective for anabolic activity[1]
0.1, 1, and 10 mg/kg/dayOralNo stimulation of levator ani or prostateNo stimulation of levator ani or prostateIneffective orally[1]

Note: Direct comparative studies providing ED50 values for this compound and its esters are limited in the public domain. The data presented is synthesized from studies evaluating the compounds individually or in comparison to testosterone. The anabolic-to-androgenic ratio is a key determinant of the therapeutic index of these compounds, with a higher ratio indicating a more favorable anabolic profile with fewer androgenic side effects. Both nandrolone phenylpropionate and decanoate are recognized for their high anabolic-to-androgenic ratios compared to testosterone.[3][4]

Pharmacokinetics: The Role of Esterification

The ester chain length at the C-17 position dictates the rate of release of nandrolone from the injection site and its subsequent duration of action.

  • Nandrolone Phenylpropionate: This shorter-chain ester has a faster onset of action and a shorter half-life. Single intramuscular injections of 100 mg have been shown to produce an anabolic effect for 10 to 14 days.[4]

  • Nandrolone Decanoate: The longer decanoate ester results in a slower release and a prolonged duration of action. A single 100 mg intramuscular injection can produce an anabolic effect for 20 to 25 days.[4] The elimination half-life of nandrolone decanoate is approximately 6 to 12 days.[5]

The choice of ester allows for the modulation of the dosing schedule to maintain stable blood levels of the active hormone, nandrolone.

Signaling Pathway and Mechanism of Action

The biological effects of this compound and its esters are mediated through their active metabolite, nandrolone.

Signaling_Pathway cluster_metabolism Metabolism cluster_cellular_action Cellular Action 19_Nor This compound Nandrolone Nandrolone (Active Hormone) 19_Nor->Nandrolone Conversion in the body AR Androgen Receptor (AR) (in cytoplasm) Nandrolone->AR Binds to AR_N_complex Nandrolone-AR Complex Nucleus Nucleus AR_N_complex->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Protein_Synthesis Increased Protein Synthesis (Anabolic Effect) Gene_Transcription->Protein_Synthesis

Figure 1: Mechanism of action of this compound via its active metabolite, nandrolone.

Experimental Protocols

Hershberger Bioassay for Anabolic and Androgenic Activity

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic properties of steroids.

Hershberger_Workflow cluster_protocol Hershberger Assay Protocol Animal_Model Peripubertal male rats (approx. 42 days old) Castration Surgical castration Animal_Model->Castration Recovery 7-day recovery period Castration->Recovery Dosing Daily administration of test compound (or vehicle control) for 10 days Recovery->Dosing Necropsy Euthanasia and tissue collection (24h after last dose) Dosing->Necropsy Measurement Weighing of target tissues: - Levator ani muscle (anabolic) - Ventral prostate - Seminal vesicles (androgenic) Necropsy->Measurement Analysis Statistical comparison of tissue weights between treated and control groups Measurement->Analysis

References

A Comparative Analysis of Oral Versus Subcutaneous Administration of 19-Norandrostenedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the oral and subcutaneous administration routes for the androgenic prohormone 19-norandrostenedione (B190405) (estr-4-ene-3,17-dione). The information presented is based on available experimental data to assist researchers in selecting the appropriate administration route for their study designs.

Executive Summary

The route of administration significantly impacts the anabolic and androgenic effects of 19-norandrostenedione. Experimental evidence in rat models demonstrates that subcutaneous (s.c.) administration leads to a notable anabolic effect on skeletal muscle with only weak androgenic activity.[1] In stark contrast, oral (p.o.) administration appears to be an ineffective strategy for increasing skeletal muscle mass and may be associated with adverse side effects such as dose-dependent body weight loss.[1] While both routes result in the conversion of 19-norandrostenedione to its active metabolite, nandrolone (B1676933), the resulting physiological outcomes are markedly different.[1]

Data Presentation: A Comparative Overview

Due to the limited availability of comprehensive pharmacokinetic studies directly comparing the two routes, a detailed quantitative comparison of parameters such as Cmax, Tmax, and AUC is not available in the reviewed literature. However, qualitative and physiological data from a key study in orchiectomized rats are summarized below.

ParameterOral AdministrationSubcutaneous AdministrationReference
Anabolic Activity (Levator Ani Muscle Growth) No significant stimulation observed at doses of 0.1, 1, and 10 mg/kg BW/day.Significant stimulation of skeletal muscle growth at a dose of 1 mg/kg BW/day.[1]
Androgenic Activity (Prostate and Seminal Vesicle Growth) No significant stimulation observed.Weak androgenic effects noted.[1]
Effect on Body Weight Dose-dependent decrease in body weight.No adverse effect on body weight reported.[1]
Metabolism to Nandrolone Detectable serum concentrations of 19-norandrostenedione and nandrolone (free and glucuronidated).Detectable serum concentrations of 19-norandrostenedione and nandrolone (free and glucuronidated).[1]
Conversion Rate to Nandrolone Converted to nandrolone in comparable amounts to subcutaneous administration.Converted to nandrolone in comparable amounts to oral administration.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of oral and subcutaneous administration of 19-norandrostenedione, based on a study by Parr et al. (2009).[1]

Animal Model and Treatment
  • Animal Model: Orchiectomized Wistar rats were used to eliminate endogenous testosterone (B1683101) production, allowing for a focused assessment of the administered compound's effects.

  • Acclimatization: Animals were allowed to acclimatize to laboratory conditions before the commencement of the study.

  • Grouping: Rats were divided into different treatment groups:

    • Control group (vehicle only)

    • Subcutaneous administration group: Treated with 19-norandrostenedione at a dose of 1 mg/kg body weight/day.

    • Oral administration groups: Treated with 19-norandrostenedione at doses of 0.1, 1, and 10 mg/kg body weight/day.

  • Vehicle: The vehicle for administration was not specified in the available abstract. A common vehicle for subcutaneous steroid administration is sesame oil, while for oral gavage, a suspension in a vehicle like carboxymethyl cellulose (B213188) might be used.

Administration Procedures
  • Subcutaneous (s.c.) Injection: 19-norandrostenedione was administered via daily subcutaneous injections at the specified dosage. The injection site is typically in the dorsal neck or flank region.

  • Oral (p.o.) Administration: 19-norandrostenedione was administered daily via oral gavage to ensure accurate dosing.

Analysis of Anabolic and Androgenic Activity
  • Tissue Collection: At the end of the treatment period, animals were euthanized, and the following tissues were dissected and weighed:

    • Levator ani muscle (an indicator of anabolic activity)

    • Seminal vesicles (an indicator of androgenic activity)

    • Prostate gland (an indicator of androgenic activity)

  • Organ Wet Weights: The wet weights of the collected organs were recorded and compared between the different treatment groups and the control group to assess the anabolic and androgenic potency.

Analysis of Side Effects and Metabolism
  • Organ Weight Analysis: The wet weights of the heart and liver were examined to identify any potential side effects.

  • Serum Collection: Blood samples were collected from the animals.

  • Serum Analysis: Gas chromatography-mass spectrometry (GC/MS) was used to determine the serum concentrations of free and glucuronidated 19-norandrostenedione and its primary metabolite, nandrolone.

Mandatory Visualizations

Metabolic Pathway of 19-Norandrostenedione

metabolic_pathway 19-Norandrostenedione 19-Norandrostenedione Nandrolone Nandrolone 19-Norandrostenedione->Nandrolone 17β-hydroxysteroid dehydrogenase 19-Norandrosterone 19-Norandrosterone Nandrolone->19-Norandrosterone 5α-reductase 19-Noretiocholanolone 19-Noretiocholanolone Nandrolone->19-Noretiocholanolone 5β-reductase Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates 19-Norandrosterone->Glucuronide/Sulfate Conjugates UGTs/SULTs 19-Noretiocholanolone->Glucuronide/Sulfate Conjugates UGTs/SULTs

Caption: Metabolic conversion of 19-norandrostenedione to its active metabolite and excretory products.

Androgen Receptor Signaling Pathway

androgen_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex AR->AR_HSP AR_Androgen AR-Androgen Complex AR->AR_Androgen HSP Heat Shock Proteins (HSP) AR_HSP->AR dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE binds Gene_Transcription Gene Transcription ARE->Gene_Transcription activates Biological_Effects Biological Effects (e.g., Muscle Growth) Gene_Transcription->Biological_Effects

References

A Comparative Analysis of the Receptor Binding Properties of Nandrolone and Testosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding properties of nandrolone (B1676933) and testosterone (B1683101), two prominent androgens. The information presented is supported by experimental data to assist researchers and professionals in the fields of endocrinology, pharmacology, and drug development in understanding the nuanced interactions of these compounds with their respective receptors.

Androgen Receptor (AR) Binding

Nandrolone and testosterone both exert their primary effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon binding, the receptor-ligand complex translocates to the nucleus, where it functions as a transcription factor, modulating the expression of target genes responsible for the anabolic and androgenic effects of these hormones.

However, the affinity and subsequent downstream effects of nandrolone and testosterone on the AR exhibit notable differences. Nandrolone has been reported to bind to the androgen receptor with a greater binding affinity than testosterone.[1][2] This stronger interaction contributes to its potent anabolic effects.

A key differentiator in their action is their metabolism in androgenic tissues. Testosterone is converted by the enzyme 5α-reductase to dihydrotestosterone (B1667394) (DHT), a more potent androgen that binds to the AR with approximately twice the affinity of testosterone.[3][4] Conversely, 5α-reductase metabolizes nandrolone into 5α-dihydronandrolone (DHN), a significantly weaker AR ligand.[5][6][7] This metabolic difference underlies the lower androgenic profile of nandrolone compared to testosterone.

Estrogen Receptor (ER) and Progesterone (B1679170) Receptor (PR) Binding

While primarily acting through the AR, both nandrolone and testosterone can interact with other steroid hormone receptors, leading to a broader range of physiological effects.

Nandrolone exhibits very low affinity for the estrogen receptor.[5][8] However, it is a potent progestogen, binding to the progesterone receptor (PR) with approximately 22% of the affinity of progesterone.[5] This progestogenic activity can contribute to some of its side effects.

Testosterone has a very low affinity for the estrogen receptor as well.[8][9] Unlike nandrolone, it does not have significant binding affinity for the progesterone receptor.[5][8] However, testosterone can be converted to the potent estrogen, estradiol, through the action of the aromatase enzyme, which can lead to estrogenic side effects.

Data Presentation: Receptor Binding Affinities

The following table summarizes the relative binding affinities (RBA) of nandrolone and testosterone for the androgen, estrogen, and progesterone receptors. The data is presented as a percentage of the reference ligand's binding affinity, which is set to 100%.

CompoundAndrogen Receptor (AR)Estrogen Receptor (ERα)Progesterone Receptor (PR)
Testosterone 100% (Reference)<0.1%1.0–1.2%
Nandrolone 154–155%<0.1%20%
Note: Relative binding affinities can vary depending on the experimental conditions and tissue types used.[5][8][10]

Experimental Protocols: Radioligand Binding Assay for the Androgen Receptor

The determination of receptor binding affinity is commonly performed using a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., nandrolone or testosterone) to displace a radiolabeled ligand from the receptor.

Objective: To determine the relative binding affinity of nandrolone and testosterone for the androgen receptor.

Materials:

  • Recombinant human androgen receptor (or tissue homogenate rich in AR, e.g., from rat prostate).

  • Radiolabeled ligand: [³H]methyltrienolone (R1881) or [³H]dihydrotestosterone ([³H]DHT).

  • Unlabeled competitors: Nandrolone, Testosterone, and a high-affinity unlabeled ligand for determining non-specific binding (e.g., a high concentration of unlabeled R1881 or DHT).

  • Assay Buffer (e.g., TEGMD: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).[11]

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well filter plates and harvesting apparatus.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled competitors (nandrolone and testosterone) in the assay buffer.

    • Prepare a working solution of the radiolabeled ligand at a concentration close to its dissociation constant (Kd).

    • Prepare the androgen receptor preparation at a suitable concentration in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the serially diluted unlabeled competitors to their respective wells.

    • For total binding wells, add only the assay buffer.

    • For non-specific binding wells, add a high concentration of the unlabeled high-affinity ligand.

    • Add the radiolabeled ligand to all wells.

    • Initiate the binding reaction by adding the androgen receptor preparation to all wells.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.[11]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plates to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Allow the filters to dry, and then add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the relative binding affinity (RBA) using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.

Mandatory Visualization

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Nandrolone or Testosterone) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR Dissociation HSP Heat Shock Proteins (HSP) AR_HSP->HSP AR_dimer AR Dimerization AR->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Modulates

Caption: Androgen Receptor (AR) Signaling Pathway.

RBA_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification & Analysis A Prepare Reagents: - Androgen Receptor - Radiolabeled Ligand - Unlabeled Competitors B Incubate Receptor, Radioligand, and Competitor A->B C Separate Bound and Free Radioligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Relative Binding Affinity D->E

Caption: Radioligand Binding Assay Workflow.

References

Comparative Analysis of Androgen Receptor Transactivation Potency: 19-Norandrostenedione vs. Dihydrotestosterone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the androgen receptor (AR) transactivation potency of the prohormone 19-norandrostenedione (B190405) (NOR) and the potent androgen dihydrotestosterone (B1667394) (DHT). The information is intended for researchers, scientists, and professionals in drug development, with a focus on quantitative data and experimental methodologies.

Introduction

The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in mediating the physiological effects of androgens.[1][2] Upon binding to an androgen like testosterone (B1683101) or its more potent metabolite, dihydrotestosterone (DHT), the receptor undergoes a conformational change, translocates to the nucleus, and modulates the expression of target genes.[2] This process, known as transactivation, is fundamental to the androgenic and anabolic effects of these compounds.

19-Norandrostenedione (NOR) , also known as 4-estrene-3,17-dione, is a steroid precursor, or prohormone, that can be metabolized to the anabolic steroid nandrolone (B1676933) (19-nortestosterone).[3][4][5] Dihydrotestosterone (DHT) is the 5α-reduced metabolite of testosterone and is generally considered the most potent endogenous androgen, binding to and activating the AR with high affinity.[6][7] Understanding the relative potency of compounds like NOR in activating the AR is critical for evaluating their potential efficacy and side-effect profiles.

Quantitative Comparison of Transactivation Potency

In vitro studies consistently demonstrate that 19-norandrostenedione is a significantly weaker activator of the androgen receptor compared to dihydrotestosterone. Experimental data from reporter gene assays show that the potency of NOR to transactivate AR-dependent gene expression is approximately 10 times lower than that of DHT.[3][4][8] While NOR binds with high selectivity to the AR, its ability to initiate the downstream transcriptional cascade is markedly diminished relative to DHT.[3][4]

For context, DHT is a high-affinity ligand for the AR, exhibiting potent activation at sub-nanomolar concentrations in sensitive assay systems.[9]

CompoundMetricValueReference
19-Norandrostenedione (NOR) Relative AR Transactivation Potency~10-fold lower than DHT[3][4][8]
Dihydrotestosterone (DHT) Relative AR Transactivation Potency1.0 (Reference Standard)N/A
Dihydrotestosterone (DHT) EC50 (AR CALUX® Assay)0.13 nM[9]

Experimental Protocols

The transactivation potency of androgens is typically quantified using in vitro reporter gene assays. The following is a generalized protocol based on methodologies described in the literature.

Androgen Receptor Transactivation Assay

1. Cell Culture and Transfection:

  • Cell Line: A suitable mammalian cell line, such as human cervical carcinoma (HeLa) cells or monkey kidney (CV1) cells, is used. These cells are typically chosen for their low endogenous steroid receptor expression and high transfection efficiency.

  • Plasmids: Cells are transiently transfected with two key plasmids:

    • An AR Expression Vector (e.g., pCMVhAR) to express the full-length human androgen receptor.

    • A Reporter Vector containing an androgen-responsive element (ARE) linked to a promoter (e.g., from the prostate-specific antigen gene, PSA-Enh) driving the expression of a reporter gene, such as firefly luciferase (e.g., PSA-Enh-Luc).

  • Transfection Reagent: A standard transfection reagent (e.g., FuGENE 6 or calcium phosphate) is used to introduce the plasmids into the cells.

2. Compound Treatment:

  • Following transfection (typically 24 hours), the cell culture medium is replaced with a medium lacking phenol (B47542) red and serum (which may contain hormones) to reduce background activation.

  • The test compounds (19-norandrostenedione and DHT) are dissolved in a suitable solvent like DMSO and added to the cells at a range of concentrations. A vehicle control (DMSO alone) is also included.

  • Cells are incubated with the compounds for a specified period, typically 18-24 hours, to allow for receptor binding, nuclear translocation, and reporter gene expression.

3. Measurement of Reporter Activity:

  • After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a specific lysis buffer.[10]

  • The cell lysate is then assayed for the reporter protein's activity. For a luciferase reporter, a luminometer is used to measure the light output after the addition of a luciferin (B1168401) substrate.[10]

  • The measured luminescence is proportional to the level of AR transactivation induced by the compound.

4. Data Analysis:

  • The raw data (e.g., luminescence units) are normalized to the vehicle control.

  • Dose-response curves are generated by plotting the normalized reporter activity against the logarithm of the compound concentration.

  • From these curves, key potency metrics such as the EC50 (the concentration that elicits 50% of the maximal response) can be calculated to compare the different compounds.

Visualized Pathways and Workflows

The following diagrams illustrate the key biological pathway and the experimental process described above.

AndrogenReceptorSignaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_HSP AR-HSP Complex AR_Ligand AR-Ligand Complex AR_HSP->AR_Ligand HSP Dissociation AR_Dimer AR Dimer AR_Ligand->AR_Dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates Ligand Androgen (DHT, NOR) Ligand->AR_HSP Binds

Caption: Androgen Receptor (AR) signaling pathway.

ReporterAssayWorkflow Culture 1. Plate Cells (e.g., HeLa) Transfect 2. Transfect with AR + Reporter Plasmids Culture->Transfect Incubate1 3. Incubate ~24h Transfect->Incubate1 Treat 4. Treat with Compounds (DHT, NOR) Incubate1->Treat Incubate2 5. Incubate ~24h Treat->Incubate2 Lyse 6. Lyse Cells Incubate2->Lyse Measure 7. Measure Reporter Activity (Luminescence) Lyse->Measure Analyze 8. Analyze Data (Dose-Response Curves) Measure->Analyze

Caption: Workflow for an AR reporter gene assay.

Conclusion

The experimental evidence clearly indicates that 19-norandrostenedione (NOR) is a weak direct agonist of the androgen receptor, with a transactivation potency approximately one-tenth that of DHT.[3][4][8] It is important to recognize that as a prohormone, the in vivo activity of orally administered NOR is primarily attributable to its conversion to more potent metabolites like nandrolone.[3][4][5] Interestingly, when administered subcutaneously in animal models, NOR displays properties of a selective androgen receptor modulator (SARM), selectively stimulating anabolic activity in muscle tissue with only weak androgenic effects on the prostate.[3][4][5] This disparity between direct in vitro transactivation potency and in vivo tissue-selective effects highlights the critical role of metabolism and route of administration in determining the ultimate biological activity of a steroid precursor.

References

Safety Operating Guide

Proper Disposal of 19-Norandrost-4-ene-3b-ol-17-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 19-Norandrost-4-ene-3b-ol-17-one is a critical aspect of laboratory safety and environmental responsibility. This anabolic androgenic steroid, due to its potential hazards, requires a dedicated and meticulous disposal protocol. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with general laboratory safety principles.

It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for specific disposal instructions and to adhere to all federal, state, and local regulations governing hazardous and potentially controlled substance waste.

Hazard Profile and Preliminary Considerations

While a specific Safety Data Sheet for this compound was not found in the immediate search, the closely related compound, 19-norandrostenedione, is classified as a hazardous substance. It is known to be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] Furthermore, it is suspected of impairing fertility and has limited evidence of carcinogenic effects.[1][2] Given these characteristics, this compound must be handled as hazardous waste.

Additionally, as a derivative of nandrolone, this compound may be classified as a Schedule III controlled substance in the United States.[3] The disposal of controlled substances is strictly regulated by the Drug Enforcement Administration (DEA) and requires specific procedures to ensure the substance is rendered non-retrievable.[4][5]

Personal Protective Equipment (PPE) Requirements

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
Eye Protection Safety glasses with side shields or chemical splash goggles are mandatory.
Lab Coat A lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, contaminated materials, and empty containers, as hazardous waste.

  • Do not mix this waste with non-hazardous waste streams.

  • Segregate the waste from incompatible materials, particularly oxidizing agents, to prevent adverse chemical reactions.[1][6]

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and sealable waste container compatible with the chemical. Plastic containers are often preferred for storing chemical waste.[7]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.[8][9]

  • Keep the waste container securely closed except when adding waste.[6][7]

3. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as personal protective equipment (gloves, etc.), absorbent pads, and weighing papers, must be disposed of as hazardous waste in the designated container.

  • For sharps waste, such as needles and syringes, use a designated sharps container that is also labeled as hazardous waste.[10]

4. Handling of Empty Containers:

  • Under federal regulations, a container that held a hazardous waste is considered "empty" if all waste has been removed by standard practice and no more than one inch of residue remains.[6]

  • However, if the compound is classified as an acute hazardous waste, the container must be triple-rinsed with a suitable solvent.[6] The rinsate from this process must be collected and disposed of as hazardous waste.[6]

5. Storage and Final Disposal:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]

  • Ensure the SAA is secure and that incompatible wastes are segregated.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Don Appropriate PPE B Identify and Segregate Waste (Hazardous, Potential Controlled Substance) A->B C Use Designated, Labeled Hazardous Waste Container B->C D Dispose of Contaminated Materials (PPE, labware) C->D E Handle Empty Containers (Triple rinse if required) C->E G Store Waste in Satellite Accumulation Area D->G F Collect Rinsate as Hazardous Waste E->F F->G H Contact EHS for Pickup and Final Disposal G->H

References

Essential Safety and Operational Guide for Handling 19-Norandrost-4-ene-3b-ol-17-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 19-Norandrost-4-ene-3b-ol-17-one. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.

Chemical Profile:

  • Name: this compound

  • Synonyms: 3b-Hydroxy-4-estren-17-one[1]

  • Regulatory Status: This compound is structurally related to anabolic androgenic steroids. A similar compound, 19-Norandrostenedione, is regulated as a Schedule III compound in the United States.[2][3]

Hazard Identification and Health Effects

This compound is considered a hazardous substance.[4] Due to its steroidal nature, it may pose significant health risks. A structurally similar compound, 19-Norandrostenedione, is classified as a suspected reproductive system toxin for both males and females.[5]

  • Ingestion: Accidental ingestion may be damaging to health.[4] Androgens can lead to increased bone mass and water retention.[4]

  • Inhalation: While not considered a respiratory irritant, good hygiene and appropriate control measures are necessary to minimize exposure.[4]

  • Skin and Eye Contact: Direct eye contact may cause transient discomfort.[4] While not classified as a skin irritant, absorption through the skin is possible, especially through cuts or abrasions, which could lead to systemic effects.[4][6]

  • Chronic Exposure: Prolonged or repeated exposure may cause damage to target organs, with the reproductive system being a particular concern.[5] There is a possible risk of impaired fertility.[4]

  • Environmental Hazards: This substance is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Double GlovesTwo pairs of powder-free, disposable nitrile or neoprene gloves.[7][8] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[6]
Body Disposable GownA disposable, long-sleeved gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene.[8]
Eyes/Face Safety Goggles & Face ShieldSafety goggles are required for eye protection.[8] A face shield should be worn in situations with a risk of splashes.[6][8]
Respiratory Dust Respirator/N95An N95 or higher-rated dust respirator should be worn, especially when handling the powder form, to prevent inhalation.[4][7]
Head/Feet Head/Hair and Shoe CoversDisposable head/hair covers and shoe covers are necessary to prevent contamination.[6][7][8]

Operational Plan: Handling and Experimental Protocols

1. Preparation and Engineering Controls:

  • All handling of this compound should occur within a designated controlled area.

  • Use a certified chemical fume hood or a ventilated containment device to minimize inhalation exposure.[9]

  • Ensure all necessary PPE is inspected and readily available before beginning work.

2. Weighing and Aliquoting:

  • Perform weighing and aliquoting of the powdered compound within a chemical fume hood.

  • Use dry, clean-up procedures and avoid generating dust.[4]

  • If possible, use a solution of the compound to minimize aerosolization.

3. Experimental Use:

  • Clearly label all containers with the chemical name and hazard warnings.

  • Avoid all personal contact, including inhalation.[4]

  • Keep the work area clean and organized to prevent spills and contamination.

4. Spill Management:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Dampen with water to prevent dusting before sweeping.[4]

    • Collect the material using a HEPA-filtered vacuum cleaner or by carefully sweeping.[4]

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency responders and inform them of the location and nature of the hazard.[4]

    • Contain the spillage if it is safe to do so.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including used PPE, weigh paper, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste in a sealed, labeled hazardous waste container.

    • Do not pour any waste down the drain.[4]

  • Container Disposal:

    • Empty containers may retain product residue and should be treated as hazardous waste.[4] Do not cut, drill, grind, or weld on or near these containers.[4]

  • Final Disposal:

    • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4] Consult with your institution's environmental health and safety department for specific disposal procedures.

Workflow for Handling and Disposal

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Surfaces experiment->decontaminate waste Segregate Hazardous Waste decontaminate->waste doff_ppe Doff PPE waste->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Caption: Procedural flow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.